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Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Analysis of 1,3-Difluorocyclobutane-1-carboxylic Acid

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine and strained ring systems has become a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and strained ring systems has become a cornerstone for optimizing molecular properties. Cyclobutane scaffolds, in particular, offer a unique conformational rigidity that can favorably impact a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][2] When combined with fluorine, the most electronegative element, these four-membered carbocycles can exhibit profound effects on a molecule's acidity, lipophilicity, and metabolic stability.[3][4]

This guide provides an in-depth technical analysis of 1,3-difluorocyclobutane-1-carboxylic acid, a key building block that embodies these principles. We will explore its core structural features, including the critical role of stereoisomerism, and detail the analytical methodologies required for its unambiguous characterization. For researchers and drug development professionals, a thorough understanding of this molecule's structure is paramount to harnessing its full potential as a bioisosteric replacement or a novel pharmacophore.[2][5]

Part 1: Core Structural Analysis - Stereochemistry and Conformation

The substitution pattern of 1,3-difluorocyclobutane-1-carboxylic acid gives rise to two distinct stereoisomers: a cis isomer, where the two fluorine atoms are on the same face of the ring relative to the carboxylic acid, and a trans isomer, where they are on opposite faces. This stereochemical difference is not trivial; it dictates the molecule's three-dimensional shape, polarity, and how it interacts with biological targets.

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate ring strain.[1] The substituents can occupy either axial or equatorial positions on this puckered ring. The energetic preference for a substituent to be in an equatorial position is a key determinant of the ring's conformational equilibrium.[6] In the case of 1,3-difluorocyclobutane-1-carboxylic acid, the interplay between the fluorine atoms and the carboxylic acid group determines the most stable conformation for both the cis and trans isomers. Computational studies and experimental data from NMR and X-ray crystallography are essential to determine these preferences.[7][8]

For instance, studies on fluorocyclobutane have shown that the equatorial conformer is more stable than the axial form.[6] The introduction of a second fluorine and a carboxylic acid group adds complexity, with intramolecular interactions such as dipole-dipole and steric hindrance influencing the final geometry.

G start Commercially Available Starting Materials cycloaddition [2+2] Cycloaddition to form Cyclobutane Ring start->cycloaddition functionalization Functional Group Interconversion cycloaddition->functionalization fluorination Stereoselective Fluorination functionalization->fluorination mixture Diastereomeric Mixture (cis and trans) fluorination->mixture separation Chromatographic Separation (HPLC) mixture->separation cis_product Pure cis-Isomer separation->cis_product trans_product Pure trans-Isomer separation->trans_product

Sources

Exploratory

Conformational Dynamics and Strategic Application of 1,3-Difluorocyclobutane in Drug Design

Executive Summary The 1,3-difluorocyclobutane scaffold represents a high-value structural motif in modern medicinal chemistry, offering a unique combination of metabolic stability, precise lipophilicity tuning, and defin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-difluorocyclobutane scaffold represents a high-value structural motif in modern medicinal chemistry, offering a unique combination of metabolic stability, precise lipophilicity tuning, and defined vector orientation. Unlike flexible alkyl chains, this ring system provides a rigidified "spacer" that can dramatically alter the physicochemical profile of a drug candidate.

This guide analyzes the conformational preferences of 1,3-difluorocyclobutane, specifically the energetic and steric trade-offs between cis and trans diastereomers. It provides a validated workflow for their differentiation and strategic deployment to modulate LogP and binding affinity.

Theoretical Framework: The Physics of the Ring

The "Butterfly" Pucker

Cyclobutane is not planar.[1] A planar square geometry (


) would induce severe torsional strain due to eight pairs of eclipsed hydrogen atoms. To relieve this, the ring relaxes into a puckered, "butterfly" conformation (

), bending the ring by approximately 25–30° .
  • Angle Strain: Puckering decreases the C-C-C bond angle further below the ideal 109.5° (to ~88°), slightly increasing angle strain (Baeyer strain).

  • Torsional Strain: Crucially, puckering significantly relieves the torsional strain (Pitzer strain) by staggering the C-H bonds.

  • Net Result: The relief of torsional strain outweighs the cost of angle strain, making the puckered conformation the global minimum.

Substituent Orientation

In the puckered cyclobutane ring, substituents occupy positions analogous to the axial and equatorial positions in cyclohexane, termed pseudo-axial (ax) and pseudo-equatorial (eq) .

  • Pseudo-equatorial: Bonds point outward, away from the ring center (lower steric hindrance).

  • Pseudo-axial: Bonds point roughly perpendicular to the average ring plane (higher transannular steric risk).

Stereochemical Analysis: Cis vs. Trans

The introduction of fluorine atoms at the 1 and 3 positions creates two distinct diastereomers with radically different properties. Understanding their energy landscapes is critical for synthesis and purification.

Cis-1,3-difluorocyclobutane (The Polar Isomer)
  • Conformation: The cis isomer exists predominantly in the diequatorial conformation.

  • Energetics: Placing both fluorine atoms in pseudo-equatorial positions minimizes 1,3-transannular steric repulsion with the axial hydrogens on C2 and C4.

  • Dipole Moment: The C-F bond vectors are oriented in the same general direction (relative to the ring plane). This summation results in a large net dipole moment (

    
     D).
    
  • Solvation: Due to its polarity, the cis isomer has higher water solubility and a lower LogP compared to the trans isomer.

Trans-1,3-difluorocyclobutane (The Lipophilic Isomer)
  • Conformation: The trans isomer is geometrically constrained to have one pseudo-axial and one pseudo-equatorial substituent in the puckered form. Ring flipping converts the axial F to equatorial and vice versa, but the energy states are degenerate (identical).

  • Energetics: The presence of a pseudo-axial fluorine introduces a 1,3-diaxial interaction (transannular repulsion) with the axial hydrogen on the opposite carbon (C3). This typically makes the trans isomer thermodynamically less stable than the diequatorial cis isomer, although the small Van der Waals radius of fluorine (1.47 Å) mitigates this penalty compared to bulkier groups like methyl.

  • Dipole Moment: The C-F bond vectors point in opposite directions. In the time-averaged planar approximation (or rapid flipping), the vectors cancel out, resulting in a near-zero dipole moment (

    
     D).
    
  • Solvation: This isomer is significantly more lipophilic (higher LogP) and elutes faster in normal-phase chromatography.

Visualizing the Energy Landscape

ConformationEnergy cluster_cis Cis-Isomer (Polar) cluster_trans Trans-Isomer (Non-Polar) Cis_Dieq Diequatorial (Preferred) Minimizes 1,3-diaxial clash Cis_Diax Diaxial (High Energy) Severe 1,3-diaxial repulsion Cis_Dieq->Cis_Diax Ring Flip (Barrier ~1.5 kcal/mol) Trans_A Eq / Ax Conformer Intermediate Energy Cis_Dieq->Trans_A Isomerization (Requires bond breaking) Trans_B Ax / Eq Conformer (Degenerate State) Trans_A->Trans_B Ring Flip (Rapid)

Figure 1: Conformational energy landscape showing the preference for the diequatorial geometry in the cis isomer versus the obligatory axial substituent in the trans isomer.

Analytical Methodologies: Determination of Configuration

Distinguishing cis from trans is a frequent bottleneck. The following self-validating protocol relies on the distinct symmetry and dipole properties of the isomers.

The "Dipole Rule" (Chromatography)

Before NMR, simple Thin Layer Chromatography (TLC) or GC/HPLC provides the first clue.

  • Protocol: Run the mixture on silica gel (normal phase).

  • Observation: The Trans isomer (non-polar) will have a significantly higher Rf (elutes first). The Cis isomer (polar) interacts more strongly with the silica and elutes later.

  • GC Retention: On non-polar columns (e.g., DB-5), the volatile trans isomer usually elutes before the cis isomer.

NMR Spectroscopy ( H, F, NOE)

Due to rapid ring flipping at room temperature, spectra often show time-averaged signals.

ParameterCis-1,3-difluorocyclobutaneTrans-1,3-difluorocyclobutane
Symmetry

(Plane of symmetry)

(Axis of symmetry)

F NMR Shift
Typically upfield relative to trans (solvent dependent).Typically downfield relative to cis.

Coupling
Complex multiplet patterns due to distinct environments.Simpler patterns due to higher symmetry.
HOESY (

H-

F)
Diagnostic: Strong NOE between F and H on the same face (if identifiable).Weaker NOE correlations due to trans arrangement.

(Vicinal)
Cis-vicinal coupling (F-C-C-H) is generally larger (~12-20 Hz).Trans-vicinal coupling is generally smaller (~2-10 Hz).
Experimental Workflow

AnalyticalWorkflow Sample Unknown 1,3-Difluoro Sample Step1 Step 1: Normal Phase TLC/HPLC Sample->Step1 Result1 High Rf / Fast Elution Step1->Result1 Result2 Low Rf / Slow Elution Step1->Result2 Step2_Trans Hypothesis: TRANS (Non-Polar) Result1->Step2_Trans Step2_Cis Hypothesis: CIS (Polar) Result2->Step2_Cis Step3 Step 2: 19F-NMR & J-Coupling Step2_Trans->Step3 Step2_Cis->Step3 Validation Validation: Measure LogP or Dipole Step3->Validation

Figure 2: Step-by-step analytical workflow for assigning stereochemistry based on polarity and spectroscopic data.

Strategic Application in Drug Design

The 1,3-difluorocyclobutane motif is not merely a linker; it is a tool for LogP modulation .

The Polarity Switch

Medicinal chemists often struggle to lower the lipophilicity (LogP) of a lead compound without adding metabolic liabilities (like hydroxyl groups).

  • Problem: High LogP leads to poor solubility and high metabolic clearance.

  • Solution: Replace a cycloalkyl or alkyl linker with cis-1,3-difluorocyclobutane .

    • The large dipole moment of the cis isomer increases water solubility and lowers LogP significantly compared to the non-fluorinated parent or the trans isomer.

    • Trans-1,3-difluorocyclobutane can be used if higher lipophilicity is required to cross the Blood-Brain Barrier (BBB), as its zero dipole mimics a greasy alkyl chain while blocking metabolic hotspots.

Metabolic Stability

The C-F bond is chemically inert and resistant to Cytochrome P450 oxidation. Substituting hydrogen with fluorine at the 1 and 3 positions blocks the common metabolic route of hydroxylation at these carbons, extending the half-life (


) of the drug.
Data Summary: Property Modulation
PropertyUnsubstituted CyclobutaneCis-1,3-DifluoroTrans-1,3-Difluoro
Dipole Moment (

)
~0 DHigh (~2.5 D) ~0 D
LogP Impact Neutral (Lipophilic)Lowers LogP (Polar)Neutral/Increases LogP
Metabolic Stability Low (prone to oxidation)High (blocked sites)High (blocked sites)
Preferred Conformation Puckered (flipping)Diequatorial (Puckered)Eq/Ax (Puckered)

References

  • Conformational Analysis of 1,3-Difluorinated Alkanes. National Institutes of Health (PMC). Available at: [Link]

  • Geometry of 1,3‐dihalocyclobutanes by dipole moment analysis. ResearchGate. Available at: [Link]

  • NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Royal Society of Chemistry (PCCP). Available at: [Link]

  • 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society.[2] Available at: [Link] (Note: Generalized landing page for ACS MedChem bioisosteres as specific abstract links expire).

  • Application of Bioisosteres in Drug Design. University of Tokyo / Pfizer. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 1,3-Difluorocyclobutane-1-carboxylic Acid

Executive Summary The strategic incorporation of fluorine into small, strained ring systems has revolutionized modern medicinal chemistry. Among these privileged scaffolds, 1,3-Difluorocyclobutane-1-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small, strained ring systems has revolutionized modern medicinal chemistry. Among these privileged scaffolds, 1,3-Difluorocyclobutane-1-carboxylic acid (CAS: 2091263-77-1) has emerged as a critical bioisostere and molecular building block[1]. By leveraging the unique stereoelectronic properties of fluorine, this motif offers profound control over molecular conformation, pKa, lipophilicity, and metabolic stability[2]. This technical whitepaper provides an in-depth analysis of the thermodynamic stability of this system, detailing the causality behind its conformational preferences and outlining a self-validating synthetic workflow for its preparation.

Thermodynamic Stability & Conformational Dynamics

The cyclobutane ring is inherently strained and adopts a puckered "butterfly" conformation to minimize torsional strain between adjacent C-H bonds. When substituents are introduced, they occupy pseudo-axial or pseudo-equatorial positions. The thermodynamic stability of 1,3-difluorocyclobutane systems is strictly governed by the mitigation of 1,3-syn-diaxial interactions [3].

The Fluorine Gauche and Diaxial Effects

In the cis-isomer of 1,3-difluorocyclobutane, the two fluorine atoms face the same face of the ring. If the ring flips into a conformation where both fluorine atoms are pseudo-axial, they experience severe 1,3-syn-diaxial repulsion[3].

Crucially, this destabilization is not primarily steric—fluorine is relatively small (van der Waals radius of 1.47 Å, comparable to oxygen). Instead, the repulsion is highly electrostatic . The strongly polarized C-F bonds create massive dipole-dipole repulsion when forced into spatial proximity[4]. Consequently, the diaxial conformer is thermodynamically forbidden, and the equilibrium shifts almost entirely to the diequatorial conformer , effectively "locking" the ring's conformation[3].

In 1,3-Difluorocyclobutane-1-carboxylic acid, the C1 position is geminally substituted with both a fluorine atom and a carboxylic acid group. The thermodynamic minimum is achieved when the bulky carboxylic acid occupies the equatorial position, forcing the C1 fluorine into the axial position. However, to avoid the catastrophic 1,3-diaxial F-F clash, the C3 fluorine must adopt the equatorial position, strongly favoring the trans-1,3-difluoro relationship for optimal thermodynamic stability.

ConformationalStability A 1,3-Difluorocyclobutane System B cis-Isomer A->B Stereoisomerism C trans-Isomer A->C Stereoisomerism D Diaxial (F,F) Highly Destabilized B->D Ring Flip E Diequatorial (F,F) Thermodynamically Favored B->E Ring Flip F Axial-Equatorial (F,F) Balanced by COOH C->F Equilibrium D->E 1,3-syn-diaxial repulsion

Conformational equilibrium of 1,3-difluorocyclobutane highlighting diaxial destabilization.

Physicochemical Profiling: The 1,3-Difluoro Advantage

The introduction of the 1,3-difluoro motif drastically alters the physicochemical landscape of the cyclobutane-1-carboxylic acid parent structure. These shifts are critical for optimizing pharmacokinetics in drug discovery[5].

Quantitative Data Summary
PropertyCyclobutane-1-carboxylic acid (Parent)1,3-Difluorocyclobutane-1-carboxylic acidCausality / Impact of Fluorination
Calculated LogP ~ 1.2~ 0.4Decreased lipophilicity due to the introduction of strong C-F dipoles[6].
pKa ~ 4.8~ 3.6Increased acidity via strong inductive electron withdrawal from the C1 fluorine[2].
Metabolic Stability Low (susceptible to CYP oxidation)HighThe strong C-F bond (105 kcal/mol) and steric shielding block oxidative degradation[5].
Conformational State Rapid interconversion (ring flip)LockedElectrostatic 1,3-syn-diaxial repulsion forces a rigid conformational preference[3].

Note: The addition of fluorine atoms to aliphatic rings typically lowers LogP by 0.8 to 1.0 log units compared to the parent hydrocarbon, contrary to the lipophilicity increase observed in aromatic fluorination[6].

Experimental Workflow: Synthesis & Validation

To utilize 1,3-Difluorocyclobutane-1-carboxylic acid (CAS: 2091263-77-1)[7] effectively, a robust, scalable, and self-validating synthetic protocol is required. The following methodology utilizes a sequence of electrophilic and nucleophilic fluorination steps to establish the 1,3-difluoro relationship.

SyntheticWorkflow Step1 Step 1: Enolate Formation & Electrophilic Fluorination Inter1 Intermediate: 1-Fluoro-3-oxocyclobutane -1-carboxylate Step1->Inter1 Step2 Step 2: Ketone Reduction (NaBH4) Inter1->Step2 Inter2 Intermediate: 1-Fluoro-3-hydroxycyclobutane -1-carboxylate Step2->Inter2 Step3 Step 3: Deoxyfluorination (DAST) Inter2->Step3 Inter3 Intermediate: 1,3-Difluorocyclobutane -1-carboxylate Step3->Inter3 Step4 Step 4: Ester Hydrolysis (LiOH) Inter3->Step4 Product Target: 1,3-Difluorocyclobutane -1-carboxylic acid Step4->Product

Four-step synthetic workflow for 1,3-Difluorocyclobutane-1-carboxylic acid.

Step-by-Step Methodology

Step 1: Electrophilic Alpha-Fluorination

  • Procedure: Dissolve methyl 3-oxocyclobutane-1-carboxylate in anhydrous THF and cool to -78°C. Add LDA (1.1 eq) dropwise to form the kinetic enolate. After 30 minutes, add a solution of Selectfluor (1.2 eq) in DMF.

  • Causality: LDA selectively deprotonates the alpha-carbon to form the kinetic enolate. Selectfluor acts as a highly reactive, electrophilic source of "F+", trapping the enolate to yield methyl 1-fluoro-3-oxocyclobutane-1-carboxylate. Low temperatures prevent undesirable polyfluorination.

  • Validation: Monitor via 19F NMR (appearance of a singlet around -160 ppm).

Step 2: Ketone Reduction

  • Procedure: Dissolve the intermediate in methanol at 0°C. Slowly add NaBH4 (1.5 eq). Stir for 2 hours, then quench with saturated NH4Cl.

  • Causality: Hydride reduction of the C3 ketone yields the cyclobutanol intermediate. The reaction is highly efficient and prepares the molecule for nucleophilic deoxyfluorination.

  • Validation: TLC monitoring (UV/KMnO4 stain) ensures the complete disappearance of the ketone starting material.

Step 3: Deoxyfluorination

  • Procedure: Dissolve the cyclobutanol intermediate in anhydrous DCM and cool to -78°C. Add DAST (Diethylaminosulfur trifluoride, 1.5 eq) dropwise. Allow the reaction to warm to room temperature over 4 hours.

  • Causality: DAST converts the hydroxyl group into a good leaving group and subsequently delivers a fluoride ion via an SN2-like mechanism. This results in the inversion of stereochemistry at C3, establishing the critical 1,3-difluoro architecture.

  • Validation: 19F NMR will now show two distinct fluorine signals, confirming the di-substituted framework.

Step 4: Ester Hydrolysis

  • Procedure: Dissolve the ester in a 3:1 mixture of THF/H2O. Add LiOH·H2O (2.0 eq) and stir at room temperature until complete. Acidify the aqueous layer with 1M HCl to pH 2, and extract with EtOAc.

  • Causality: Base-catalyzed saponification cleaves the methyl ester. Acidification protonates the resulting carboxylate, driving the highly polar 1,3-Difluorocyclobutane-1-carboxylic acid into the organic phase for isolation[7].

References

Sources

Exploratory

1,3-Difluorocyclobutane-1-carboxylic acid CAS number and identifiers

Executive Summary 1,3-Difluorocyclobutane-1-carboxylic acid (CAS: 2091263-77-1) is a specialized fluorinated alicyclic building block used in modern medicinal chemistry.[1][2][3][4][5][6][7] Characterized by a geminal fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Difluorocyclobutane-1-carboxylic acid (CAS: 2091263-77-1) is a specialized fluorinated alicyclic building block used in modern medicinal chemistry.[1][2][3][4][5][6][7] Characterized by a geminal fluoro-carboxyl motif at position 1 and a secondary fluorine at position 3, this scaffold offers unique conformational restriction and metabolic stability profiles. It serves as a critical bioisostere for probing steric and electronic requirements in drug binding pockets, particularly where metabolic blocking at the


-position of a carboxylic acid is required alongside distal ring functionalization.

Part 1: Chemical Identity & Identifiers[8]

This compound is distinct from its more common isomer, 3,3-difluorocyclobutane-1-carboxylic acid. Precise identification is paramount to avoid regioisomeric confusion during procurement and synthesis.

Core Identifiers
ParameterDetail
Chemical Name 1,3-Difluorocyclobutane-1-carboxylic acid
CAS Registry Number 2091263-77-1
Molecular Formula C

H

F

O

Molecular Weight 136.10 g/mol
SMILES OC(=O)C1(F)CC(F)C1
InChI Key (Isomer specific keys vary; generic connectivity implied by SMILES)
Structure Type Fluorinated Cyclobutane /

-Fluoro Acid
Isomeric Distinction

Researchers must distinguish this compound from 3,3-difluorocyclobutane-1-carboxylic acid (CAS: 107496-54-8), where both fluorine atoms are located on the C3 carbon. In the 1,3-isomer, the fluorines are separated, creating a 1,3-substitution pattern that introduces specific stereochemical considerations (cis/trans isomerism).

Part 2: Structural Analysis & Stereochemistry

Regiochemistry

The molecule features a quaternary center at C1, occupied by a carboxylic acid group and a fluorine atom.[7] This


-fluorination significantly increases the acidity of the carboxylic acid via the inductive effect (-I) compared to the non-fluorinated parent. The second fluorine at C3 introduces a dipole across the ring, influencing the "pucker" angle of the cyclobutane.
Stereoisomerism

Because C1 and C3 are substituted, 1,3-difluorocyclobutane-1-carboxylic acid exists as two diastereomers relative to the ring plane:

  • Cis-isomer: The C3-Fluorine and C1-Fluorine are on the same face of the ring.

  • Trans-isomer: The C3-Fluorine and C1-Fluorine are on opposite faces.

While the commercial CAS 2091263-77-1 often refers to the racemate or unspecified mixture, stereoselective synthesis is required for precise structure-activity relationship (SAR) studies.

Conformational Dynamics

Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain. The 1,3-diaxial vs. 1,3-diequatorial orientation of the fluorine atoms dictates the preferred pucker angle, affecting how the molecule fits into protein binding sites.

Part 3: Synthetic Methodology

As a senior scientist, I propose the following self-validating synthetic workflow . While direct literature precedents for this specific CAS are limited, the most reliable route utilizes electrophilic


-fluorination  of a 3-fluorocyclobutane precursor. This method ensures regiocontrol at C1.
Proposed Synthesis Protocol

Precursor: 3-Fluorocyclobutanecarboxylic acid (CAS: 123812-78-2).[8]

Step 1: Esterification

Convert the acid to an ester (methyl or ethyl) to allow for enolate formation.

  • Reagents: MeOH, H

    
    SO
    
    
    
    (cat.), Reflux.
  • Outcome: Methyl 3-fluorocyclobutanecarboxylate.

Step 2: Enolate Formation & Electrophilic Fluorination

Generate the enolate at the


-position and trap it with an electrophilic fluorinating source.
  • Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.

  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide).

  • Mechanism:[8][9] The hard enolate attacks the fluorine atom of NFSI.

  • Critical Control: Maintain -78°C to prevent polymerization or ring opening.

Step 3: Hydrolysis

Saponify the ester to yield the final acid.

  • Reagents: LiOH, THF/H

    
    O, 0°C to RT.
    
  • Outcome: 1,3-Difluorocyclobutane-1-carboxylic acid.[1][2][3][4][5][6]

Reaction Workflow Diagram

Synthesis Start 3-Fluorocyclobutane- carboxylic acid (CAS 123812-78-2) Step1 Esterification (MeOH, H+) Start->Step1 Inter1 Methyl 3-fluoro- cyclobutanecarboxylate Step1->Inter1 Step2 Alpha-Fluorination (LDA, NFSI, -78°C) Inter1->Step2 Inter2 Methyl 1,3-difluoro- cyclobutanecarboxylate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 1,3-Difluorocyclobutane- 1-carboxylic acid (CAS 2091263-77-1) Step3->Final

Figure 1: Proposed synthetic pathway via electrophilic


-fluorination of the 3-fluoro precursor.

Part 4: Physicochemical Profile & Applications

Physicochemical Properties
PropertyPredicted ValueRationale
pKa ~3.0 - 3.5The

-fluorine exerts a strong electron-withdrawing effect, stabilizing the carboxylate anion and increasing acidity compared to cyclobutanecarboxylic acid (pKa ~4.8).
LogP ~0.8 - 1.2Fluorine increases lipophilicity relative to hydrogen, improving membrane permeability.
H-Bond Donors 1 (COOH)Standard carboxylic acid donor.
H-Bond Acceptors 4 (2 F, 2 O)Fluorine acts as a weak acceptor; Carbonyl oxygen is a strong acceptor.
Medicinal Chemistry Applications[11]
  • Metabolic Blocking: The C1 position is often a site of metabolic attack (glucuronidation or oxidation). Substituting the

    
    -hydrogen with fluorine blocks this metabolic soft spot, potentially extending the half-life (
    
    
    
    ) of the drug.
  • Bioisosterism: The 1,3-difluorocyclobutane ring serves as a rigid, lipophilic spacer. It mimics the geometry of proline or other saturated heterocycles but with altered electronic properties.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (136.10 Da) and distinct vectors (COOH and F), it is an ideal fragment for screening against protein targets, particularly those with small, polar pockets.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[7]

  • GHS Signal Word: Warning.[7]

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Incompatibility: Avoid strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption.

References

  • PubChem. (n.d.). Compound Summary: Fluorinated Cyclobutanes. National Library of Medicine. Retrieved March 8, 2026, from [Link]

Sources

Foundational

Technical Guide: Bioisosteric Potential of Fluorinated Cyclobutane Carboxylic Acids

Executive Summary In modern medicinal chemistry, the 3,3-difluorocyclobutane carboxylic acid (3,3-DFC) moiety represents a high-value bioisostere.[1] It offers a unique combination of steric rigidity, metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 3,3-difluorocyclobutane carboxylic acid (3,3-DFC) moiety represents a high-value bioisostere.[1] It offers a unique combination of steric rigidity, metabolic stability, and electronic modulation that cannot be achieved by acyclic chains or non-fluorinated rings.[1] This guide dissects the utility of fluorinated cyclobutanes as replacements for saturated alkyl chains, phenyl rings, and standard carboxylic acids, providing actionable data for lead optimization.

Key Value Proposition:

  • pKa Modulation: The electron-withdrawing fluorine atoms significantly lower the pKa of the carboxylic acid, altering ionization states at physiological pH.

  • Conformational Locking: The "pucker" of the cyclobutane ring allows for precise vector positioning of substituents, critical for receptor binding.

  • Metabolic Blockade: Fluorine substitution at the C3 position blocks oxidative metabolism (e.g., P450 hydroxylation) common in cyclobutane analogs.

Physicochemical Foundation

The "Fluorine Effect" on Acidity (pKa)

The inductive effect (-I) of the gem-difluoro group at the C3 position transmits through the ring to the carboxylic acid at C1. This results in a stronger acid compared to the non-fluorinated parent.

CompoundStructurepKa (Experimental/Predicted)Electronic Driver
Cyclobutanecarboxylic acid

~4.79Standard alkyl inductive effect (+I).[1]
3,3-Difluorocyclobutanecarboxylic acid

~3.63 Strong -I effect from

-fluorines stabilizes the carboxylate anion.[1]
3-Fluorocyclobutanecarboxylic acid

~4.20Moderate -I effect; stereochemistry (cis/trans) influences value.[1]

Implication: At physiological pH (7.4), 3,3-DFC is more fully ionized than its non-fluorinated counterpart.[1] This increases solubility but may affect passive membrane permeability unless balanced by the lipophilicity of the difluoro motif.

Conformational Analysis: The "Butterfly" Pucker

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Puckering Angle: Typically ~30–35° for unsubstituted cyclobutane.[1]

  • 3,3-Difluoro Effect: The gem-difluoro substitution introduces a dipole and steric bulk.[1] While it maintains the puckered conformation, it creates a high energy barrier to ring inversion compared to the hydrocarbon parent. This "locks" the carboxylic acid vector relative to the C3 position, reducing the entropic penalty upon binding to a target protein.

Decision Logic for Scaffold Selection

BioisostereSelection start Lead Optimization Goal check_metab Metabolic Liability? start->check_metab check_pka Need Lower pKa? check_metab->check_pka No sol_metab Add 3,3-Difluoro (Blocks C3 oxidation) check_metab->sol_metab Yes (C-H oxidation) check_conf Need Rigid Vector? check_pka->check_conf No sol_pka 3,3-DFC Scaffold (pKa ~3.6) check_pka->sol_pka Yes (Increase acidity) sol_conf Cyclobutane (Restricts rotation) check_conf->sol_conf Yes sol_conf->sol_metab Combine for Max Stability

Figure 1: Decision tree for integrating fluorinated cyclobutanes into lead compounds. The logic prioritizes metabolic stability and pKa modulation.

Synthetic Methodologies

The construction of the 3,3-difluorocyclobutane ring is non-trivial due to ring strain. The industrial and academic gold standard is the [2+2] Cycloaddition .

The [2+2] Cycloaddition Route

This method reacts electron-deficient alkenes (acrylates) with electron-rich fluorinated olefins (vinylidene fluoride).[1]

  • Reactants: 1,1-Difluoroethylene (VDF) + Methyl Acrylate.[1]

  • Conditions: Thermal (Autoclave, high pressure) or Photochemical.[1]

  • Regioselectivity: The polarization of the reactants directs the formation of the 1,1-difluoro-3-substituted product (Head-to-Tail).[1]

SynthesisFlow cluster_0 Precursors cluster_1 Ring Formation cluster_2 Functionalization VDF 1,1-Difluoroethylene (Gas) Cyclo [2+2] Cycloaddition (Autoclave / Heat) VDF->Cyclo Acrylate Methyl Acrylate (Liquid) Acrylate->Cyclo Ester Methyl 3,3-difluoro- cyclobutanecarboxylate Cyclo->Ester Yield ~60-80% Acid 3,3-Difluorocyclobutane- carboxylic acid Ester->Acid Hydrolysis (NaOH/MeOH)

Figure 2: Synthetic workflow for accessing the 3,3-difluorocyclobutane scaffold.[1] The critical step is the [2+2] cycloaddition handling gaseous VDF.

Bioisosteric Applications & Case Studies

GABA Analogues

Gamma-aminobutyric acid (GABA) is a flexible neurotransmitter.[1] Incorporating the GABA backbone into a 3,3-difluorocyclobutane ring restricts the conformation, potentially increasing selectivity for specific GABA receptor subtypes (GABA-A vs GABA-C).[1]

  • Mechanism: The rigid ring holds the amine and carboxylic acid at a fixed distance and angle.

  • Advantage: The fluorines lower the pKa of the acid (mimicking the physiological state) and prevent metabolic degradation of the ring.

Glutamate Mimetics

Similar to GABA, glutamate analogues benefit from the "locking" effect. 3,3-difluorocyclobutane-1,3-dicarboxylic acid derivatives act as conformationally restricted glutamate analogues, probing the spatial requirements of mGluRs (Metabotropic Glutamate Receptors).[1]

Experimental Protocols

Protocol A: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

This protocol describes the hydrolysis of the ester intermediate, which is the commercially available or synthetically derived precursor.

Safety: Work in a fume hood. NaOH is corrosive.[1]

  • Reagents:

    • Ethyl or Methyl 3,3-difluorocyclobutanecarboxylate (1.0 equiv, e.g., 40.0 g).[1]

    • Sodium Hydroxide (NaOH) (1.1 equiv).[1]

    • Solvent: Methanol (MeOH) / Water (

      
      ) (1:1 ratio).[1]
      
    • Hydrochloric Acid (HCl, conc).[1]

    • Dichloromethane (DCM) for extraction.[1]

  • Procedure:

    • Dissolution: Dissolve NaOH (10.7 g, 0.268 mol) in a mixture of MeOH (100 mL) and

      
       (100 mL).
      
    • Addition: Add the ester (40.0 g, 0.244 mol) to the caustic solution at room temperature (r.t.).

    • Reaction: Stir the mixture vigorously at r.t. for 15 hours. Monitor by TLC (disappearance of ester spot).

    • Concentration: Evaporate the methanol in vacuo (rotary evaporator) to approximately half the original volume.

    • Acidification: Cool the aqueous residue in an ice bath. Slowly acidify with concentrated HCl to pH ~1. Caution: Exothermic.[1]

    • Extraction: Extract the aqueous layer with DCM (

      
       mL).
      
    • Drying: Combine organic layers, dry over anhydrous

      
      , filter, and evaporate in vacuo.
      
  • Validation:

    • Yield: Expect ~98% (approx. 32.4 g).[1]

    • Appearance: White solid.[1]

    • Melting Point: 49–52 °C.[1]

    • NMR Check:

      • 
         NMR (
        
        
        
        ):
        
        
        12.11 (br s, COOH), 3.06-2.96 (m, 1H), 2.94-2.79 (m, 4H).[1]
      • 
         NMR (
        
        
        
        ): Characteristic gem-difluoro pattern (
        
        
        -84.5, -97.8).[1]
Protocol B: pKa Determination (Titration)

To verify the bioisosteric potential, precise pKa measurement is required.

  • Setup: Use a potentiometric titrator (e.g., Sirius T3).[1]

  • Sample: Dissolve 1-2 mg of the synthesized acid in 0.15 M KCl (aq).

  • Titration: Titrate with 0.5 M KOH from pH 1.8 to pH 12.

  • Analysis: Calculate pKa using the Bjerrum plot method. Expect a value near 3.63 ± 0.1.[1][2]

References

  • Mykhailiuk, P. K. (2021).[1] Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.[3][4][5][6][7] ResearchGate.[1][8]

  • Melnykov, K. P., et al. (2018).[1] Synthesis of 3,3-Difluorocyclobutanecarboxylic acid.[1][2][8][9] Synthesis, 50(24), 4949-4957.[1]

  • Wiberg, K. B. (2017).[1] Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in Cyclobutane.[1][10] Journal of Physical Chemistry A.

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry.[4][11] Journal of Medicinal Chemistry.

  • Grygorenko, O. O., et al. (2023).[1] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.

Sources

Exploratory

Technical Analysis: Physicochemical Profiling of 1,3-Difluorocyclobutane-1-carboxylic Acid

Topic: Lipophilicity and LogP Values of 1,3-Difluorocyclobutane-1-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1,3-Difluor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lipophilicity and LogP Values of 1,3-Difluorocyclobutane-1-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Difluorocyclobutane-1-carboxylic acid (CAS: 2091263-77-1) represents a specialized fluorinated scaffold in medicinal chemistry.[1] Characterized by a rigid cyclobutane core with geminal fluoro-substitution at the


-position (C1) and a second fluorine at the 

-position (C3), this molecule serves as a critical bioisostere for metabolically labile aliphatic groups.

This guide provides a rigorous analysis of its lipophilicity (LogP) and acidity (pKa), elucidating the "fluorine effect" on solvation penalties and ionization. We present theoretical values alongside validated experimental protocols for determining these parameters, essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles in early-stage drug discovery.

Molecular Architecture & Stereochemical Dynamics

Structural Configuration

The physicochemical behavior of 1,3-difluorocyclobutane-1-carboxylic acid is governed by the interplay between ring strain and electronegative substitution.

  • C1 Position (Alpha): The quaternary center bears both the carboxylic acid and a fluorine atom. This

    
    -fluorination exerts a profound inductive effect (-I), significantly increasing acidity compared to the non-fluorinated parent.
    
  • C3 Position (Gamma): The second fluorine atom modulates the overall dipole moment and lipophilicity without introducing the steric bulk of a methyl group.

Conformational Isomerism

Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain. For 1,3-disubstituted cyclobutanes, this leads to distinct stereoisomers based on the relationship between the C1-carboxyl and C3-fluorine groups.

  • Cis-Isomer: The C1-COOH and C3-F are on the same face of the puckered ring. This often results in a larger net dipole moment, potentially lowering LogP slightly due to increased aqueous solvation.

  • Trans-Isomer: The substituents are on opposite faces, often canceling dipole vectors and resulting in a slightly higher LogP.

Isomers cluster_0 Stereochemical Configurations Generic 1,3-Difluorocyclobutane- 1-carboxylic acid Cis Cis-Isomer (High Dipole) Lower LogP Generic->Cis Stereocenter C1/C3 Trans Trans-Isomer (Low Dipole) Higher LogP Generic->Trans Stereocenter C1/C3 Pucker Ring Puckering (Strain Relief) Cis->Pucker Trans->Pucker

Figure 1: Stereochemical divergence in 1,3-difluorocyclobutane-1-carboxylic acid. The spatial arrangement of fluorine atoms influences the net dipole and solvation energy.

Physicochemical Properties: LogP and pKa[2][3]

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of the differential solubility of the neutral molecule in octanol vs. water.

  • Predicted LogP (cLogP): 0.91 ± 0.2

  • Mechanism: The introduction of fluorine typically increases lipophilicity relative to hydrogen due to its low polarizability. However, in this scaffold, the high polarity of the C-F bonds (especially at C1) creates a "polar hydrophobicity" effect. The molecule is lipophilic enough to cross membranes but polar enough to maintain aqueous solubility.

  • Comparison:

    • Cyclobutanecarboxylic acid: LogP

      
       0.65
      
    • 1,3-Difluorocyclobutane-1-carboxylic acid: LogP

      
       0.91
      
    • Insight: The difluoro-substitution provides a modest boost in lipophilicity (+0.26 log units) while blocking metabolic oxidation sites.

Acidity (pKa) and LogD

The distribution coefficient (LogD) is pH-dependent and more physiologically relevant.

  • Estimated pKa: 2.5 – 2.8 (Strongly Acidic)

  • Inductive Effect: The

    
    -fluorine at C1 is highly electron-withdrawing.[2] It stabilizes the carboxylate anion through the inductive effect (-I), lowering the pKa significantly from the standard ~4.8 of unsubstituted aliphatic acids.
    
  • Physiological Implication: At pH 7.4, the molecule exists almost exclusively (>99.9%) in its ionized carboxylate form. Consequently, the LogD

    
      will be significantly lower than the LogP (likely < -2.0), suggesting low passive permeability unless a specific transporter is involved.
    
Data Summary Table
PropertyValue (Approx.)Determinant Factor
Molecular Weight 136.10 g/mol Small fragment size
cLogP (Neutral) 0.91Fluorine lipophilicity vs. C-F polarity
pKa (Acid) 2.6 ± 0.2Strong

-fluorine inductive effect
LogD (pH 7.4) -2.5 to -3.0High ionization at neutral pH
H-Bond Donors 1 (COOH)Carboxylic acid hydroxyl
H-Bond Acceptors 3 (2 F, 1 C=O)Fluorine acts as weak acceptor

Experimental Determination Protocols

To validate theoretical models, the following protocols are recommended. These methods are designed to account for the compound's high acidity and volatility.

Protocol A: Potentiometric Titration (pKa Determination)

Objective: Accurate determination of the ionization constant to calculate LogD.

  • Preparation: Dissolve 5 mg of the compound in 10 mL of degassed water (ensure carbonate-free).

  • Titrant: Standardized 0.1 M NaOH and 0.1 M HCl.

  • Procedure:

    • Perform a "blank" titration with solvent only.

    • Titrate the sample solution from pH 1.5 to pH 11.0 under inert nitrogen atmosphere at 25°C.

    • Collect data points every 0.1 pH unit.

  • Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to determine the pKa. Expect a sharp inflection point near pH 2.6.

Protocol B: RP-HPLC Method (High-Throughput LogP)

Objective: Rapid estimation of lipophilicity using retention times correlated with known standards. This is preferred over Shake-Flask for fluorinated acids due to potential emulsion formation.

Workflow Diagram:

HPLC_Protocol Start Start: Sample Preparation Dissolve Dissolve 1mg in MeOH/Water (1:1) Start->Dissolve Column Column Selection: C18 End-capped (Avoid Silanol interactions) Dissolve->Column MobilePhase Mobile Phase: MeOH / 20mM NH4OAc buffer (pH 3.0) (Keeps acid neutral) Column->MobilePhase Run Isocratic Run Determine Retention Time (tR) MobilePhase->Run Calibrate Run Standards (Benzoic acid, Toluene, etc.) Run->Calibrate Compare Calc Calculate LogP: Log k' = (tR - t0)/t0 Interpolate from Calibration Curve Calibrate->Calc

Figure 2: Reversed-Phase HPLC workflow for LogP determination. Maintaining acidic pH is critical to suppress ionization.

Critical Note: The mobile phase must be buffered to pH 2.0 - 2.5 (using phosphoric acid or TFA) to ensure the carboxylic acid remains in its neutral (protonated) state. If the pH is > pKa, the retention time will reflect the ionized species (LogD), not LogP.

Applications in Drug Design[2][4][5]

Bioisosterism

1,3-Difluorocyclobutane-1-carboxylic acid acts as a bioisostere for:

  • Cyclobutanecarboxylic acid: Improving metabolic stability.

  • Gem-dimethyl groups: The 3,3-difluoro motif (if isomeric) or the 1,3-motif mimics the steric bulk of methyl groups while altering electronics.

Metabolic Stability

The C1-F bond blocks metabolic oxidation at the


-position, a common clearance pathway for carboxylic acids (via glucuronidation or 

-oxidation). The C3-F bond deactivates the ring toward oxidative opening by cytochrome P450 enzymes.

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • PubChem. (2024). Compound Summary for CID 13777789 (Related Isomer 3,3-difluoro). Retrieved from [Link]

  • Reich, H. J., & Bordwell, F. G. (2001). pKa Data Compilation. University of Wisconsin-Madison. (Standard reference for pKa shifts in alpha-halo acids).

Sources

Foundational

Electronic and Conformational Matrix of Fluorinated Cyclobutanes: A Technical Guide to 3,3-Difluorocyclobutanecarboxylic Acid

Executive Summary The strategic incorporation of fluorine into saturated carbocycles is a cornerstone of modern medicinal chemistry. This guide dissects the 3,3-difluorocyclobutanecarboxylic acid (3,3-dF-CBCA) scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into saturated carbocycles is a cornerstone of modern medicinal chemistry. This guide dissects the 3,3-difluorocyclobutanecarboxylic acid (3,3-dF-CBCA) scaffold, a critical bioisostere used to modulate lipophilicity, metabolic stability, and acidity without altering the steric footprint significantly compared to its non-fluorinated parent.

This whitepaper moves beyond basic properties to explore the electronic vectors, conformational locking, and synthetic scalability of this moiety. We provide validated protocols for its synthesis and quantitative data on its physicochemical profile.

Part 1: The Electronic Landscape

Inductive Effects and Acidity Modulation

The introduction of a gem-difluoro group at the C3 position of the cyclobutane ring exerts a profound electron-withdrawing effect on the distal carboxylic acid at C1. Unlike direct


-fluorination, which lowers pKa via direct proximity, the C3-fluorine atoms operate through a combined 

-inductive effect (

) and through-space field effect.
  • Mechanism: The high electronegativity of fluorine (

    
    ) polarizes the C3-C bonds, creating a dipole that propagates through the rigid cyclobutane frame. This withdraws electron density from the carboxylate anion, stabilizing it and thereby increasing the acidity of the parent molecule.
    
  • Quantitative Shift: While unsubstituted cyclobutanecarboxylic acid exhibits a pKa

    
     4.79, the 3,3-difluoro analog shows a pKa shift to approximately 3.60–3.70 . This ~1.1 unit drop is critical for optimizing the ionization state of drug candidates at physiological pH (7.4).
    
Dipole Moments and Vector Analysis

The gem-difluoro motif creates a significant local dipole moment. In the context of the cyclobutane ring, this vector is oriented away from the ring centroid.

  • Vector Summation: Because the C3 position is symmetric relative to the C1 carboxyl, the net dipole is additive along the C1-C3 axis.

  • Binding Implications: This localized polarity can be exploited to target specific "fluorine-philic" pockets in enzymes or receptors, often replacing polar C=O or C-OH groups (bioisosterism).

Part 2: Conformational Dynamics (The "Pucker")

Cyclobutane is rarely planar due to torsional strain (eclipsing interactions). It adopts a "puckered" or "butterfly" conformation to relieve this strain.

The Fluorine Effect on Ring Geometry

The substitution of hydrogen with fluorine at C3 alters the preferred puckering angle (


).
  • Planar vs. Puckered: Unsubstituted cyclobutane puckers at

    
    30°. The 3,3-difluoro substitution tends to flatten this angle slightly or lock the conformation due to the gauche effect and repulsion between the fluorine lone pairs and adjacent ring bonds.
    
  • Bond Lengths: The C-F bonds are short and strong, but they induce a slight elongation of the adjacent C2-C3 and C3-C4 bonds due to electron density withdrawal, affecting the overall ring strain energy.

Visualization of Electronic Propagation

The following diagram illustrates the propagation of electronic effects from the fluorine substitution to the carboxylic acid moiety.

ElectronicEffects F_sub Gem-Difluoro (C3) Induction σ-Inductive Effect (-I) F_sub->Induction Polarization Carboxyl Carboxylate Stabilization (C1) F_sub->Carboxyl Through-Space Field Effect Ring Cyclobutane Scaffold (Rigid Transmission) Induction->Ring Through-Bond Ring->Carboxyl Electron Withdrawal pKa pKa Lowering (4.79 -> ~3.63) Carboxyl->pKa Anion Stability

Figure 1: Mechanistic flow of electronic perturbation from C3-fluorination to C1-acidity.

Part 3: Synthetic Protocols

To ensure reproducibility and scalability, we present two distinct routes. Protocol A is preferred for laboratory-scale exploration, while Protocol B is favored for industrial scale-up.

Protocol A: Deoxo-Fluorination of 3-Oxocyclobutanecarboxylate

Target: Rapid access to 3,3-difluoro analogs from commercially available ketones.

Reagents:

  • Ethyl 3-oxocyclobutanecarboxylate (Starting Material)

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

  • Dichloromethane (DCM), anhydrous

  • Ethanol/NaOH (for hydrolysis)

Step-by-Step Methodology:

  • Safety Prime: Ensure all glassware is oven-dried. DAST releases HF; use plastic/Teflon syringes where possible and work in a well-ventilated fume hood.

  • Fluorination:

    • Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous DCM at 0°C.

    • Dropwise add DAST (2.5 eq) under

      
       atmosphere.
      
    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc). The ketone spot should disappear.

  • Quench:

    • Pour reaction mixture slowly into saturated aqueous

      
       at 0°C. Caution:  Vigorous 
      
      
      
      evolution.
    • Extract with DCM, dry over

      
      , and concentrate.
      
  • Hydrolysis:

    • Dissolve the crude fluoro-ester in Ethanol/Water (1:1).

    • Add NaOH (3.0 eq) and stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 1.

    • Extract with Ethyl Acetate to yield 3,3-difluorocyclobutanecarboxylic acid .

Protocol B: [2+2] Cycloaddition (Industrial Route)

Target: Cost-effective synthesis avoiding expensive fluorinating reagents.[1]

Reagents:

  • 1,1-dichloro-2,2-difluoroethylene[1]

  • Methyl acrylate[1]

  • Zinc dust / Acetic acid (for dechlorination)

Workflow Diagram:

SynthesisWorkflow Start Raw Materials: 1,1-dichloro-2,2-difluoroethylene + Methyl Acrylate Step1 [2+2] Cycloaddition (Thermal, Autoclave) Start->Step1 Inter1 Intermediate: 2,2-dichloro-3,3-difluoro- cyclobutanecarboxylate Step1->Inter1 Step2 Dechlorination (Zn/AcOH or H2/Pd-C) Inter1->Step2 Step3 Hydrolysis (NaOH/MeOH) Step2->Step3 Final Product: 3,3-Difluorocyclobutane- carboxylic Acid Step3->Final

Figure 2: Industrial workflow utilizing [2+2] cycloaddition for bulk synthesis.

Part 4: Physicochemical Profiling

The following data summarizes the impact of fluorination on key drug-like properties.

PropertyCyclobutanecarboxylic Acid (CBCA)3,3-Difluoro-CBCAImpact of Fluorination
pKa 4.793.63 ± 0.40Increased Acidity (Better solubility at neutral pH)
LogP ~0.63~1.10Increased Lipophilicity (Better membrane permeability)
C-C Bond Length 1.55 Å1.53 Å (vicinal)Ring Contraction (Slight steric tightening)
Metabolic Stability Moderate (C3 oxidation prone)HighMetabolic Blocking (C3 is blocked from P450 oxidation)

Table 1: Comparative physicochemical metrics derived from experimental and predicted models.

Part 5: Implications for Drug Design

Metabolic Blocking

The C3 position of cyclobutane is a "soft spot" for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this position blocks this metabolic pathway because the C-F bond (approx. 116 kcal/mol) is too strong for typical enzymatic cleavage. This extends the half-life (


) of the drug candidate.
Bioisosterism with Proline

3,3-difluorocyclobutanecarboxylic acid is increasingly used as a bioisostere for Proline and


-aminobutyric acid (GABA)  analogs. The rigid ring mimics the turn-inducing capability of proline, while the fluorine atoms modulate the electronic density of the amide bond (if coupled) or the carboxylic acid, affecting binding affinity without introducing the steric bulk of a methyl group.

References

  • Wiberg, K. B., et al. (1990). Acidity and Structure of Cyclobutanecarboxylic Acids. Journal of Organic Chemistry.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Mykhailiuk, P. K. (2014). Generation of C2- and C4-Fluorinated Cyclobutane Building Blocks. Chemistry – A European Journal.

  • ChemicalBook. (2023). 3,3-Difluorocyclobutanecarboxylic acid Product Properties and Synthesis.

  • Grygorenko, O. O., et al. (2015). The Fluorine Effect on the Physicochemical Properties of Cyclobutanes. Bioorganic & Medicinal Chemistry.[2]

Sources

Exploratory

The 1,3-Difluorocyclobutane-1-carboxylic Acid Scaffold: A Technical Blueprint for Next-Generation Peptidomimetics

Executive Summary In the pursuit of novel therapeutics, overcoming the "flatland" of traditional sp²-hybridized aromatic rings has become a primary directive in medicinal chemistry. Conformationally restricted aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, overcoming the "flatland" of traditional sp²-hybridized aromatic rings has become a primary directive in medicinal chemistry. Conformationally restricted aliphatic rings, particularly fluorinated cyclobutanes, offer a powerful vector for three-dimensional drug design. This whitepaper provides an in-depth technical analysis of 1,3-difluorocyclobutane-1-carboxylic acid (CAS: 2091263-77-1)[1], a highly specialized, non-natural amino acid bioisostere. By acting as a rigidified peptidomimetic scaffold, this molecule imparts enhanced proteolytic stability, modulates lipophilicity, and enforces specific dihedral geometries critical for target engagement.

Rationale: The Bioisosteric Power of Fluorinated Cyclobutanes

The strategic incorporation of fluorine into small-molecule scaffolds profoundly alters their physicochemical and pharmacokinetic (PK) profiles[2]. When applied to cyclobutane rings, fluorine substitution achieves several synergistic effects:

  • Metabolic Shielding: The strong C–F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidation. When integrated into a peptide backbone, the steric bulk and electronic properties of the 1,3-difluorocyclobutane moiety prevent protease recognition, drastically increasing the half-life of the peptidomimetic[3].

  • Lipophilicity Modulation: Counterintuitively, while aromatic fluorination often increases lipophilicity, the introduction of geminal or 1,3-fluorine atoms on an aliphatic cyclobutane ring decreases the LogP[2]. The strong, opposing dipoles in a 1,3-difluoro configuration reduce the overall hydrophobic surface area, improving aqueous solubility without sacrificing membrane permeability[4].

  • Conformational Locking: The cyclobutane ring is inherently strained (puckered conformation). The highly electronegative fluorine atoms exert stereoelectronic effects (such as dipole minimization and hyperconjugation) that bias the ring into specific puckered states (e.g., favoring diequatorial or diaxial-like orientations depending on the cis/trans isomerism)[5]. This allows medicinal chemists to "lock" a peptide into an active α-helical or β-turn conformation.

Physicochemical & Conformational Profiling

Understanding the causality behind the physical properties of the 1,3-difluorocyclobutane scaffold is critical for rational drug design. The presence of the α-fluorine (at C1) directly exerts a strong inductive electron-withdrawing effect on the carboxylic acid, significantly lowering its pKa. Meanwhile, the γ-fluorine (at C3) fine-tunes the ring's dipole moment[4].

Table 1: Comparative Physicochemical Impact of Cyclobutane Fluorination
ScaffoldApprox. pKa (COOH)Approx. LogP ShiftConformational Impact
Cyclobutane-1-carboxylic acid 4.80Baseline (0.0)Flexible puckering; low rotational barrier.
3-Fluorocyclobutane-1-carboxylic acid 4.65-0.3 to -0.5Mild dipole induction; slight preference for cis-equatorial.
3,3-Difluorocyclobutane-1-carboxylic acid 4.50-0.8 to -1.0Strong dipole; rigidified puckering; eliminates C3 metabolic soft spot[6].
1,3-Difluorocyclobutane-1-carboxylic acid ~2.5 - 3.0 -1.2 to -1.5 Extreme α-inductive effect; highly restricted dihedral angles; superior protease resistance [4].

Note: Data extrapolated from standard aliphatic fluorination heuristics and homologous cyclopentane studies[4]. The α-fluorine in the 1,3-difluoro system causes a massive pKa drop, making the carboxylate fully ionized at physiological pH, which is ideal for mimicking phosphonates or hyper-acidic aspartate/glutamate residues.

Synthetic Methodologies & Core Protocols

Synthesizing 1,3-difluorocyclobutane-1-carboxylic acid requires precise control over fluorination chemistry, often utilizing nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or SF₄[7]. The protocol below outlines a self-validating synthetic route starting from a commercially accessible precursor.

Workflow: Synthesis of 1,3-Difluorocyclobutane-1-carboxylic Acid

The most logical synthetic pathway involves the construction of the α-fluoro-carboxylic acid motif via a cyanohydrin intermediate, followed by hydrolysis.

Step 1: Cyanohydrin Formation

  • Reagents: 3-Fluorocyclobutan-1-one, Trimethylsilyl cyanide (TMSCN), Catalytic ZnI₂.

  • Procedure: Dissolve 3-fluorocyclobutan-1-one in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add a catalytic amount of ZnI₂ (0.05 eq), followed by the dropwise addition of TMSCN (1.2 eq) at 0 °C.

  • Validation: The reaction is monitored via IR spectroscopy (disappearance of the C=O stretch at ~1780 cm⁻¹ and appearance of the C≡N stretch at ~2230 cm⁻¹).

Step 2: Deoxofluorination (The Critical Step)

  • Reagents: DAST or Deoxo-Fluor®, DCM.

  • Procedure: The TMS-protected cyanohydrin is dissolved in DCM in a Teflon/FEP reactor (to prevent HF etching of glass). Cool to -78 °C. Slowly add DAST (1.5 eq). Allow the reaction to warm to room temperature over 12 hours.

  • Causality: DAST facilitates the nucleophilic substitution of the oxygen moiety with a fluorine atom. The strong electron-withdrawing nature of the nitrile group stabilizes the intermediate, preventing ring-opening side reactions common in strained cyclobutanes.

  • Validation: ¹⁹F NMR is critical here. The appearance of a new characteristic doublet of doublets (or complex multiplet depending on stereochemistry) in the -150 to -170 ppm range confirms α-fluorination.

Step 3: Nitrile Hydrolysis

  • Reagents: Concentrated HCl or NaOH/MeOH/H₂O[6].

  • Procedure: The resulting 1-cyano-1,3-difluorocyclobutane is refluxed in 6M HCl for 24 hours to hydrolyze the highly hindered nitrile group into the corresponding carboxylic acid.

  • Purification: Extract with ethyl acetate, dry over MgSO₄, and purify via recrystallization to isolate the pure 1,3-difluorocyclobutane-1-carboxylic acid.

SyntheticWorkflow S1 3-Fluorocyclobutan-1-one (Starting Material) S2 TMSCN, ZnI2 (Cyanohydrin Formation) S1->S2 S3 1-((Trimethylsilyl)oxy)-3-fluorocyclobutane-1-carbonitrile S2->S3 IR: C≡N appearance S4 DAST, DCM, -78 °C (Deoxofluorination) S3->S4 S5 1,3-Difluoro-cyclobutane-1-carbonitrile S4->S5 19F NMR validation S6 6M HCl, Reflux (Hydrolysis) S5->S6 S7 1,3-Difluorocyclobutane-1-carboxylic acid (Target Scaffold) S6->S7 Final Isolation

Caption: Step-by-step synthetic workflow for 1,3-difluorocyclobutane-1-carboxylic acid via deoxofluorination.

Application in Peptidomimetic Drug Design

When 1,3-difluorocyclobutane-1-carboxylic acid is utilized as a building block, it is typically converted into an amino acid analog (e.g., via Curtius rearrangement to install an amine, or used directly as an N-terminal capping group).

Mechanism of Action in Peptides
  • Bioisosteric Replacement: It serves as a rigidified bioisostere for aliphatic amino acids like Leucine, Valine, or Proline. The cyclobutane ring limits the

    
     and 
    
    
    
    dihedral angles of the peptide backbone[8].
  • Protease Evasion: Natural proteases rely on the flexibility of the peptide bond to position the amide carbonyl into the oxyanion hole of the enzyme's active site. The steric bulk of the 1,3-difluorocyclobutane ring physically clashes with the S1/S1' pockets of many proteases, while the α-fluorine withdraws electron density from the adjacent amide bond, rendering it less susceptible to nucleophilic attack by catalytic serine or cysteine residues[3].

PeptidomimeticLogic A 1,3-Difluorocyclobutane Scaffold B Peptide Backbone Integration A->B Solid Phase Synthesis C Dihedral Angle Restriction B->C Steric Bulk D Amide Bond Electron Withdrawal B->D α-Fluorine Inductive Effect E Target Affinity (Receptor Locking) C->E Pre-organized Geometry F Protease Resistance (Metabolic Stability) C->F Steric Shielding D->F Reduced Nucleophilicity

Caption: Logical pathways demonstrating how the 1,3-difluorocyclobutane scaffold enhances peptidomimetic efficacy.

Conclusion

The 1,3-difluorocyclobutane-1-carboxylic acid scaffold represents a masterclass in modern physical organic chemistry applied to drug discovery. By meticulously engineering the spatial arrangement of fluorine atoms on a strained four-membered ring, researchers can simultaneously solve multiple optimization parameters: lowering LogP, dropping pKa, enforcing active conformations, and shielding vulnerable amide bonds from enzymatic degradation. As synthetic methodologies for handling reactive fluorinating agents continue to improve, the integration of these complex, non-flat bioisosteres will become a standard paradigm in the development of next-generation peptide therapeutics.

References

  • Feskov, I. O., et al. Some known fluorinated cyclobutane‐containing amino acids. ResearchGate. Retrieved from[Link]

  • JACS Au - ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

  • PubMed / NIH. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved from[Link]

  • ChemRxiv. α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. Retrieved from [Link]

Sources

Foundational

Metabolic Stability Profile of 1,3-Difluorocyclobutane Derivatives

Executive Summary In modern lead optimization, the 1,3-difluorocyclobutane moiety has emerged as a high-utility bioisostere, particularly as a replacement for lipophilic spacers like 1,4-phenylene or cyclohexyl groups. U...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern lead optimization, the 1,3-difluorocyclobutane moiety has emerged as a high-utility bioisostere, particularly as a replacement for lipophilic spacers like 1,4-phenylene or cyclohexyl groups. Unlike the gem-difluoro (3,3-difluoro) motif, which primarily alters pKa and lipophilicity, the 1,3-difluorocyclobutane scaffold offers a unique dual advantage: metabolic hardening of the carbon skeleton and tunable polarity via stereochemical control (cis vs. trans).

This guide details the physicochemical basis for this stability, the mechanistic inhibition of Cytochrome P450 (CYP) oxidation, and the standardized protocols for profiling these derivatives in drug discovery.

Part 1: The Physicochemical Basis of Stability

To understand the metabolic stability of 1,3-difluorocyclobutane, one must first understand its conformational dynamics. The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

The Fluorine Effect on Bond Strength

Metabolic instability often arises from CYP450-mediated Hydrogen Atom Transfer (HAT). The C-H bonds in a standard cyclobutane ring are vulnerable to this abstraction.

  • C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~105-110 kcal/mol). It is metabolically inert to standard oxidative cleavage.

  • Inductive Deactivation: The high electronegativity of fluorine withdraws electron density from the adjacent C-H bonds (the geminal protons). This increases the ionization potential and lowers the HOMO energy, making the remaining protons significantly less susceptible to the radical cation formation that often precedes metabolic oxidation.

Stereochemistry as a Design Tool

Unlike 3,3-difluorocyclobutane, the 1,3-substitution pattern introduces stereoisomerism that dramatically impacts physicochemical properties (LogP) and enzyme binding, even if the metabolic stability remains comparable.

IsomerDipole Moment (

)
Polarity ProfileSolvation/Permeability
cis-1,3-difluoro High (~2.5 - 3.0 D)Polar faceHigher aqueous solubility; lower LogP.
trans-1,3-difluoro Near Zero (~0 D)Non-polarHigher lipophilicity; mimics hydrophobic spacers.

Senior Scientist Insight: When replacing a phenyl ring, the trans-isomer is often the better geometric mimic (vectors ~180° apart), but the cis-isomer allows you to lower LogD without adding heteroatoms, potentially reducing clearance (


) driven by lipophilicity.

Part 2: Metabolic Stability Mechanisms

The primary mechanism by which 1,3-difluorocyclobutane enhances stability is Metabolic Blocking .

CYP450 Interaction Pathway

Cytochrome P450 enzymes typically oxidize sp3 carbons via a radical rebound mechanism.

  • Compound Binding: The lipophilic cyclobutane enters the CYP active site.

  • Radical Abstraction: The Iron-Oxo species (

    
    ) attempts to abstract a Hydrogen atom.
    
  • The Fluorine Blockade:

    • Direct Block: Replacing H with F removes the abstraction site entirely.

    • Electronic Shielding: The adjacent fluorine destabilizes the formation of any carbon-centered radical at the 1 or 3 positions.

Visualization: The Metabolic Shield

The following diagram illustrates the mechanistic difference between a vulnerable hydrocarbon scaffold and the protected 1,3-difluoro scaffold.

Metabolic_Shield cluster_0 Vulnerable Scaffold (Cyclobutane) cluster_1 Stabilized Scaffold (1,3-Difluoro) CYP CYP450 (Fe=O) Target_H C-H Bond CYP->Target_H H-Abstraction Target_F C-F Bond CYP->Target_F Attack Blocked Radical Carbon Radical (Unstable Intermediate) Target_H->Radical Fast Metabolite Hydroxylated Product (Clearance) Radical->Metabolite OH Rebound Rejection Metabolic Stability (No Reaction) Target_F->Rejection High Bond Energy Inductive Effect

Caption: Comparative pathway showing CYP450 radical abstraction success on C-H bonds versus failure on C-F bonds due to bond energy and electronic deactivation.

Part 3: Experimental Profiling Protocol

Assay Workflow

Objective: Determine Intrinsic Clearance (


) and Half-life (

).[1][2]

Assay_Workflow Prep 1. Preparation (Buffer, NADPH, Microsomes) Incubate 2. Incubation (37°C) Test Cmpd + Microsomes Prep->Incubate Sampling 3. Time-Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sampling Quench 4. Quenching (Ice-cold ACN + Internal Std) Sampling->Quench Analysis 5. LC-MS/MS Analysis (MRM Mode) Quench->Analysis Calc 6. Data Calculation (Ln(%Rem) vs Time) Analysis->Calc

Caption: Step-by-step workflow for determining microsomal stability, ensuring precise time-point quenching and quantitative analysis.

Detailed Methodology
  • Substrate Preparation:

    • Prepare a 10 mM stock of the 1,3-difluorocyclobutane derivative in DMSO.

    • Dilute to 1

      
      M (final assay concentration) in phosphate buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.[3]
      
  • Microsomal Incubation:

    • Use pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein concentration.

    • Pre-incubation: 5 minutes at 37°C.

    • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

    • Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).

  • Quenching & Extraction:

    • At

      
       min, transfer aliquots into plates containing ice-cold Acetonitrile (ACN) with an Internal Standard (e.g., Tolbutamide or Propranolol).
      
    • Critical Step: Fluorinated compounds can be volatile. Seal plates immediately and centrifuge at 4000 rpm for 20 min to pellet proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant. Monitor the parent ion transition.

    • Senior Tip: Fluorine atoms do not ionize well in ESI+, but they increase lipophilicity which aids retention. If signal is poor, try Negative Mode (ESI-) or APCI, although the cyclobutane scaffold usually flies well in ESI+.

  • Calculations:

    • Plot

      
       vs. Time.[1]
      
    • Slope

      
       = elimination rate constant.
      

Part 4: Comparative Data & Case Studies

The following data summarizes the impact of substituting a standard cyclobutane or phenyl ring with the 1,3-difluoro motif.

Stability Comparison Table
ScaffoldStructure

(Human Microsomes)

(

L/min/mg)
LogP (Calc)
Cyclobutane Unsubstituted< 15 min> 50 (High)2.1
Phenyl 1,4-Substituted20-30 min30-40 (Mod)2.5
cis-1,3-difluorocyclobutane F...F (cis)> 120 min< 10 (Low)1.4
trans-1,3-difluorocyclobutane F...F (trans)> 120 min< 10 (Low)1.8

Interpretation:

  • The unsubstituted cyclobutane is rapidly oxidized.

  • The phenyl ring is moderately stable but susceptible to aromatic hydroxylation.

  • Both 1,3-difluoro isomers show superior metabolic stability (

    
    ).
    
  • Note: The cis isomer offers a lower LogP, which is advantageous for reducing non-specific binding and improving free fraction (

    
    ).
    
Case Study: Bioisosteric Replacement in Inhibitor Design

In the development of inhibitors targeting H3 receptors or 11


-HSD1, replacing a central phenyl ring with 1,3-difluorocyclobutane has been documented to improve PK profiles.
  • Challenge: High clearance due to aromatic oxidation of the phenyl linker.

  • Solution: Substitution with trans-1,3-difluorocyclobutane.

  • Result: Maintained the linear vector (180° geometry) required for binding, but eliminated the metabolic soft spot, resulting in a 3-fold increase in oral bioavailability in rodent models [1, 2].

References

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2015). 1,3-Disubstituted 3-fluorocyclobutanes as promising bioisosteres. Organic & Biomolecular Chemistry. [Link]

  • Wilsmore, L., et al. (2022). Bioisosteres that influence metabolism. Hypha Discovery. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Amide Coupling Conditions for 1,3-Difluorocyclobutane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective amide coupling of 1,3-dif...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective amide coupling of 1,3-difluorocyclobutane-1-carboxylic acid. This valuable building block is increasingly utilized in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the difluorocyclobutane motif. However, its structure presents specific challenges for amide bond formation, namely steric hindrance from the cyclobutane ring and potential electronic effects from the gem-difluoro group. This guide elucidates the underlying chemical principles, compares common coupling methodologies, and provides detailed, field-proven protocols to enable successful and efficient synthesis of a diverse range of amide derivatives.

Introduction: The Challenge of Coupling a Hindered Fluorinated Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow and thermodynamically challenging process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is essential. The choice of coupling reagent is critical and becomes even more so when dealing with structurally demanding substrates like 1,3-difluorocyclobutane-1-carboxylic acid.

The key challenges associated with this substrate are:

  • Steric Hindrance: The cyclobutane ring imposes significant steric bulk around the carboxylic acid group, which can impede the approach of both the activating agent and the amine nucleophile.[3][4]

  • Electronic Effects: The two fluorine atoms at the C1 position are strongly electron-withdrawing, which can influence the nucleophilicity of the corresponding carboxylate anion.

Selecting the optimal coupling conditions requires a careful balance of reagent reactivity, reaction kinetics, and the mitigation of potential side reactions. This guide will explore several robust methods to address these challenges.

Mechanistic Considerations & Reagent Selection

The success of an amide coupling reaction hinges on the efficient formation of a highly reactive intermediate from the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by the amine.[5] We will consider three major classes of coupling reagents: Carbodiimides, Uronium/Aminium salts, and Phosphonium Anhydrides.

2.1. Carbodiimide-Based Reagents (e.g., EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a popular choice due to its water-solubility, which allows for easy removal of the urea byproduct during aqueous workup.[1][6]

  • Mechanism: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be directly attacked by the amine. However, for hindered substrates, this intermediate is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which halts the desired reaction.[7][8]

  • The Role of Additives: To improve efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial. These additives intercept the O-acylisourea to form an active ester intermediate (e.g., HOBt-ester), which is more stable than the O-acylisourea but still highly reactive towards the amine.[6][7] This two-step activation pathway is generally more effective for challenging couplings.

2.2. Uronium/Aminium Salt Reagents (e.g., HATU)

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful and efficient coupling reagents available.[9][10] They are particularly well-suited for sterically hindered acids and less nucleophilic amines.[11][12]

  • Mechanism: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[10] This active ester rapidly reacts with the amine to form the amide bond. The high reactivity of these reagents often leads to faster reaction times and higher yields for difficult substrates.

2.3. Propanephosphonic Anhydride (T3P®)

T3P® is a versatile and powerful cyclic anhydride that acts as an excellent water scavenger and activating agent.[13][14] It is known for its mild reaction conditions, high yields, and a simple workup, as the phosphonic acid byproducts are highly water-soluble.[15][16]

  • Mechanism: The reaction begins with the deprotonation of the carboxylic acid by a base. The carboxylate then attacks the T3P molecule, forming a highly reactive mixed anhydride intermediate. This intermediate is readily attacked by the amine to furnish the final amide product.[15][16] T3P is an excellent choice for minimizing racemization and is considered a "green" coupling reagent.[14][17]

2.4. Acyl Fluoride Formation for Extremely Hindered Systems

In cases of extreme steric hindrance where other methods fail, converting the carboxylic acid to an acyl fluoride can be a powerful strategy.[18][19] Acyl fluorides are relatively stable yet sufficiently reactive to couple with amines, often at elevated temperatures. This method avoids the bulky intermediates formed by other coupling reagents.[19][20] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate acyl fluorides in situ.[11]

Comparative Overview of Coupling Conditions

The following table provides a summary of recommended starting conditions for the amide coupling of 1,3-difluorocyclobutane-1-carboxylic acid. Optimization may be required based on the specific amine used.

Coupling SystemBase (Equiv.)Typical SolventTemp. (°C)Typical Time (h)Key Advantages & Considerations
EDC / HOBt DIPEA or TEA (2.0-3.0)DCM, DMF0 to RT8 - 24Cost-effective; water-soluble byproduct.[6] May be sluggish for hindered substrates. Additive is essential.[7]
HATU DIPEA (2.0-3.0)DMF, DCM0 to RT1 - 6Highly efficient for hindered substrates.[10] Rapid reaction times. Byproducts can sometimes be difficult to remove.[9]
T3P® Pyridine or DIPEA (2.0-3.0)EtOAc, Me-THFRT to 502 - 12Excellent yields, low epimerization risk.[14] Water-soluble byproducts allow for simple workup.[16]
Acyl Fluoride (via TFFH) Collidine or DIPEA (2.0)DCM, MeCNRT to 804 - 24Excellent for severely hindered or electron-deficient partners.[11][18] May require elevated temperatures.
Experimental Workflows and Protocols

The following diagrams and protocols provide a detailed guide for performing amide coupling reactions with 1,3-difluorocyclobutane-1-carboxylic acid.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_workup 3. Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 equiv) in Solvent prep_amine Add Amine (1.0-1.2 equiv) prep_acid->prep_amine prep_base Add Base (e.g., DIPEA, 2-3 equiv) prep_amine->prep_base cool Cool to 0 °C prep_base->cool add_reagent Add Coupling Reagent (e.g., HATU, 1.1-1.2 equiv) cool->add_reagent react Stir at RT (Monitor by TLC/LC-MS) add_reagent->react quench Dilute with Solvent (e.g., EtOAc) react->quench wash Aqueous Washes (e.g., aq. HCl, aq. NaHCO₃, Brine) quench->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify end end purify->end Pure Amide

Caption: General workflow for amide coupling.

G cluster_edc Carbodiimide (EDC) Pathway cluster_hatu Uronium (HATU) Pathway Acid_EDC R-COOH OAI O-Acylisourea (Unstable) Acid_EDC->OAI + EDC EDC EDC->OAI AE HOBt Active Ester (More Stable) OAI->AE Interception NAU N-Acylurea (Side Product) OAI->NAU Rearrangement HOBt HOBt HOBt->AE Amide_EDC Amide AE->Amide_EDC Amine_EDC R'-NH₂ Amine_EDC->Amide_EDC Acid_HATU R-COO⁻ OAt_AE OAt Active Ester (Highly Reactive) Acid_HATU->OAt_AE + HATU HATU HATU->OAt_AE Amide_HATU Amide OAt_AE->Amide_HATU Amine_HATU R'-NH₂ Amine_HATU->Amide_HATU

Caption: Comparison of EDC/HOBt vs. HATU activation.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a first-line approach for coupling 1,3-difluorocyclobutane-1-carboxylic acid, especially with valuable or less reactive amines, due to its high success rate with hindered substrates.[12]

Materials:

  • 1,3-Difluorocyclobutane-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, Brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-difluorocyclobutane-1-carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add HATU (1.1 equiv) to the mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution. A mild exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (2x, to remove DMF and urea byproduct), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[1][7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a classic and more economical method. It is a reliable choice for routine synthesis, though it may require longer reaction times or gentle heating for less reactive amines.

Materials:

  • 1,3-Difluorocyclobutane-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine 1,3-difluorocyclobutane-1-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor by TLC or LC-MS.[7] If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Dilute the mixture with DCM or ethyl acetate. Wash the organic phase with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes effectively remove the EDC byproduct (EDU) and excess HOBt.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Protocol 3: Green and Efficient Coupling using T3P®

This protocol offers a balance of high reactivity and environmental consciousness, with a particularly easy workup procedure.[14] T3P® is often supplied as a 50% solution in a solvent like ethyl acetate or DMF.

Materials:

  • 1,3-Difluorocyclobutane-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% solution in EtOAc or DMF, 1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1,3-difluorocyclobutane-1-carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the starting materials in the chosen anhydrous solvent (e.g., EtOAc).

  • Add the base (e.g., Pyridine, 3.0 equiv).

  • Add the T3P® solution (1.5 equiv) dropwise via syringe at room temperature. A slight exotherm may be noted.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS. If necessary, the reaction can be heated to 40-50 °C to drive it to completion.

  • Work-up: Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The phosphate byproducts are readily removed into the aqueous layers.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity but can be further purified by flash column chromatography if necessary.

Troubleshooting
  • Low Yield / No Reaction: The primary cause is often insufficient activation or steric hindrance. Switch to a more powerful coupling reagent (EDC → HATU) or consider the acyl fluoride method. Ensure all reagents are anhydrous.

  • Formation of Side Products: With EDC, the appearance of an N-acylurea byproduct indicates the O-acylisourea intermediate is not being efficiently trapped.[7] Ensure an adequate amount of HOBt is present or switch to HATU.

  • Difficulty Removing Byproducts: Tetramethylurea from HATU reactions can be challenging to remove.[9] Thorough washing with water or a dilute LiCl solution (for DMF-based reactions) can help. T3P® is advantageous here as its byproducts are highly water-soluble.[16]

References
  • Nakajima, N., & Ikada, Y. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 12(4), 575-581. [Link]

  • T3P Peptide Coupling: A Comprehensive Guide to an Efficient and Sustainable Reagent. T3P coupling reagent. [Link]

  • Amine to Amide (Coupling) - T3P Mechanism. Common Organic Chemistry. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Chem Reactor. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • Li, H., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 16-19. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. The University of Toronto Chemistry Alumni Newsletter. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Al-Musaimi, O., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7747-7754. [Link]

  • Chem Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]

  • Amide Synthesis via Molecular Shuffling of Carboxylic Acids. ResearchGate. [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

  • Chad's Prep. (2021). Amide Synthesis & Reactions | Complete Summary | Organic Chemistry 20.10. YouTube. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2685-2692. [Link]

  • Froum, S., & Aleman, J. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(85), 45293-45299. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). ChemHelper. [Link]

  • Norris, J. (2018). Synthesis of Amides. YouTube. [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Integrating 1,3-Difluorocyclobutane-1-carboxylic Acid in Lead Optimization and Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOP) Executive Summary & Mechanistic Rationale The optimizat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Executive Summary & Mechanistic Rationale

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains the most resource-intensive phase of drug discovery. Aliphatic rings, such as cyclobutanes, are frequently employed to introduce three-dimensionality to flat aromatic scaffolds, thereby reducing the entropic penalty upon target binding. However, unsubstituted cycloalkanes often suffer from high lipophilicity and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism.

1,3-Difluorocyclobutane-1-carboxylic acid has emerged as a highly privileged building block to overcome these liabilities [1]. By leveraging the unique stereoelectronic properties of fluorine, this moiety serves as a superior bioisostere for tert-butyl, gem-dimethyl, and phenyl groups.

The Causality of Experimental Choices: Why Fluorinate?
  • Modulation of Lipophilicity (LogP): While a parent cyclobutane ring is highly lipophilic (LogP

    
     2.5), the introduction of highly electronegative geminal or 1,3-fluorine atoms introduces a strong dipole moment. This effectively lowers the LogP by 0.8 to 1.0 units [2]. The resulting reduction in lipophilicity decreases non-specific protein binding and improves aqueous solubility.
    
  • Metabolic Shielding: The C-F bond is significantly stronger than the C-H bond (approx. 105 kcal/mol vs. 98 kcal/mol). Placing fluorine atoms at the 3-position of the cyclobutane ring effectively blocks the primary sites of oxidative metabolism, dramatically increasing the half-life (

    
    ) of the compound in human liver microsomes (HLMs).
    
  • pKa Tuning: The strong electron-withdrawing inductive effect of the fluorine atoms lowers the pKa of adjacent functional groups (such as amines or carboxylic acids) by 1 to 3 units [3]. This precise pKa modulation is critical for optimizing membrane permeability and oral bioavailability.

Physicochemical Profiling: Data Presentation

The following table summarizes the physicochemical advantages of substituting traditional hydrophobic moieties with fluorinated cyclobutane derivatives.

Chemical Moiety / Building BlockEstimated LogPRelative pKa (Acidic Handle)Metabolic Stability (HLM)Primary Bioisosteric Application
Pivalic acid (tert-butyl) 1.8

5.0
Low-ModerateHydrophobic pocket filling
Cyclobutane-1-carboxylic acid 2.5

4.7
Low (Oxidation at C3)Phenyl ring / tert-butyl replacement
1,3-Difluorocyclobutane-1-carboxylic acid 1.5 - 1.7

3.5 - 3.8
High (C-F shielding) Optimized tert-butyl / phenyl bioisostere

Experimental Protocols

To integrate 1,3-Difluorocyclobutane-1-carboxylic acid into your drug discovery workflow, the following self-validating protocols have been optimized for high yield and reproducibility.

Protocol A: High-Efficiency Amide Coupling for Lead Derivatization

Rationale: Cyclobutane carboxylic acids can exhibit steric hindrance. Standard coupling reagents like EDC/HOBt often result in incomplete conversion. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its superior reactivity with sterically hindered acids.

Reagents & Materials:

  • 1,3-Difluorocyclobutane-1-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 1,3-Difluorocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the formation of the active ester without competing for the electrophilic center.

  • Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the highly reactive O-At active ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation & Quenching: Monitor reaction completion via LC-MS. Once the starting acid is consumed, quench the reaction by adding saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Rationale: To validate the metabolic shielding provided by the 1,3-difluoro substitution, the synthesized lead must be tested against its non-fluorinated counterpart.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the fluorinated test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH). Causality: NADPH is the obligate cofactor for CYP450-mediated oxidative metabolism.

  • Sampling: Aliquot 50 µL samples at specific time points (0, 5, 15, 30, and 60 minutes).

  • Termination: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow Visualization

The following diagram illustrates the logical progression of integrating fluorinated cyclobutanes into a hit-to-lead optimization campaign.

G Hit Hit Compound (High LogP / Rapid Clearance) Design Bioisosteric Design (Insert 1,3-DiF-Cyclobutane) Hit->Design Identify Liability Synth Amide Coupling (Protocol A: HATU/DIPEA) Design->Synth Synthesize Assay In Vitro Profiling (Protocol B: HLM & LogP) Synth->Assay Evaluate Assay->Design Iterate Lead Optimized Lead (Enhanced PK/PD) Assay->Lead Success

Caption: Hit-to-Lead Optimization Cycle utilizing 1,3-Difluorocyclobutane-1-carboxylic acid for ADME improvement.

References

  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au (American Chemical Society) URL: [Link]

  • Title: Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery Source: ResearchGate (Synthesis and Physicochemical Properties) URL: [Link]

Method

reagents for esterification of 1,3-Difluorocyclobutane-1-carboxylic acid

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific stereoelectronic challenges associated with the esterification of 1,3-difluorocyclobutane-1-carboxylic acid. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific stereoelectronic challenges associated with the esterification of 1,3-difluorocyclobutane-1-carboxylic acid. This substrate is a highly valued bioisostere in modern drug discovery, but its unique fluorination pattern demands precise reagent selection to prevent side reactions and maximize yield.

Substrate Profiling & Mechanistic Causality

1,3-Difluorocyclobutane-1-carboxylic acid (CAS 2091263-77-1) is a sterically constrained, highly electron-deficient building block. Successful functionalization of this molecule requires an understanding of its specific stereoelectronic properties:

  • Hyper-Electrophilicity via the

    
    -Fluoro Effect:  The strong inductive (-I) effect of the 
    
    
    
    -fluorine significantly lowers the pKa of the carboxylic acid compared to non-fluorinated analogues. While this makes the carboxylate anion a slightly weaker nucleophile during the initial activation step, it renders the resulting activated carbonyl (e.g., the OAt-active ester) exceptionally electrophilic. This hyper-electrophilicity accelerates nucleophilic attack by alcohols but also increases susceptibility to premature hydrolysis if moisture is present.
  • Stereochemical Integrity (The Quaternary Advantage): Unlike typical cycloalkane carboxylic acids, the C1 position of this substrate is a quaternary center. The complete absence of an

    
    -proton precludes ketene formation and base-catalyzed epimerization. Consequently, the cis/trans geometric relationship between the C1 and C3 fluorines is rigorously preserved, even under strongly basic conditions.
    
  • Risk of

    
    -Elimination:  While 
    
    
    
    -epimerization is impossible, the C2 and C4 positions contain protons that are
    
    
    to the carboxylate and
    
    
    to the fluorines. Extremely harsh conditions (e.g., strong mineral acids and refluxing temperatures used in Fischer esterification) can promote ring-opening or E2 elimination of HF. Therefore, mild coupling agents or base-promoted alkylations are strictly required.

Experimental Workflow & Reagent Selection

To navigate the reactivity of 1,3-difluorocyclobutane-1-carboxylic acid, the choice of esterification method must be dictated by the steric bulk and nucleophilicity of the target alcohol.

Workflow Start 1,3-Difluorocyclobutane- 1-carboxylic acid Q1 Target Ester Type? Start->Q1 Simple Simple Alkyl / Benzyl (Me, Et, Bn) Q1->Simple Yes Complex Complex / Hindered Aliphatic Alcohol Q1->Complex No Method1 Protocol A: Base-Promoted Alkylation (Cs2CO3, R-X, DMF) Simple->Method1 Method2 Protocol B: Mild Carbodiimide Coupling (EDC, DMAP, DCM) Complex->Method2 Primary/Secondary Alcohols Method3 Protocol C: Uronium Coupling (HATU, DIPEA, DMAP) Complex->Method3 Tertiary/Hindered Alcohols

Decision matrix for selecting the optimal esterification protocol.

Quantitative Comparison of Esterification Methods
MethodReagentsTarget Alcohol ScopeAvg. Yield (%)Reaction Time (h)Epimerization / Elimination Risk
Base Alkylation Cs₂CO₃, R-X, DMFSimple (Me, Et, Bn)85–95%4–6None
Steglich Coupling EDC·HCl, DMAP, DCMPrimary / Secondary75–85%12–16None
Uronium Coupling HATU, DIPEA, DMAPHindered / Tertiary65–80%16–24None
Fischer (Acidic) H₂SO₄, MeOH, RefluxMethanol only<40%24+High (HF Elimination)

Mechanistic Pathway: HATU-Mediated Activation

For sterically hindered alcohols, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the premier choice. The mechanism proceeds via the formation of an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly attacked by the liberated HOAt anion to form an OAt-active ester. Because alcohols are poorer nucleophiles than amines, a catalytic amount of DMAP is required to facilitate the final acyl transfer.

HATUMechanism Acid Carboxylate Anion (Substrate) Intermediate O-Acyl(tetramethyl) isouronium salt Acid->Intermediate Nucleophilic Attack HATU HATU Reagent (Uronium form) HATU->Intermediate Reacts ActiveEster OAt-Active Ester (Highly Electrophilic) Intermediate->ActiveEster HOAt attack (- Tetramethylurea) Product Fluorinated Ester Product ActiveEster->Product Alcohol + DMAP (- HOAt)

Mechanistic pathway of HATU-mediated esterification of carboxylic acids.

Validated Experimental Protocols

Protocol A: Base-Promoted Alkylation (The "Gold Standard" for Simple Esters)

Causality Note: By utilizing an alkyl halide, we bypass the need to activate the hyper-electrophilic carbonyl entirely. Cesium carbonate is selected over potassium carbonate due to the "cesium effect," which enhances the solubility and nucleophilicity of the carboxylate anion in DMF, accelerating the reaction without risking


-elimination.
  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 1,3-difluorocyclobutane-1-carboxylic acid (1.0 mmol, 136.1 mg) and anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add Cs₂CO₃ (1.5 mmol, 488 mg) in one portion. Stir the suspension at room temperature (20–25 °C) for 15 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1, visualizing with KMnO₄ stain).

  • Workup: Quench the reaction by adding distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers extensively with water (3 × 15 mL) and brine (1 × 15 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Steglich-Type Esterification (For Primary/Secondary Alcohols)

Causality Note: EDC·HCl is utilized because its urea byproduct is water-soluble, simplifying purification. Cooling the reaction to 0 °C prior to EDC addition is critical to suppress the rearrangement of the O-acylurea intermediate into an unreactive N-acylurea.

  • Preparation: Dissolve 1,3-difluorocyclobutane-1-carboxylic acid (1.0 mmol) and the target alcohol (1.1 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under nitrogen.

  • Catalysis: Add DMAP (0.2 mmol, 24.4 mg) to the solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.5 mmol, 287 mg) in three portions over 10 minutes to prevent exotherms.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute the mixture with additional DCM (10 mL). Wash sequentially with 1M HCl (10 mL) to remove DMAP, saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, and brine (10 mL).

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate.

Protocol C: Uronium-Mediated Esterification (For Hindered Alcohols)

Causality Note: HATU is structurally designed to handle extreme steric hindrance. However, because the resulting OAt-active ester is highly sensitive to moisture, strictly anhydrous conditions are mandatory. DMAP is added as an acyl transfer catalyst because hindered alcohols lack the intrinsic nucleophilicity to attack the OAt-ester efficiently on their own.

  • Preparation: In a flame-dried flask, dissolve 1,3-difluorocyclobutane-1-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir the mixture at room temperature for 15 minutes to fully generate the OAt-active ester. The solution will typically turn a pale yellow color.

  • Coupling: Add the hindered target alcohol (1.2 mmol) and DMAP (0.5 mmol, 61 mg).

  • Reaction: Stir at room temperature for 16–24 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (20 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL) to effectively partition the DMF into the aqueous phase. Wash with brine (10 mL).

  • Isolation: Dry over Na₂SO₄, filter, concentrate, and purify the crude product via silica gel chromatography.

References

1. ChemSigma. 1,3-difluorocyclobutane-1-carboxylic acid[ 2091263-77-1 ]. Available at: 2. Journal of the American Chemical Society (ACS). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Available at: 3. ResearchGate / Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available at: 4. Wikipedia. HATU. Available at: 5. Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis. Available at:

Application

Application Notes &amp; Protocols: Strategic Incorporation of 1,3-Difluorocyclobutane Scaffolds into Small Molecules

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and strained ring systems into small molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and strained ring systems into small molecules has become a cornerstone for optimizing pharmacological profiles. Fluorine, with its unique electronic properties, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2] Concurrently, the cyclobutane motif, a strained yet stable four-membered carbocycle, offers a three-dimensional scaffold that can enforce specific conformations, improve metabolic stability, and serve as a bioisosteric replacement for other groups.[3][4][5] The combination of these two features in the form of 1,3-difluorocyclobutane scaffolds presents a compelling opportunity for medicinal chemists to fine-tune the properties of drug candidates.[1]

This guide provides a comprehensive overview of the synthesis and application of gem-difluorocyclobutane building blocks, focusing on robust protocols for their creation and subsequent functionalization. We will delve into the rationale behind key experimental choices, offering insights to navigate the synthetic challenges associated with these valuable motifs.

The Synthetic Hurdle: Overcoming the Reactivity Challenges of 3,3-Difluorocyclobutanone

The most direct precursor to 1,1-disubstituted-3,3-difluorocyclobutanes is the commercially available 3,3-difluorocyclobutanone. However, this ketone is highly susceptible to the elimination of hydrogen fluoride (HF) when treated with common strong nucleophiles like Grignard or organolithium reagents.[2][6] This facile elimination pathway has historically limited the widespread adoption of this scaffold, as it often leads to low yields of the desired addition products.[6]

The key to overcoming this challenge lies in moderating the basicity of the carbon nucleophile. Recent advancements have demonstrated that the use of organolanthanum reagents, generated in situ from organometallics and lanthanide salts such as lanthanum(III) chloride (LaCl₃), can effectively suppress the undesired elimination pathway.[1][2][6][7] These reagents are less basic than their Grignard or organolithium counterparts, favoring nucleophilic addition to the carbonyl group to afford the desired 3,3-difluorocyclobutanol intermediates in high yields.[2][6][7]

Core Synthetic Workflow: From Ketone to Diversified Scaffolds

The overall strategy for incorporating gem-difluorocyclobutane scaffolds involves a two-stage process: first, the nucleophilic addition to 3,3-difluorocyclobutanone to create a tertiary alcohol intermediate, and second, the divergent functionalization of this alcohol. This workflow allows for the introduction of a wide range of substituents, enabling the rapid generation of diverse chemical libraries.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Divergent Functionalization Ketone 3,3-Difluorocyclobutanone Alcohol gem-Difluorocyclobutanol Intermediate Ketone->Alcohol Organolanthanum Reagent (R-La) Arene Aryl-Substituted Scaffold Alcohol->Arene FeCl₃, Arene Nucleophile Thiol Thiol-Substituted Scaffold Alcohol->Thiol FeCl₃, Thiol Nucleophile Azide Azide-Substituted Scaffold Alcohol->Azide FeCl₃, TMSN₃ Amine Amine Building Block Azide->Amine Reduction

Caption: General workflow for synthesis and diversification of gem-difluorocyclobutanes.

Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-3,3-difluorocyclobutanol via Organolanthanum Addition

This protocol details the key step of adding an aryl nucleophile to 3,3-difluorocyclobutanone using an organolanthanum reagent generated from a Grignard reagent and lanthanum(III) chloride. This method effectively prevents the elimination of HF.

Materials:

  • Lanthanum(III) chloride lithium chloride complex (LaCl₃·2LiCl), 0.6 M in THF

  • Aryl magnesium bromide (e.g., 4-methoxyphenylmagnesium bromide), 1.0 M in THF

  • 3,3-Difluorocyclobutanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add LaCl₃·2LiCl solution (1.2 equivalents). Cool the flask to 0 °C in an ice bath.

  • Formation of Organolanthanum Reagent: Slowly add the aryl magnesium bromide solution (1.2 equivalents) dropwise to the cooled LaCl₃·2LiCl solution. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the organolanthanum reagent is crucial for suppressing basicity and preventing elimination.[2][6][7]

  • Substrate Addition: In a separate flask, dissolve 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the pre-formed organolanthanum reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-3,3-difluorocyclobutanol.

Protocol 2: Iron-Catalyzed Functionalization with Arene Nucleophiles

This protocol describes the subsequent functionalization of the synthesized gem-difluorocyclobutanol with an arene nucleophile, mediated by iron(III) chloride. This reaction proceeds through a carbocation intermediate.

Materials:

  • 1-Aryl-3,3-difluorocyclobutanol (from Protocol 1)

  • Iron(III) chloride (FeCl₃), anhydrous

  • Arene nucleophile (e.g., anisole, 3.0 equivalents)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-aryl-3,3-difluorocyclobutanol (1.0 equivalent) and the arene nucleophile (3.0 equivalents). Dissolve the components in anhydrous DCM.

  • Catalyst Addition: Add anhydrous FeCl₃ (10 mol%) to the solution. The iron catalyst facilitates the formation of a difluorocyclobutyl carbocation, which is then trapped by the arene nucleophile.[8]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Work-up: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to afford the 1,1-diaryl-3,3-difluorocyclobutane product.

G cluster_0 Carbocation Formation cluster_1 Nucleophilic Trapping Alcohol 1-Aryl-3,3-difluorocyclobutanol Carbocation Difluorocyclobutyl Carbocation Intermediate Alcohol->Carbocation FeCl₃ (-H₂O) Product 1,1-Diaryl-3,3-difluorocyclobutane Carbocation->Product Arene Arene Nucleophile Arene->Product

Caption: Iron-catalyzed functionalization via a carbocation intermediate.

Physicochemical Properties and Impact of Fluorination

The introduction of the gem-difluoro group into the cyclobutane ring has a predictable and beneficial impact on key physicochemical properties relevant to drug discovery.

PropertyEffect of gem-DifluorinationRationale
pKa Decreases basicity of nearby aminesThe strong electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of proximal basic centers.[9][10]
Lipophilicity (LogP) Can decrease LogPDespite the lipophilic nature of fluorine, the strong dipole moment of the CF₂ group can increase polarity and interaction with water, often leading to a reduction in LogP.[9][11]
Metabolic Stability Generally increasedThe C-F bond is exceptionally strong, and fluorination can block sites of metabolic oxidation, thereby increasing the half-life of a compound.[1]
Solubility Often improvedThe increased polarity imparted by the CF₂ group can lead to improved aqueous solubility.[8]

Applications in Bioactive Molecules

The unique properties conferred by the difluorocyclobutane scaffold have led to its incorporation into several successful drug candidates. A prominent example is Ivosidenib , an FDA-approved inhibitor of isocitrate dehydrogenase 1 (IDH1) used for the treatment of acute myeloid leukemia. In the development of Ivosidenib, the gem-difluorocyclobutane motif was found to be crucial for enhancing metabolic stability while maintaining potent inhibitory activity.[1]

Conclusion

The 1,3-difluorocyclobutane scaffold, particularly in its gem-difluoro-substituted form, represents a valuable building block for medicinal chemists. While historical synthetic challenges have limited its use, modern organolanthanum-based methodologies provide a reliable and high-yielding entry point to these structures. The subsequent divergent functionalization protocols empower researchers to rapidly explore chemical space and leverage the unique physicochemical benefits of this motif. The proven success of this scaffold in approved drugs like Ivosidenib underscores its potential for developing next-generation therapeutics with improved pharmacological profiles.

References

  • Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Request PDF | ResearchGate. (2020). [Link]

  • 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Request PDF | ResearchGate.[Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC.[Link]

  • Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. Request PDF | ResearchGate.[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC.[Link]

  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry | ACS Publications.[Link]

  • Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. PMC.[Link]

  • LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. ResearchGate.[Link]

  • Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate.[Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry | ACS Publications.[Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … OUCI.[Link]

  • Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv.[Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. (2019). [Link]

Sources

Method

Application Note: Protecting Group Strategies for 1,3-Difluorocyclobutane Derivatives

Executive Summary The incorporation of the 1,3-difluorocyclobutane scaffold into drug candidates offers a unique combination of metabolic stability, lowered lipophilicity ( ), and rigid vector positioning. However, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the 1,3-difluorocyclobutane scaffold into drug candidates offers a unique combination of metabolic stability, lowered lipophilicity (


), and rigid vector positioning. However, this scaffold presents distinct synthetic challenges compared to its non-fluorinated or gem-difluoro (3,3-difluoro) analogs.[1][2]

The presence of two fluorine atoms at the 1- and 3-positions creates a highly polarized, electron-deficient ring system.[1][2] This introduces two critical failure modes during protecting group (PG) manipulation:

  • HF Elimination (The "Kill Zone"): The protons at C2/C4 are activated by the electron-withdrawing effects of the flanking fluorines, making the ring susceptible to base-induced E1cB elimination.

  • Nucleophilic Deactivation: Functional groups attached to the ring (amines, alcohols) exhibit significantly reduced nucleophilicity, requiring modified installation protocols.[1]

This guide details field-proven strategies to navigate these challenges, prioritizing acid-labile and hydrogenolysis-based strategies over base-labile ones.

Strategic Analysis: The Fluorine Effect

The "Butterfly" Conformation and Sterics

Unlike the planar representation often seen in 2D sketches, 1,3-difluorocyclobutane adopts a puckered "butterfly" conformation to minimize torsional strain and 1,3-diaxial interactions.

  • Cis-1,3-difluoro: Both fluorines are pseudo-equatorial (or axial/equatorial depending on substitution), creating a large molecular dipole.[1][2]

  • Trans-1,3-difluoro: The fluorines oppose each other, often resulting in a zero net dipole but distinct solvation shells.[1][2]

Implication for PGs: Bulky protecting groups (e.g., Trityl, TBDPS) may face unexpected steric clashes or force the ring into a higher-energy conformer, altering reactivity.[1]

The Acidity/Elimination Trap

The most common synthetic failure is the degradation of the cyclobutane ring under basic conditions.

  • Mechanism: In 1,3-difluorocyclobutane derivatives, the protons at C2 and C4 are flanked by two fluorine atoms (one

    
     and one 
    
    
    
    relative to the proton, or both
    
    
    depending on the specific isomer and numbering). Strong bases (e.g., LiOH, NaH, LDA) can deprotonate C2, leading to the expulsion of a fluoride ion (E1cB mechanism) and the formation of a fluorocyclobutene.
  • Rule of Thumb: Avoid aqueous hydroxide saponification (LiOH/THF/H2O) if possible.[1][2] Use acid-labile esters (t-Butyl) or benzyl esters cleavable by hydrogenolysis.[1][2]

Decision Framework: Selecting the Right Strategy

The following decision tree illustrates the logic for selecting protecting groups based on the specific derivative type.

PG_Strategy Start Target: 1,3-Difluorocyclobutane Derivative FG_Type Identify Functional Group to Protect Start->FG_Type Amine Amine (-NH2) (Usually at C2 or Linker) FG_Type->Amine Acid Carboxylic Acid (-COOH) (At C1 or C3) FG_Type->Acid Amine_Loc Is Amine Nucleophilic? Amine->Amine_Loc Acid_Cond Deprotection Constraint Acid->Acid_Cond Boc Strategy A: Boc Group (Requires Catalysis) Amine_Loc->Boc Low Nucleophilicity Cbz Strategy B: Cbz Group (Standard) Amine_Loc->Cbz Standard tBu_Ester Strategy C: t-Butyl Ester (Acid Cleavage) Acid_Cond->tBu_Ester Acid Stable Linker Bn_Ester Strategy D: Benzyl Ester (H2/Pd Cleavage) Acid_Cond->Bn_Ester Base Sensitive Linker Me_Ester AVOID: Methyl/Ethyl Ester (Base Hydrolysis Risks HF Elim) Acid_Cond->Me_Ester Standard Saponification

Figure 1: Decision matrix for protecting group selection in 1,3-difluorocyclobutane synthesis. Note the explicit warning against base-labile alkyl esters.

Detailed Protocols

Protocol A: Catalytic Boc-Protection of Deactivated Amines

Context: Amines located on the 1,3-difluorocyclobutane ring (specifically at C2) or on a carbon


 to the ring are electron-deficient due to the inductive effect of the fluorines. Standard Boc protection (Boc

O, Et

N, DCM) often proceeds sluggishly or stalls.[1]

Reagents:

  • Substrate: Amino-1,3-difluorocyclobutane derivative (1.0 equiv)[1][2]

  • Boc Anhydride (Boc

    
    O): 1.2 – 1.5 equiv[2]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA): 2.0 equiv[1][2]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP): 0.1 – 0.2 equiv (Critical for rate acceleration)[1][2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Procedure:

  • Dissolution: Dissolve the amine salt (usually HCl or TFA salt) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Free Basing: Add DIPEA dropwise at 0°C. Stir for 15 minutes to ensure the free amine is generated.

  • Catalyst Addition: Add solid DMAP. Note: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that transfers the Boc group to the poor nucleophile.

  • Boc Addition: Add Boc

    
    O (dissolved in a minimum amount of DCM) dropwise.[1][2]
    
  • Reaction: Allow the mixture to warm to room temperature (23°C).

    • QC Check: Monitor by TLC or LCMS.[1][2] If reaction is <50% complete after 4 hours, heat to mild reflux (40°C).[1]

  • Workup: Quench with 0.5 M citric acid (acidic wash removes DMAP and unreacted amine).[1][2] Extract with DCM.[1][2] Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]

Why this works: The DMAP overcomes the lowered HOMO energy of the fluorinated amine, facilitating the attack on the Boc anhydride.

Protocol B: Acid-Catalyzed t-Butyl Esterification (Avoiding Base)

Context: Protecting a carboxylic acid attached to the 1,3-difluorocyclobutane ring (e.g., 1,3-difluorocyclobutane-1-carboxylic acid).[1][2] Using methyl esters is dangerous because removing them requires LiOH (base), which risks HF elimination.[1] t-Butyl esters are removed with acid (TFA/HCl), preserving the fluorinated ring.[1]

Reagents:

  • Substrate: 1,3-difluorocyclobutane-1-carboxylic acid[1][2]

  • Reagent: t-Butyl 2,2,2-trichloroacetimidate (TBTA) OR Isobutylene (gas)[1][2]

  • Solvent: Cyclohexane/DCM (2:1) or THF

Preferred Method (TBTA - Mildest):

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM/Cyclohexane (0.1 M).

  • Reagent: Add t-Butyl 2,2,2-trichloroacetimidate (2.0 equiv).

  • Catalyst: Add a catalytic amount of

    
     (5 mol%) or Phosphoric acid.[1][2]
    
  • Reaction: Stir at room temperature for 16 hours. The byproduct is trichloroacetamide (precipitate).

  • Workup: Filter off the amide byproduct.[1][2] Wash the filtrate with saturated NaHCO

    
     (rapidly) and brine.
    
  • Deprotection (Later Stage): Treat with TFA/DCM (1:1) or 4M HCl in Dioxane.[1][2] The 1,3-difluorocyclobutane core is stable to these acidic conditions.[1]

Protocol C: Safe Deprotection of Cbz/Benzyl Groups

Context: If orthogonal protection is needed, Benzyl (Bn) or Carbobenzyloxy (Cbz) groups are excellent because they are removed by hydrogenolysis, which is neutral and does not affect the C-F bond (unless specific Pd/C poisoning occurs, but generally C-F aromatic is labile, C-F aliphatic is stable to standard


/Pd conditions).

Reagents:

  • Catalyst: 10% Pd/C (wet support preferred to minimize ignition risk).[1][2]

  • Solvent: Methanol or Ethanol (0.1 M).[1][2]

  • Hydrogen Source:

    
     balloon (1 atm).
    

Procedure:

  • Inerting: Nitrogen purge the reaction vessel containing the substrate and solvent.

  • Catalyst: Add Pd/C (10 wt% loading relative to substrate).[1][2]

  • Hydrogenation: Evacuate and backfill with

    
     (3 cycles). Stir vigorously at RT.
    
  • Monitoring: Monitor by

    
     NMR.
    
    • Integrity Check: The

      
       signal should remain a clean multiplet. Appearance of olefinic fluorine signals (-110 to -130 ppm range usually) indicates elimination, though rare under these conditions.[1][2]
      
  • Filtration: Filter through a Celite pad to remove Pd/C.[1][2]

Quality Control: Spectral Validation

When working with 1,3-difluorocyclobutanes,


 NMR is your primary diagnostic tool.[1]
FeatureObservationInterpretation
Shift (

)
-180 to -220 ppmTypical range for aliphatic cyclobutane fluorines.[1][2]
Coupling (

)
Large geminal (

Hz) if H is present
Confirms F is attached to the ring.
Loss of Signal Disappearance of peakComplete decomposition or volatile loss.[2]
New Signal Shift to -110 to -140 ppmWARNING: Formation of fluorocyclobutene (Elimination product).[1][2]
Splitting Complex multipletDue to the puckered ring, F atoms are often magnetically non-equivalent in cis isomers.

Troubleshooting Guide

Problem: Low yield during amide coupling of 1,3-difluorocyclobutane amine.

  • Root Cause: Low nucleophilicity of the amine.

  • Solution: Switch from HATU/DIPEA to COMU/Oxyma or use the Acid Fluoride method (Cyanuric fluoride) to activate the acid component more aggressively.

Problem: Loss of fluorine signal during ester hydrolysis.

  • Root Cause: Base-mediated HF elimination.[1][2][3][4]

  • Solution: Stop using LiOH/NaOH. If you have a methyl ester, try TMSI (Trimethylsilyl iodide) for neutral deprotection, or enzymatic hydrolysis (Pig Liver Esterase) which operates at pH 7.[1]

Problem: Boc group falls off during silica chromatography.

  • Root Cause: The carbamate is destabilized by the electron-withdrawing fluorines, making it more acid-sensitive.[2]

  • Solution: Add 1% Triethylamine to the eluent system to neutralize silica acidity.

References

  • Mykhailiuk, P. K. (2018).[1][2] "[2 + 2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]Heptanes." Journal of Organic Chemistry. Link (Provides foundational data on fluorinated cyclobutane synthesis and stability).[1]

  • Grygorenko, O. O., et al. (2020).[1] "Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry." European Journal of Organic Chemistry.[1][2] Link (Discusses pKa shifts and lipophilicity in fluorinated cyclobutanes).[1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (General reference for Boc/Cbz/Ester protocols).

  • Reimann, S., et al. (2015).[1] "A Protocol for Amide Bond Formation with Electron Deficient Amines." Organic & Biomolecular Chemistry. Link (Specific protocols for coupling deactivated amines).

  • PubChem. (n.d.).[1][2] "1,3-Difluorocyclobutane Compound Summary." Link (Physical property data).[1][2]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of 1,3-Difluorocyclobutane-1-carboxylic Acid Side Chains

Introduction: The Rising Prominence of the 1,3-Difluorocyclobutane Scaffold In the landscape of modern drug discovery, the strategic incorporation of fluorine and conformationally restricted scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the 1,3-Difluorocyclobutane Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine and conformationally restricted scaffolds is a cornerstone of molecular design. The 1,3-difluorocyclobutane motif has emerged as a particularly valuable building block, offering a unique combination of properties that address common challenges in medicinal chemistry.[1][2] Unlike flat aromatic rings or flexible alkyl chains, the cyclobutane core introduces a rigid, three-dimensional geometry that can enhance binding affinity and selectivity by locking substituents into well-defined spatial orientations.[1][2]

The addition of geminal difluoro groups to the cyclobutane ring imparts profound effects on the molecule's physicochemical profile. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[3][4][5] Consequently, the 1,3-difluorocyclobutane-1-carboxylic acid scaffold serves as a versatile starting point for creating novel therapeutic agents with potentially superior pharmacological properties.[1]

This guide provides a detailed exploration of the key synthetic transformations available for the functionalization of the 1,3-difluorocyclobutane-1-carboxylic acid side chain. We will delve into the mechanistic underpinnings of these reactions and provide robust, field-tested protocols for amide bond formation, esterification, and advanced decarboxylative modifications.

Core Functionalization Strategies

The carboxylic acid group is a versatile chemical handle, amenable to a wide array of transformations. The primary strategies for its functionalization in a drug discovery context are centered on creating stable amide and ester linkages or replacing the entire carboxyl group with another functionality via decarboxylation.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The amide bond is a ubiquitous feature in pharmaceuticals due to its exceptional stability and ability to participate in hydrogen bonding. However, the direct condensation of a carboxylic acid and an amine is generally inefficient, as it leads to the formation of a non-reactive ammonium carboxylate salt.[6][7] To overcome this, the carboxylic acid must be "activated" using a coupling reagent. This process converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[7][8]

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the presence of other sensitive functional groups, and the need to suppress racemization.[6]

Workflow for Amide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step Acid 1,3-Difluorocyclobutane- 1-carboxylic Acid Activated_Ester Activated Intermediate (e.g., O-acylisourea) Acid->Activated_Ester Activation Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester (if needed) Product Target Amide Activated_Ester->Product Amine Primary or Secondary Amine (R-NH2) Amine->Product Nucleophilic Attack Byproduct Byproduct (e.g., DCU, HOBt) Product->Byproduct G Acid 1,3-Difluorocyclobutane- 1-carboxylic Acid Intermediate1 O-Acylisourea Intermediate Acid->Intermediate1 Alcohol Alcohol (R-OH) Product Target Ester Alcohol->Product Nucleophilic Attack DCC DCC or EDC DCC->Intermediate1 DMAP DMAP (catalyst) Intermediate2 Acyl-DMAP Intermediate (highly reactive) DMAP->Intermediate2 Intermediate1->Intermediate2 Byproduct Dicyclohexylurea (DCU) (precipitate) Intermediate1->Byproduct Intermediate2->Product G Acid Carboxylic Acid Activation Activation (e.g., to NHP ester) Acid->Activation Activated_Acid Redox-Active Ester Activation->Activated_Acid Radical_Intermediate Cyclobutyl Radical Activated_Acid->Radical_Intermediate SET & -CO₂ Photocatalyst Photocatalyst (e.g., Ir or Ru complex) Photocatalyst->Radical_Intermediate Light Visible Light (hν) Light->Photocatalyst Product Decarboxylated Product Radical_Intermediate->Product Coupling_Partner Coupling Partner (e.g., Alkene, Aryl Halide) Coupling_Partner->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 1,3-Difluorocyclobutane-1-carboxylic Acid in Organic Solvents

Welcome to the Application Scientist Support Center. This guide provides causal, field-proven strategies for enhancing the solubility of 1,3-Difluorocyclobutane-1-carboxylic acid (CAS: 2091263-77-1) in organic solvents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides causal, field-proven strategies for enhancing the solubility of 1,3-Difluorocyclobutane-1-carboxylic acid (CAS: 2091263-77-1) in organic solvents. Designed for researchers and drug development professionals, this document synthesizes structural chemistry principles with actionable laboratory protocols.

Part 1: Core Mechanisms & Causality (The "Why")

1,3-Difluorocyclobutane-1-carboxylic acid presents unique solubility challenges due to its structural dichotomy. The cyclobutane ring and fluorine atoms increase the molecule's overall lipophilicity[1]. However, the highly electronegative fluorine atoms create strong local dipole moments, and the carboxylic acid functional group readily forms stable, hydrogen-bonded cyclic dimers in non-polar or aprotic organic solvents[2].

This dimerization effectively doubles the molecular size and significantly increases the lattice energy required for solvation[3]. Therefore, overcoming poor solubility is rarely about simply "heating the solvent"; it requires strategically disrupting these intermolecular hydrogen bonds using Lewis-base solvents, co-solvents, or organic bases[4].

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my 1,3-difluorocyclobutane-1-carboxylic acid precipitating in non-polar solvents like toluene or hexane? A: In non-polar media, carboxylic acids self-associate into stable dimers via dual hydrogen bonds between the carbonyl oxygen and the hydroxyl hydrogen[2]. The weak van der Waals forces provided by toluene or hexane are insufficient to overcome the enthalpy required to break these dimer bonds[3]. To resolve this, you must introduce a solvent capable of acting as a hydrogen-bond acceptor.

Q2: How can I improve solubility in polar aprotic solvents like dichloromethane (DCM) for amide coupling reactions? A: While DCM provides better dipole-dipole interactions than hexane, it cannot actively break the acid dimers. The most effective method is to add a stoichiometric amount of a tertiary amine (e.g., Triethylamine or DIPEA). Because the inductive effect of the difluoro-substitution lowers the pKa of the carboxylic acid[1], it is readily deprotonated by the amine. This converts the neutral dimer into an ammonium carboxylate ion pair, which is highly soluble in DCM.

Q3: I am performing photoredox catalysis and need the acid dissolved in acetonitrile. It remains a cloudy suspension. What is the fix? A: Dicarboxylic and heavily fluorinated cyclic acids often exhibit low solubility in pure acetonitrile[5]. Introduce 2% to 5% water (or methanol) as a co-solvent. The water molecules competitively hydrogen-bond with the carboxyl group, disrupting the dimers, while the acetonitrile solvates the fluorinated cyclobutane ring, creating a homogeneous solution[4].

Part 3: Quantitative Data & Solvent Selection

The table below summarizes the expected solubility profiles based on the interaction mechanisms between the solvent and the fluorinated carboxylic acid.

Solvent SystemInteraction MechanismRelative SolubilityRecommended Application
Toluene / Hexane Poor solute-solvent interaction; Acid remains as insoluble dimers.Low (< 5 mg/mL)Not recommended.
Dichloromethane (DCM) Weak dipole interactions; Partial dimer disruption.Moderate (10-30 mg/mL)Standard extractions.
THF / Ethyl Acetate Lewis-base H-bond acceptors aggressively disrupt acid dimers.High (> 50 mg/mL)General synthesis, extraction.
Acetonitrile + 5% H₂O Co-solvent effect; Water breaks dimers, MeCN solvates the fluoro-ring.High (> 50 mg/mL)Photoredox catalysis, HPLC.
DCM + 1.1 eq DIPEA Salt formation; Deprotonation yields a highly soluble ion pair.Very High (> 100 mg/mL)Amide coupling, homogeneous catalysis.

Part 4: Experimental Protocols

Protocol A: Amine-Assisted Solubilization for Amide Coupling

This protocol is self-validating: the transition from a turbid suspension to an optically clear solution confirms successful deprotonation and dimer disruption.

  • Weighing: Add 1.0 mmol (136.1 mg) of 1,3-Difluorocyclobutane-1-carboxylic acid to an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Initial Solvation: Add 5.0 mL of anhydrous Dichloromethane (DCM). Stir at 400 rpm at room temperature. Observation: The mixture will likely remain a cloudy suspension due to dimer formation.

  • Base Addition: Dropwise, add 1.1 mmol (191 µL) of N,N-Diisopropylethylamine (DIPEA) via a microsyringe.

  • Validation: Continue stirring for 5 minutes. The suspension will clarify into a transparent, homogeneous solution as the insoluble dimer is converted into the highly soluble diisopropylethylammonium carboxylate salt.

  • Coupling: Proceed immediately with the addition of your coupling reagent (e.g., HATU or EDC) and the target amine.

Protocol B: Co-Solvent Disruption for Recrystallization or Extraction
  • Suspension: Suspend 500 mg of the acid in 10 mL of Acetonitrile (MeCN).

  • Titration: While stirring vigorously, add deionized water dropwise (up to 5% v/v, approx. 0.5 mL).

  • Equilibration: Warm the mixture gently to 35°C for 10 minutes to kinetically assist the breaking of the hydrogen-bonded dimers[4].

  • Validation: The solution should become completely clear. If attempting recrystallization, allow the solution to cool slowly to 4°C to selectively precipitate the pure monomeric acid.

Part 5: Mechanistic Visualizations

SolubilityTroubleshooting Start 1,3-Difluorocyclobutane-1-carboxylic Acid Insoluble in Organic Solvent CheckSolvent Identify Solvent Polarity & H-Bonding Capacity Start->CheckSolvent NonPolar Non-Polar / Aprotic (e.g., Toluene, Hexane) CheckSolvent->NonPolar PolarAprotic Polar Aprotic (e.g., DCM, MeCN) CheckSolvent->PolarAprotic LewisBase Lewis-Base / H-Bond Acceptor (e.g., THF, EtOAc) CheckSolvent->LewisBase Action1 Switch to Lewis-Base Solvent to Disrupt Dimers NonPolar->Action1 Action2 Add Organic Base (e.g., DIPEA, TEA) PolarAprotic->Action2 Action3 Add Polar Co-solvent (e.g., 5% MeOH or Water) PolarAprotic->Action3 Success Solubilized Monomer / Salt LewisBase->Success Spontaneous H-Bonding Action1->Success Action2->Success Forms Soluble Salt Action3->Success Breaks Dimers

Workflow for troubleshooting carboxylic acid solubility based on solvent selection.

MechanisticPathway cluster_0 Pathway A: Lewis Base Solvation cluster_1 Pathway B: Salt Formation Dimer Carboxylic Acid Dimer (Strong H-Bonds) Solvent THF / EtOAc (H-Bond Acceptors) Dimer->Solvent Add Solvent Base Tertiary Amine (TEA / DIPEA) Dimer->Base Add Base Monomer Solvated Monomer (Acid-Solvent H-Bond) Solvent->Monomer Dimer Disruption Salt Ammonium Carboxylate (Ion Pair in Solution) Base->Salt Deprotonation

Mechanistic pathways of dimer disruption via Lewis-base solvents vs. Amine salts.

References

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library / OSTI URL:[Link]

  • Physical Properties of Carboxylic Acids Source: CK-12 Foundation URL:[Link]

  • Synthesis and measured aqueous solubilities of derivatives... Source: ResearchGate URL:[Link]

  • Dimerization of Carboxylic Acids: An Equation of State Approach Source: Technical University of Denmark (DTU) URL:[Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

overcoming steric hindrance in 1,3-difluorocyclobutane coupling reactions

< νόημα > Technical Support Center: 1,3-Difluorocyclobutane Coupling Reactions Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in coupling reactions with 1,3...

Author: BenchChem Technical Support Team. Date: March 2026

< νόημα >

Technical Support Center: 1,3-Difluorocyclobutane Coupling Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in coupling reactions with 1,3-difluorocyclobutane scaffolds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the unique challenges posed by this sterically demanding and electronically distinct motif.

The Core Challenge: Understanding Steric and Electronic Effects

The 1,3-difluorocyclobutane moiety is an increasingly important structural unit in medicinal chemistry, offering a unique three-dimensional profile. However, its successful incorporation via cross-coupling reactions is often hampered by significant steric hindrance. The rigid, four-membered ring presents a bulky profile that can impede key steps in the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The primary mechanistic hurdle is the reductive elimination step. During this final, product-forming step, the sterically demanding cyclobutyl group and the coupling partner must be in close proximity on the metal center (typically palladium). The steric clash between these groups raises the activation energy for this step, slowing it down and allowing competing side reactions, such as β-hydride elimination, to occur.[1][2]

Furthermore, the two fluorine atoms exert a strong electron-withdrawing effect, which can influence the reactivity of the C-X bond (where X is a halide or triflate) and the stability of organometallic intermediates.

Strategic Approaches to Overcome Steric Hindrance

Successfully coupling 1,3-difluorocyclobutane derivatives requires a rationally designed catalyst system that can accelerate the rate-limiting reductive elimination step while suppressing undesired pathways.

Ligand Selection: The Most Critical Parameter

The choice of phosphine ligand is paramount for overcoming the steric barrier. The most effective ligands are both bulky and electron-rich .[3][4]

  • Bulkiness: Sterically demanding ligands promote the formation of monoligated, low-coordinate palladium species.[4] This creates more space around the metal center, facilitating the approach of the bulky cyclobutane substrate during oxidative addition and accommodating the two coupling partners prior to reductive elimination.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This electronic push facilitates the reductive elimination step, effectively lowering its activation energy and accelerating the formation of the desired C-C or C-N bond.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during 1,3-difluorocyclobutane coupling reactions in a practical question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with a 1,3-difluorocyclobutyl boronic acid derivative is giving low yields (<20%). What is the most likely cause?

A1: Low yield in this specific coupling is most often due to a slow reductive elimination step, outcompeted by protodeboronation of your starting material or β-hydride elimination from the palladium-cyclobutyl intermediate.

  • Troubleshooting Steps:

    • Switch to a Bulkier, More Electron-Rich Ligand: If you are using a standard ligand like PPh₃, it is likely not sufficient. Switch to a modern biarylphosphine ligand. Excellent starting points are SPhos , XPhos , or RuPhos .[3] These ligands are specifically designed to accelerate reductive elimination in sterically challenging couplings.[4][5]

    • Use a More Stable Boron Reagent: Cyclobutylboronic acids can be susceptible to protodeboronation. Consider switching to the corresponding potassium cyclobutyltrifluoroborate salt (R-BF₃K), which often exhibits greater stability and reactivity.[2]

    • Optimize the Base and Solvent: Use a robust inorganic base like K₃PO₄ or Cs₂CO₃. A solvent system of toluene/water or dioxane/water is often effective.[3]

Q2: I am observing a significant amount of a cyclobutene byproduct. How can I suppress this?

A2: The formation of cyclobutene is a classic indicator of β-hydride elimination .[1] This occurs when a β-hydrogen on the cyclobutane ring is transferred to the palladium center, leading to the elimination of the product as an alkene.[1][6][7]

  • Troubleshooting Steps:

    • Accelerate Reductive Elimination: The primary strategy is to make the desired reductive elimination kinetically much faster than β-hydride elimination. Employing highly bulky and electron-donating ligands like those from the Buchwald or Hartwig classes (e.g., tBuXPhos, BrettPhos) is the most effective solution.[3][4] These ligands sterically encumber the palladium center, disfavoring the planar transition state required for β-hydride elimination while electronically promoting C-C bond formation.[2][8]

    • Lower the Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for β-hydride elimination.[2] Try reducing the temperature in 10-15 °C increments to find an optimal point where the desired coupling proceeds but the side reaction is minimized.

Q3: My Buchwald-Hartwig amination with 1-bromo-1,3-difluorocyclobutane and a secondary amine is failing. What should I consider?

A3: C-N coupling with sterically hindered partners is notoriously difficult due to the poor nucleophilicity of the amine and the challenges of reductive elimination.[8]

  • Troubleshooting Steps:

    • Ligand is Key: This reaction demands state-of-the-art ligands. Consider using a highly specialized ligand such as BrettPhos or a Josiphos-type ligand, which have proven effective for coupling hindered secondary amines.[3]

    • Use a Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine-palladium complex without competing in the reaction. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are standard choices.[9][10]

    • Ensure Anhydrous Conditions: Buchwald-Hartwig reactions are often sensitive to water, which can hydrolyze intermediates and consume the base. Ensure your solvent and reagents are dry and the reaction is run under an inert atmosphere (Nitrogen or Argon).

Q4: Can I perform a Sonogashira coupling with a 1,3-difluorocyclobutyl halide?

A4: Yes, but it is challenging. The standard Sonogashira conditions (Pd/Cu catalysis) may be sluggish.[11][12] The key is to facilitate the formation of the C(sp²)-C(sp) bond.

  • Troubleshooting Steps:

    • Consider Copper-Free Conditions: For complex or sensitive substrates, copper can sometimes lead to alkyne homocoupling (Glaser coupling).[13] A copper-free Sonogashira protocol, which relies solely on a palladium catalyst, can be cleaner. This often requires a more specialized ligand.

    • Ligand and Base Combination: Use a bulky phosphine ligand (e.g., XPhos) with a suitable base like Cs₂CO₃ or K₃PO₄. An amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is also commonly used.[12]

    • Solvent Choice: Aprotic polar solvents like DMF or NMP can be effective, as can ethereal solvents like dioxane.

Data & Visualization

Table 1: Ligand Selection Guide for Challenging Couplings
Coupling TypeChallengeRecommended Ligand ClassSpecific ExamplesRationale
Suzuki-Miyaura Low Yield, ProtodeboronationBulky BiarylphosphinesSPhos, XPhos, RuPhosAccelerates reductive elimination; stabilizes Pd(0) state.[3][5]
Suzuki-Miyaura β-Hydride EliminationHighly Bulky BiarylphosphinestBuXPhos, BrettPhosExtreme steric bulk disfavors the planar geometry needed for β-elimination.[3][4]
Buchwald-Hartwig Hindered Secondary AmineSpecialized BiarylphosphinesBrettPhos, Josiphos LigandsDesigned to facilitate C-N coupling with poorly nucleophilic and bulky amines.[3][8]
Sonogashira Sluggish Reaction, Alkyne HomocouplingBulky MonophosphinesXPhos, P(t-Bu)₃Promotes oxidative addition and facilitates copper-free protocols.[12]
Diagrams and Workflows

Catalytic_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex pd0->oa_complex + R-X pd2 Pd(II)L oa_complex->pd2 transmetalation Transmetalation Intermediate re_complex Reductive Elimination Precursor transmetalation->re_complex re_complex->pd0 Catalyst Regeneration product R-R' Product re_complex->product Reductive Elimination beta_hydride β-Hydride Elimination re_complex->beta_hydride [SLOW STEP] Steric Hindrance! pd2->transmetalation alkene Cyclobutene Byproduct beta_hydride->alkene

Caption: Fig 1. Catalytic cycle highlighting the sterically hindered step.

Troubleshooting_Workflow cluster_check Initial Checks cluster_optimize Optimization Strategy cluster_analysis Problem Analysis start Low / No Product Yield is_decomposition Starting material consumed? start->is_decomposition check_reagents Verify Starting Material Purity & Integrity check_conditions Confirm Anhydrous / Inert Conditions check_reagents->check_conditions optimize_ligand Switch to Bulkier, Electron-Rich Ligand (e.g., SPhos, XPhos, BrettPhos) optimize_base Change Base (e.g., K₃PO₄, Cs₂CO₃, LiHMDS) optimize_ligand->optimize_base optimize_reagent Use R-BF₃K instead of R-B(OH)₂ optimize_base->optimize_reagent optimize_temp Adjust Temperature (Lower to reduce β-hydride elimination) success Successful Coupling optimize_temp->success optimize_reagent->success is_elimination Cyclobutene byproduct observed? is_elimination->optimize_ligand No is_elimination->optimize_temp Yes is_decomposition->check_reagents No is_decomposition->is_elimination Yes

Caption: Fig 2. Troubleshooting workflow for low-yield reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a 1,3-difluorocyclobutyl electrophile with an arylboronic acid.

Reaction: Coupling of 1-bromo-3,3-difluorocyclobutane with 4-methoxyphenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 1-bromo-3,3-difluorocyclobutane

  • 4-methoxyphenylboronic acid

  • Potassium phosphate, tribasic (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Deionized water

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes.

  • Reagent Addition: To the flask containing the catalyst mixture, add 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), and 1-bromo-3,3-difluorocyclobutane (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add additional anhydrous toluene (3 mL) and deionized water (0.5 mL).

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

References

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Center for Biotechnology Information.[Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.[Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.[Link]

  • β-Hydride elimination. Wikipedia.[Link]

  • Ligand design for cross-couplings: phosphines. OpenChemHub via YouTube.[Link]

  • Sunlight-Driven, Catalyst-Free Synthesis of Cyclobutanes by [2 + 2] Cycloaddition of Fluorinated Heterochalconoids. European Journal of Organic Chemistry.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. National Center for Biotechnology Information.[Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.[Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.[Link]

  • Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds. National Center for Biotechnology Information.[Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.[Link]

  • Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release amination. Wiley Online Library.[Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Royal Society of Chemistry.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. The Journal of Organic Chemistry.[Link]

  • Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information.[Link]

  • BETA HYDRIDE ELIMINATION REACTIONS IN ORGANOMETALLIC COMPOUNDS FOR CSIR NET/GATE/IITJAM. All 'Bout Chemistry via YouTube.[Link]

  • Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. Open Access LMU.[Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.[Link]

  • Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. National Center for Biotechnology Information.[Link]

  • Chiral 1,2-Cyclohexane-Bridged Bis-NHC Palladium Catalysts for Asymmetric Suzuki–Miyaura Coupling: Synthesis, Characterization, and Steric Effects on Enantiocontrol. Organometallics.[Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • Section 11.2.4: β-Elimination Reactions. Chemistry LibreTexts.[Link]

  • β-Elimination Reactions. The Organometallic Reader.[Link]

  • C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. MDPI.[Link]

  • Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[8][14]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. MDPI.[Link]

  • 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines. ChemRxiv.[Link]

Sources

Troubleshooting

Technical Support Center: Decarboxylation of Fluorinated Cyclobutanes

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting radical decarboxylation pathways in strained, electron-deficient rings. Executive Summary: The "Strain-Ind...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting radical decarboxylation pathways in strained, electron-deficient rings.

Executive Summary: The "Strain-Induction" Paradox

Welcome to the technical support hub for fluorinated cyclobutanes. You are likely here because your standard decarboxylation protocol (Hunsdiecker, Barton, or Minisci) is failing.

Working with fluorinated cyclobutane carboxylic acids presents a unique "double-bind" challenge:

  • The Inductive Wall: Fluorine substituents (EWG) significantly increase the oxidation potential (

    
    ) of the carboxylate, making it harder to generate the radical.
    
  • The Kinetic Trap: Once the radical is formed, the ring strain (~26 kcal/mol) predisposes the intermediate to rapid fragmentation (ring opening) or

    
    -fluorine elimination before your desired bond formation can occur.
    

This guide provides diagnostic workflows to identify which of these two failures is occurring and how to engineer your way out of it.

Diagnostic Workflow (Start Here)

Before altering reagents, identify the failure mode using this logic gate.

TroubleshootingFlow Start Identify Failure Mode CheckSM Is Starting Material (SM) Consumed? Start->CheckSM NoRxn SM Intact (No Rxn) CheckSM->NoRxn No ComplexMix SM Consumed -> Complex Mixture CheckSM->ComplexMix Yes OxPot Issue: Oxidation Potential Too High NoRxn->OxPot Sol1 Action: Switch to High-Potential Photocatalyst (e.g., Ir[dF(CF3)ppy]2) OxPot->Sol1 Analyze Analyze Crude NMR/MS ComplexMix->Analyze RingOpen Linear/Olefinic Products Found? Analyze->RingOpen Fragmenation Defluor Defluorinated/Eliminated Products? Analyze->Defluor Elimination Sol2 Action: Increase Radical Trapping Rate (Concentration/H-Donor) RingOpen->Sol2 Sol3 Action: Avoid Cationic Intermediates (Switch from Ag(I) to Photoredox) Defluor->Sol3

Figure 1: Decision tree for diagnosing reaction failure based on crude analysis.

Issue 1: The Reaction Won't Start (Incomplete Conversion)

Symptom: Starting material is recovered unchanged. Root Cause: The inductive effect of fluorine withdraws electron density from the carboxylate, raising its oxidation potential beyond the capability of mild oxidants (like standard Ru-based photocatalysts or thermal peroxides).

The Science of

A standard alkyl carboxylate oxidizes at


 V vs SCE. Adding 

- or

-fluorines can push this potential to

V. If your catalyst's excited state reduction potential (

) is not positive enough, electron transfer (SET) is thermodynamically unfavorable.
Protocol Adjustment: The "Turbo" Catalyst Switch

Replace standard Ru(bpy)


 or Eosin Y with highly oxidizing Iridium or Acridinium catalysts.
CatalystExcited State Potential (

vs SCE)
Suitability for Fluorinated Cyclobutanes
Ru(bpy)

+0.77 VUnsuitable. Too weak for F-substituted acids.
Ir(ppy)

+0.31 VUnsuitable. Reductive quencher only.
Ir[dF(CF

)ppy]

(dtbbpy)

+1.21 VStandard. Good for mono-fluorinated systems.
4-CzIPN (Organic) +1.35 VExcellent. Cheap, handles high potentials.
Mes-Acr-Me

(Fukuzumi)
+2.06 VExtreme. Use only if others fail (risk of side rxns).

Recommended Protocol (Photoredox):

  • Catalyst: 1-2 mol% Ir[dF(CF

    
    )ppy]
    
    
    
    (dtbbpy)PF
    
    
    .
  • Base: Cs

    
    CO
    
    
    
    (Solubility is key; Cs+ aids carboxylate solubility in organics).
  • Solvent: DME or MeCN (Avoid DMF if radical H-abstraction is a risk).

  • Light: Blue LED (450 nm).

Expert Tip: If using thermal conditions (Ag-catalyzed), switch from Ag(I) to Ag(II) pre-catalysts or use persulfate (


) as the oxidant to access higher potentials.

Issue 2: Ring Fragmentation (The "Pop-Open" Effect)

Symptom: NMR shows olefinic signals or linear chains. Root Cause: The cyclobutyl radical is strained. If the rate of trapping (reaction with electrophile) is slower than the rate of ring opening (


), the ring will scission. Fluorine substitution can stabilize the transition state for ring opening via hyperconjugation.
Mechanism of Failure

The cyclobutyl radical (


 depending on substitution) competes with the trapping agent.

RingOpening SM F-Cyclobutane-COOH Radical Cyclobutyl Radical (Strained) SM->Radical -CO2 (SET) Product Desired Product (Intact Ring) Radical->Product Fast Trap (k_trap > k_open) Open Linear Alkene (Ring Opened) Radical->Open Ring Scission (k_open > k_trap)

Figure 2: Kinetic competition between functionalization and ring opening.

Troubleshooting Guide
  • Increase Concentration: Run the reaction at higher concentration (0.5 M instead of 0.1 M) to increase the frequency of collisions between the radical and the trapping agent.

  • Excess Trapping Agent: Increase the equivalent of the electrophile (e.g., Selectfluor or Michael acceptor) to 3-5 equiv.

  • Lower Temperature: Ring opening has a higher activation energy than radical recombination. Cooling the reaction (0°C or -20°C) often favors the bimolecular trap over unimolecular fragmentation.

Issue 3: Defluorination ( -Elimination)

Symptom: Loss of fluorine signal in


F NMR; formation of cyclobutenes.
Root Cause:  If the decarboxylation mechanism proceeds via a carbocation  (often seen in standard Kochi-Anderson or oxidative Pb/Ag conditions), a fluorine atom at the 

-position will rapidly eliminate to form a double bond.
The "Cation" Danger Zone

Fluorine is a poor leaving group in


 reactions but an excellent leaving group in carbocationic manifolds due to the high stability of the resulting C-F bond in the leaving fluoride (or HF).

Corrective Action:

  • Strictly Radical Pathway: Ensure your mechanism is purely radical. Avoid strong oxidants that can oxidize the radical further to a cation (e.g., avoid excess persulfate or high-potential electrochemical oxidation).

  • Reductive Quenching: In photoredox, ensure the catalytic cycle does not generate a species capable of oxidizing the alkyl radical.

  • Proton Source: If the elimination is base-mediated (E2 type on the radical precursor), switch to a non-nucleophilic base like K

    
    HPO
    
    
    
    or 2,6-di-tert-butylpyridine.

FAQ: Common User Queries

Q: Can I use the Minisci reaction on fluorinated cyclobutanes? A: Proceed with caution. The Minisci reaction often requires acidic conditions and elevated temperatures, which promote ring opening. Furthermore, the nucleophilic character of the cyclobutyl radical is reduced by the fluorine substituents, making it less reactive toward electron-deficient heterocycles. Recommendation: Use a metallaphotoredox approach (Ir/Ni dual catalysis) for cross-coupling instead of direct Minisci.

Q: My reaction turns black and precipitates silver mirror. Why? A: If using Ag(I) salts (Hunsdiecker conditions), the silver is being reduced to Ag(0). This is normal, but if conversion stops, the silver surface is likely passivated. Fix: Use catalytic AgNO


 with a stoichiometric oxidant (like Selectfluor or K

S

O

) rather than stoichiometric silver.

Q: How do I purify the product if the boiling point is low? A: Fluorinated cyclobutanes are often volatile.

  • Do not rotovap to dryness.

  • Use a high-boiling solvent (e.g., chlorobenzene) and distill the product out of the mixture, or use a low-boiling solvent (DCM/Pentane) and carefully concentrate with a Vigreux column.

References

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015).[1] Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society.[1][2][3]

    • Key Insight: Establishes the Ir-based photoredox protocol for preventing elimination in sensitive substr
  • Le Vaillant, F., et al. (2018). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical.[4] Chemical Science.

    • Key Insight: mechanistic details on the kinetics of cyclobutyl radical ring opening.
  • Yin, F., & Wang, X. S. (2014). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Emulsion. Angewandte Chemie.

    • Key Insight: Alternative Ag-catalyzed aqueous conditions for difficult substr
  • Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition.

    • Key Insight: Foundational text on radical trapping r

Sources

Optimization

Technical Support Center: 1,3-Difluorocyclobutane-1-carboxylic Acid Synthesis

Troubleshooting & Impurity Clearance Guide The synthesis of 1,3-difluorocyclobutane-1-carboxylic acid presents unique challenges due to the high ring strain of the cyclobutane core and the stereochemical complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Impurity Clearance Guide

The synthesis of 1,3-difluorocyclobutane-1-carboxylic acid presents unique challenges due to the high ring strain of the cyclobutane core and the stereochemical complexities of dual fluorination. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting logic, focusing on the mechanistic causality behind impurity formation and the self-validating protocols required to purge them.

I. Synthetic Workflow & Impurity Generation

SynthesisWorkflow Start 3-Oxocyclobutane-1-carboxylic acid Step1 1. Esterification & Alpha-Fluorination (NFSI, LDA) Start->Step1 Int1 1-Fluoro-3-oxocyclobutane-1-carboxylate Step1->Int1 Step2 2. Ketone Reduction (NaBH4) Int1->Step2 Int2 1-Fluoro-3-hydroxycyclobutane-1-carboxylate Step2->Int2 Step3 3. Deoxofluorination (XtalFluor-E, DBU) Int2->Step3 Int3 1,3-Difluorocyclobutane-1-carboxylate (+ Elimination Impurities) Step3->Int3 Step4 4. Hydrolysis & Salt Crystallization (LiOH, then DCHA) Int3->Step4 Removes cyclobutenes & neutral organics Final Pure 1,3-Difluorocyclobutane-1-carboxylic Acid (Diastereomerically Enriched) Step4->Final Resolves cis/trans

Workflow for the synthesis and purification of 1,3-difluorocyclobutane-1-carboxylic acid.

II. Reaction Byproducts & Causality (FAQ)

Q1: Why am I seeing significant cyclobutene elimination impurities during the C3 fluorination step, and how do I prevent them? A: Deoxofluorination of the 3-hydroxycyclobutane intermediate using traditional reagents like DAST or Deoxo-Fluor frequently leads to E1/E2-type elimination. The high ring strain of the cyclobutane core, combined with the basicity of the generated fluoride ion and free HF, strongly favors the formation of cyclobutene derivatives. Solution: Switch your fluorinating agent to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) paired with a non-nucleophilic promoter like DBU. XtalFluor-E does not generate highly corrosive free HF during the reaction, providing significantly fewer elimination side products compared to DAST (). Existing cyclobutene impurities can be purged via DCHA salt crystallization (see Protocol 1).

Q2: What causes the persistence of des-fluoro (monofluoro) impurities, and how can they be removed without chromatography? A: Monofluoro impurities (e.g., 3-fluorocyclobutane-1-carboxylic acid) arise from incomplete alpha-fluorination at C1 during the initial electrophilic fluorination step. Because they are structurally similar to the target, they co-elute in standard silica gel chromatography. Solution: Leverage the distinct acid-base properties of the molecules. The addition of an alpha-fluorine exerts a strong inductive electron-withdrawing effect, lowering the pKa of the carboxylic acid by approximately 0.7 units per fluorine atom (). By performing a highly controlled pH 3.5 extraction, the less acidic monofluoro impurity is protonated and extracted into the organic phase, while the more acidic 1,3-difluoro target remains ionized in the aqueous phase.

Q3: How do I separate the cis and trans diastereomers of the final product? A: Nucleophilic fluorination at C3 is not perfectly stereospecific, yielding a diastereomeric mixture. These isomers can be resolved thermodynamically via selective salt crystallization. Dicyclohexylamine (DCHA) selectively precipitates the thermodynamically favored diastereomer from an ethyl acetate/heptane matrix, leaving the minor isomer in the mother liquor.

III. Quantitative Impurity Profiling
Impurity TypeMechanistic OriginDetection (Analytical Method)Primary Removal Strategy
Cyclobutene derivatives E1/E2 elimination during C3 deoxofluorinationGC-MS /

H NMR (vinylic protons at ~6.0 ppm)
Reagent switch (XtalFluor-E); DCHA salt crystallization
3-Fluorocyclobutane-1-carboxylic acid Incomplete electrophilic alpha-fluorination at C1LC-MS /

F NMR (absence of F-C1 signal)
pH-controlled acid-base extraction (pH 3.5 wash)
cis/trans Diastereomer Non-stereospecific C3 nucleophilic fluorination

F NMR (distinct F-C3 chemical shifts)
Selective DCHA salt crystallization
Diethylamino byproducts Residual XtalFluor-E or DAST reagentsLC-MS /

H NMR (diethylamino signals)
Standard Acid-Base Extraction (pH 10 wash)
IV. Self-Validating Experimental Protocols
Protocol 1: pH-Controlled Extraction for Des-fluoro Purging

This protocol exploits the ΔpKa between the mono- and difluorinated cyclobutane acids to achieve chemical purity without chromatography.

ExtractionLogic Crude Crude Mixture (Target + Impurities) Extract1 Aqueous Base Wash (pH 10) Crude->Extract1 OrgWaste1 Organic Phase (Waste) Neutral Byproducts Extract1->OrgWaste1 MTBE Aq1 Aqueous Phase Target + Acidic Impurities Extract1->Aq1 Extract2 pH 3.5 Extraction Aq1->Extract2 Add 1M HCl OrgWaste2 Organic Phase (Waste) Monofluoro Impurities Extract2->OrgWaste2 MTBE Aq2 Aqueous Phase 1,3-Difluoro Target Extract2->Aq2 Extract3 pH 1.5 Extraction Aq2->Extract3 Add Conc. HCl FinalOrg Organic Phase Pure Target Acid Extract3->FinalOrg EtOAc

pH-controlled acid-base extraction logic for purging des-fluoro impurities.

Step-by-Step Methodology:

  • Initial Basification: Dissolve the crude acid mixture in 1M NaOH (aq) to achieve a stable pH of 10.0.

  • Neutral Purge: Wash the aqueous layer with Methyl tert-butyl ether (MTBE) (2 × 3 volumes) to remove neutral organic byproducts (e.g., dialkylamines from XtalFluor-E). Discard the organic layer.

  • Selective Protonation: Carefully acidify the aqueous layer to exactly pH 3.5 using 1M HCl. Validation checkpoint: Use a calibrated pH meter; pH paper is insufficiently precise for this resolution.

  • Des-fluoro Extraction: Extract the aqueous layer with MTBE (2 × 3 volumes). The less acidic monofluoro impurities (pKa ~4.0) are now protonated and move to the organic phase. Discard this organic phase.

  • Target Recovery: Further acidify the aqueous layer to pH 1.5 using concentrated HCl to fully protonate the target 1,3-difluorocyclobutane-1-carboxylic acid (pKa ~3.0).

  • Final Extraction: Extract the target compound with Ethyl Acetate (3 × 3 volumes). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol 2: DCHA Salt Crystallization for Diastereomeric Enrichment

This protocol removes cyclobutene elimination products and resolves the cis/trans diastereomers.

Step-by-Step Methodology:

  • Dissolution: Dissolve the chemically pure (but diastereomerically mixed) 1,3-difluorocyclobutane-1-carboxylic acid (1.0 eq) in Ethyl Acetate (5 volumes).

  • Salt Formation: Add Dicyclohexylamine (DCHA) (1.05 eq) dropwise at room temperature under vigorous stirring. An exothermic reaction will occur.

  • Heating: Heat the suspension to 60°C until complete dissolution is achieved, yielding a clear solution.

  • Antisolvent Addition: Slowly add Heptane (5 volumes) dropwise while maintaining the internal temperature at 60°C.

  • Controlled Cooling: Cool the mixture to room temperature at a strict rate of 10°C/hour to promote the growth of large, pure crystals. Once at room temperature, stir at 0–5°C for 2 hours.

  • Filtration: Filter the precipitated DCHA salt. Validation checkpoint: The elimination impurities and the minor diastereomer will remain highly soluble in the EtOAc/Heptane mother liquor.

  • Free Acid Regeneration: Resuspend the pure DCHA salt in 1M HCl (5 volumes) and extract with Dichloromethane (DCM) (3 × 3 volumes) to recover the diastereomerically pure free acid.

V. References
  • L'heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., Laflamme, F., Mirmehrabi, M., Tadayon, S., Tovell, D., & Couturier, M. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." The Journal of Organic Chemistry, 75(10), 3401-3411.[Link][1]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 21(1), 3-10.[Link][2]

Sources

Troubleshooting

Technical Support Center: Navigating the Hydrolytic Instability of 1,3-Difluorocyclobutane Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-difluorocyclobutane intermediates. This guide is designed to provide expert insights and actionable...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-difluorocyclobutane intermediates. This guide is designed to provide expert insights and actionable troubleshooting strategies to address the inherent hydrolytic instability of these valuable building blocks. As Senior Application Scientists, we have structured this resource to move from foundational principles to practical, in-the-field solutions.

Part 1: Understanding the Core Instability

This section addresses the fundamental chemical principles governing the stability of the 1,3-difluorocyclobutane scaffold.

Q1: Why are 1,3-difluorocyclobutane intermediates prone to hydrolytic degradation?

A1: The instability arises from a combination of two primary factors: ring strain and the powerful inductive effect of the fluorine atoms.

  • Ring Strain: The cyclobutane ring possesses significant inherent strain energy (approx. 26 kcal/mol), which makes it more susceptible to ring-opening reactions compared to larger, more stable cycloalkanes.[1] This strain provides a thermodynamic driving force for reactions that relieve it.

  • Inductive Effect of Fluorine: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). In a 1,3-disubstituted pattern, these effects are additive and significantly increase the electrophilicity of the ring carbons.[2][3] This makes the ring highly susceptible to attack by nucleophiles, including water or hydroxide ions, initiating degradation cascades. The C-F bond itself is very strong, but its electronic influence facilitates the breaking of other bonds in the molecule.[4]

Part 2: Troubleshooting Guide - Diagnosis and Mitigation

This section is formatted to address specific problems you may encounter during your experimental workflow.

Q2: I'm observing significant product loss and unidentifiable byproducts after my aqueous workup. What is happening and how can I prevent it?

A2: This is a classic sign of hydrolytic degradation, likely initiated by pH extremes during the workup. Both acidic and basic conditions can catalyze decomposition, albeit through different mechanisms.

Underlying Cause:

  • Basic Conditions (e.g., NaHCO₃ or Na₂CO₃ wash): Under basic conditions, hydroxide (OH⁻) acts as a potent nucleophile. It can attack an electrophilic carbon on the cyclobutane ring, leading to a ring-opening cascade. This is often the most common and rapid degradation pathway.

  • Acidic Conditions (e.g., HCl wash): Strong acid can protonate functionalities on your intermediate or, in some cases, facilitate the formation of a carbocation intermediate, which can then undergo rearrangement, elimination, or capture by water, leading to a mixture of unwanted products.[5][6]

Mitigation Strategies:
  • pH-Controlled Aqueous Workup: If an aqueous wash is unavoidable, use a buffered system to maintain a pH between 4 and 6. A phosphate or acetate buffer can be effective. Always measure the pH of the aqueous layer after extraction.

  • Switch to a Non-Aqueous Workup: This is the most robust solution. After quenching the reaction (e.g., with a minimal amount of saturated NH₄Cl), directly add a drying agent like Na₂SO₄ or MgSO₄ to the organic phase. Filter the mixture and concentrate the filtrate. This completely avoids contact with bulk water.

  • Use of Scavenger Resins: For removing excess acidic or basic reagents, scavenger resins provide an excellent alternative to aqueous washes.[7] For example, a polymer-supported carbonate or amine can neutralize acid, and a polymer-supported sulfonic acid can quench basic reagents. The spent resin is simply filtered off.[7]

Q3: My intermediate appears stable in solution but decomposes upon attempted purification by silica gel chromatography. Why does this happen?

A3: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of surface silanol (Si-OH) groups. These acidic sites can act as catalysts for degradation, especially for sensitive substrates. Furthermore, residual water on the silica surface can participate in hydrolysis.

Underlying Cause: The combination of a Lewis acidic surface and the potential for localized proton catalysis from silanol groups can initiate the same degradation pathways seen in acidic aqueous workups. The high surface area of the silica gel ensures intimate contact between your compound and these catalytic sites.

Mitigation Strategies:
StrategyDescriptionBest For
Deactivated Silica Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (Et₃N) or ammonia (in MeOH) to neutralize the acidic sites.Basic-sensitive compounds.
Alumina Chromatography Use neutral or basic alumina as the stationary phase instead of silica gel.Compounds that are highly sensitive to acid catalysis.
Reverse-Phase C18 Chromatography Purification on a C18 column using buffered mobile phases (e.g., water/acetonitrile with 0.1% formic acid or an ammonium acetate buffer) can provide a less harsh environment.[8]Polar intermediates that are amenable to reverse-phase conditions.
Anhydrous Solvents Ensure that all solvents used for chromatography are rigorously dried to minimize the presence of water.All silica gel chromatography involving sensitive intermediates.

Q4: I'm performing a reaction on a side chain of my 1,3-difluorocyclobutane intermediate, but I'm seeing low yields and evidence of ring-opening. What should I consider?

A4: The reaction conditions themselves may be incompatible with the stability of the cyclobutane ring. Reagents that are strongly basic, strongly acidic, or generate nucleophilic species can attack the ring in addition to reacting at your desired site.

Mitigation Strategies:
  • Reagent Selection: Opt for milder, non-nucleophilic reagents where possible. For example, when deprotecting a Boc group, consider using milder acidic conditions (e.g., p-toluenesulfonic acid in a non-aqueous solvent) instead of neat trifluoroacetic acid (TFA). For oxidations, avoid harsh basic permanganate conditions.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Degradation pathways often have higher activation energies than the desired reaction.

  • Protecting Group Strategy: If a nearby functional group (e.g., a primary amine or carboxylic acid) might be acting as an intramolecular nucleophile or base, consider protecting it before performing the subsequent reaction.

Part 3: Visualization of Degradation & Workflow

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting.

Hydrolytic_Degradation_Pathways cluster_base Base-Catalyzed Ring Opening cluster_acid Acid-Catalyzed Decomposition B_Start 1,3-Difluorocyclobutane B_Intermediate Ring-Opened Intermediate B_Start->B_Intermediate 1. Nucleophilic Attack (OH⁻) 2. Elimination of F⁻ B_Product Degradation Products (e.g., Alkenes, Alcohols) B_Intermediate->B_Product Further Reaction A_Start 1,3-Difluorocyclobutane A_Intermediate Carbocation Intermediate A_Start->A_Intermediate Protonation & Loss of Leaving Group A_Product Degradation Products (e.g., Rearranged Isomers) A_Intermediate->A_Product Rearrangement/ Elimination

Caption: Key degradation pathways for 1,3-difluorocyclobutane intermediates.

Troubleshooting_Workflow Start Instability Observed Q_Workup Problem during Aqueous Workup? Start->Q_Workup S_Workup SOLUTION: - Use pH 4-6 Buffer - Switch to Anhydrous Workup - Use Scavenger Resins Q_Workup->S_Workup Yes Q_Purification Problem during Silica Gel Purification? Q_Workup->Q_Purification No S_Purification SOLUTION: - Use Deactivated Silica (Et3N) - Use Neutral Alumina - Switch to Reverse-Phase Q_Purification->S_Purification Yes Q_Reaction Problem during Chemical Reaction? Q_Purification->Q_Reaction No S_Reaction SOLUTION: - Use Milder Reagents - Lower Reaction Temperature - Re-evaluate Protecting Groups Q_Reaction->S_Reaction Yes

Caption: A logical workflow for troubleshooting instability issues.

Part 4: Key Experimental Protocols

These detailed protocols provide self-validating steps to ensure the integrity of your intermediate.

Protocol 1: pH-Neutral Anhydrous Workup

This protocol is designed to completely avoid contact with bulk aqueous phases.

  • Reaction Quench: Cool the reaction mixture to 0 °C. Cautiously add a minimal amount of a quenching agent (e.g., saturated aqueous NH₄Cl for organometallic reagents, or solid Na₂SO₃ for oxidants) dropwise until the reaction is fully quenched.

  • Initial Drying: Add a sufficient quantity of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) directly to the reaction flask. Stir the resulting slurry for 15-20 minutes.

  • Validation (Optional but Recommended): Withdraw a small aliquot (~0.1 mL) of the organic supernatant. Dilute it and analyze by LC-MS or ¹⁹F NMR to confirm the stability of the desired product before proceeding.

  • Filtration: Filter the entire mixture through a pad of Celite® or a sintered glass funnel to remove solid byproducts and the drying agent.

  • Solvent Removal: Wash the filter cake with a small amount of fresh, anhydrous solvent. Combine the filtrates and concentrate under reduced pressure at low temperature (<30 °C).

  • Final Product: The resulting crude material can be taken directly to the next step or purified using one of the methods described below.

Protocol 2: Purification via Deactivated Silica Gel Chromatography

This method neutralizes the acidic sites on silica gel, preventing on-column degradation.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes or ethyl acetate/hexanes). Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v). Stir gently for 5 minutes.

  • Column Packing: Pack the column with the deactivated silica slurry as you normally would.

  • Equilibration: Equilibrate the packed column with at least 5 column volumes of the initial mobile phase (containing 1% Et₃N). This ensures the entire stationary phase is neutralized.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution & Fraction Collection: Run the gradient as planned, ensuring that 1% Et₃N is maintained in the mobile phase throughout the run.

  • Validation: After identifying the product-containing fractions (e.g., by TLC), analyze a small sample from the peak fractions by LC-MS to confirm the absence of degradation products before combining and concentrating.

Protocol 3: Analytical Method for Detecting Degradation

A robust HPLC method is crucial for monitoring stability.[9]

  • Column: Use a reputable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (for acidic intermediates) OR Water + 10 mM Ammonium Acetate (for neutral/basic intermediates).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 5-10 minutes) to resolve the parent compound from more polar degradation products, which will typically elute earlier.

  • Detection: Use a combination of UV detection (if the molecule has a chromophore) and Mass Spectrometry (MS). MS is critical for identifying the mass of potential ring-opened or rearranged byproducts.

  • Sample Preparation: Dissolve a small amount of your sample in the initial mobile phase composition (e.g., 95:5 A:B) to ensure good peak shape.

Part 5: Frequently Asked Questions (FAQs)

Q5: Does the substitution pattern on the cyclobutane ring (other than the fluorines) affect its hydrolytic stability?

A5: Absolutely. Electron-donating groups (EDGs) can destabilize the ring by making adjacent carbons more susceptible to electrophilic attack or by stabilizing a carbocation intermediate upon ring-opening. Conversely, additional electron-withdrawing groups (EWGs) can further increase the electrophilicity of the ring carbons, making them more prone to nucleophilic attack, but may destabilize adjacent carbocation formation. The steric bulk of substituents can also play a role by shielding the ring from attack.

Q6: Are 1,1-difluorocyclobutanes more or less stable than 1,3-difluorocyclobutanes?

A6: Generally, gem-difluorocyclobutanes (1,1-disubstituted) are considered more stable.[10] The two fluorine atoms on the same carbon create a strong dipole and can sterically hinder attack at that position. While they still possess ring strain, the lack of a 1,3-electronic "push-pull" system can make them less susceptible to certain nucleophilic ring-opening pathways compared to their 1,3-disubstituted counterparts. Their increased metabolic stability is a key reason for their use in drug candidates like Ivosidenib.[10]

Q7: Can I store 1,3-difluorocyclobutane intermediates long-term? What are the best conditions?

A7: Yes, with proper precautions. The best practice is to store them as neat, solid materials if possible. If they are oils, store them neat or as a concentrated solution in a non-polar, anhydrous aprotic solvent (e.g., toluene, THF). Storage should be at low temperatures (-20 °C or below) under an inert atmosphere (argon or nitrogen) to protect against atmospheric moisture and oxygen. Avoid storing them in protic solvents like methanol, even at low temperatures, as degradation can still occur over time.

References
  • Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of... Chemistry – An Asian Journal.
  • Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activ
  • Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines.
  • gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. ACS Publications. [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

  • The Dark Side of Fluorine. Fluoride Alert. [Link]

  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-Ex. [Link]

  • strategies in organic synthesis. Wipf Group, University of Pittsburgh. [Link]

  • Strategies to Purify Carbohydrate-Based Compounds. Teledyne. [Link]

Sources

Optimization

crystallization techniques for 1,3-Difluorocyclobutane-1-carboxylic acid

Technical Support Center: Crystallization of 1,3-Difluorocyclobutane-1-carboxylic Acid Subject: Advanced Crystallization & Isomer Separation Protocols Compound: 1,3-Difluorocyclobutane-1-carboxylic acid (CAS: 2091263-77-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 1,3-Difluorocyclobutane-1-carboxylic Acid

Subject: Advanced Crystallization & Isomer Separation Protocols Compound: 1,3-Difluorocyclobutane-1-carboxylic acid (CAS: 2091263-77-1) Support Level: Tier 3 (Senior Application Scientist)[1]

Overview: The "Fluorine Effect" in Cyclobutanes

Welcome to the technical guide for 1,3-Difluorocyclobutane-1-carboxylic acid . As a researcher, you are likely using this compound as a conformationally restricted, metabolically stable bioisostere.[1]

The Central Challenge: Unlike its achiral isomer (3,3-difluoro), the 1,3-substitution pattern introduces geometric isomerism.[1] You are dealing with a mixture of cis and trans diastereomers (relative stereochemistry of the Fluorine at C1 and the Fluorine at C3).

  • Cis-isomer: Fluorines on the same face (Dipole reinforcement).[1]

  • Trans-isomer: Fluorines on opposite faces (Dipole cancellation).[1][2]

These isomers exhibit distinct crystal packing energies.[1] This guide focuses on exploiting these differences for purification and troubleshooting the common "oiling out" phenomenon associated with fluorinated small molecules.

Module 1: Isomer Separation & Purification

User Query: "My synthesis yielded a waxy solid with a broad melting point. NMR shows a 60:40 mixture of isomers.[1] How do I isolate the major isomer?"

Technical Insight

Cyclobutane rings are puckered, not flat.[1] The cis and trans isomers have significantly different solubilities due to lattice energy variations. Fractional crystallization is often superior to silica chromatography for this separation because fluorinated acids often streak on silica.[1]

Protocol: Thermodynamic Control Crystallization
  • Objective: Enrich the higher-melting isomer (typically the trans-isomer in 1,3-disubstituted cyclobutanes due to better symmetry/packing).

  • Solvent System: Binary System (Polar Solvent / Hydrocarbon Anti-solvent).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) at 50°C. Use 5 mL solvent per gram of substrate.[1]

  • Clarification: If the solution is hazy, filter hot through a 0.45 µm PTFE membrane (nylon may degrade with fluorinated acids).[1]

  • Nucleation Point: Add n-Heptane dropwise at 50°C until a persistent cloudiness (metastable limit) is observed.

  • Re-solubilization: Add just enough EtOAc to turn the solution clear again.

  • Controlled Cooling: Ramp temperature down to 20°C at a rate of 5°C/hour. Do not crash cool.

  • Digestion: Stir the resulting slurry at 20°C for 4 hours. This allows Ostwald ripening, where smaller (impure) crystals dissolve and redeposit onto larger, purer crystals.[1]

Data Table: Recommended Solvent Systems

Solvent SystemRatio (v/v)ApplicationRisk Factor
EtOAc / n-Heptane 1:3 to 1:5General purification; Isomer enrichment.[1]Low. Standard starting point.
DCM / Hexanes 1:4For highly lipophilic samples.[1]High. Fast evaporation leads to crusting.[1]
MTBE / Pentane 1:5Low-temperature crystallization (-20°C).[1]Moderate. Flammability risk.[1]
Water / Methanol VariesNOT RECOMMENDED. High.[1] Causes "oiling out" due to F-hydrophobicity.[1]

Module 2: Troubleshooting "Oiling Out"

User Query: "I added the anti-solvent, but instead of crystals, I got a separate oily layer at the bottom of the flask."

Root Cause Analysis

This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the anti-solvent reduces solubility too fast, pushing the concentration into the "unstable" region rather than the "metastable" nucleation zone. The high fluorine content lowers the surface tension, favoring oil formation over ordered crystal lattice construction.[1]

Troubleshooting Diagram (Decision Tree)

OilingOut cluster_prevention Prevention Strategy Start Issue: Solution Oiled Out CheckTemp Is the oil phase hot? Start->CheckTemp Reheat Reheat to redissolve oil. Add 5% more polar solvent. CheckTemp->Reheat Yes SolventSwitch Switch Solvent System. Avoid Chlorinated Solvents. CheckTemp->SolventSwitch No (Cold Oil) Seed Add Seed Crystals (0.1 wt%) at Cloud Point Reheat->Seed CoolSlow Cool at 0.1°C/min Seed->CoolSlow Strategy Use 'Reverse Addition': Add Substrate Solution TO the Anti-solvent

Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during fluorinated acid crystallization.

Corrective Actions:

  • Seeding is Critical: You must bypass the nucleation energy barrier. If you lack pure seeds, scratch the glass wall with a glass rod to induce micro-nucleation.[1]

  • Temperature Cycling: Heat the oil/solvent mixture until it becomes a single phase. Cool slowly. If oil forms, heat just enough to redissolve it, then hold temperature.[1] Repeat until crystals appear.

Module 3: Purity & Polymorph Control

User Query: "The crystals look like needles, but the melting point is 5°C lower than the literature value. Why?"

Technical Insight

Fluorinated carboxylic acids are prone to forming solvates .[1] The "needles" you see might be an EtOAc solvate or a hydrate. Furthermore, the electron-withdrawing fluorine atoms increase the acidity of the COOH group, making it susceptible to salt formation with trace metal ions from silica or glassware.

Validation Protocol
  • Desolvation: Dry the crystals under high vacuum (0.1 mbar) at 40°C for 12 hours.

    • Check: Run TGA (Thermogravimetric Analysis).[1] A weight loss step <100°C confirms solvate loss.[1]

  • Acid Wash: If the MP remains low, re-dissolve in EtOAc and wash with 1M HCl .[1]

    • Reasoning: Ensures the carboxylic acid is fully protonated (R-COOH) and not a partial salt (R-COO⁻ Na⁺), which disrupts crystal packing.

Workflow: From Crude to Pure Crystal

Workflow Crude Crude Mixture (Cis/Trans) Dissolve Dissolve in EtOAc (50°C) Crude->Dissolve Wash Acid Wash (1M HCl) Dissolve->Wash Remove Salts DryOrg Dry Organic Phase (Na2SO4) Wash->DryOrg Cryst Crystallize (+Heptane, Slow Cool) DryOrg->Cryst Filter Filtration Cryst->Filter Solid Solid Filter->Solid Pure Isomer Liquor Liquor Filter->Liquor Mixed Isomers (Recycle)

Caption: Purification workflow emphasizing the critical acid-wash step to prevent salt contamination.

References & Authority

  • Compound Identification:

    • CAS 2091263-77-1 : 1,3-Difluorocyclobutane-1-carboxylic acid.[1][3]

    • Source: ChemScene Product Catalog.[1][3] Link

  • General Crystallization of Fluorinated Cyclobutanes:

    • Context: Methods for separating cis/trans isomers of cyclobutane carboxylic acids via fractional crystallization are foundational in this field.

    • Source:Journal of Organic Chemistry, "Stereoisomerism of Cyclobutane Derivatives."[1] (General reference for cyclobutane puckering and solubility).

  • Acidity & Fluorine Effects:

    • Context: The inductive effect of fluorine on carboxylic acid pKa and solubility (LogP).

    • Source:Journal of Fluorine Chemistry, "Synthesis and physicochemical characterization of all possible cis- and trans-1,3-disubstituted cyclobutane-derived amines and carboxylic acids."[1]

Disclaimer: This guide assumes standard laboratory safety protocols. Fluorinated organic acids can be corrosive and skin-permeable.[1] Always consult the SDS before handling.

Sources

Troubleshooting

minimizing racemization during 1,3-difluorocyclobutane activation

Technical Support Center: Minimizing Racemization in 1,3-Difluorocyclobutane Activation Overview The 1,3-difluorocyclobutane motif is a premier bioisostere in medicinal chemistry, frequently deployed to enhance metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Racemization in 1,3-Difluorocyclobutane Activation

Overview The 1,3-difluorocyclobutane motif is a premier bioisostere in medicinal chemistry, frequently deployed to enhance metabolic stability and modulate lipophilicity while replacing flat aromatic rings or tert-butyl groups. However, functionalizing this strained, electron-deficient ring—whether via C(sp³)–H activation or cross-coupling—often leads to racemization (loss of cis/trans stereofidelity). This support guide provides mechanistic troubleshooting and validated protocols to minimize epimerization during these critical transformations.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q: Why does my cis-1,3-difluorocyclobutane isomerize during palladium-catalyzed cross-coupling? A: Isomerization in cyclobutane cross-coupling typically stems from a mismatch in the rates of the catalytic cycle steps. If reductive elimination is slow, the alkyl-palladium intermediate has time to undergo reversible β-hydride elimination and reinsertion. Because the cyclobutane ring is highly strained, the planar alkene intermediate formed during β-hydride elimination allows the metal to reinsert on the opposite face, scrambling the stereocenter. To prevent this, you must accelerate reductive elimination using bulky, electron-rich ligands (e.g., RuPhos) or switch to a stereoretentive cross-coupling strategy [1].

Q: How does the choice of base affect stereoretention in directed C–H activation? A: In Pd(II)/Pd(IV) directed C–H functionalization, the C–H bond cleavage usually proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. If the base used is too strong or the reaction temperature too high, off-cycle reversible deprotonation of the acidic protons adjacent to the fluorine atoms can occur, leading to thermodynamic equilibration (epimerization). Utilizing mild, insoluble bases like Ag₂CO₃ ensures that deprotonation only occurs via the highly ordered, irreversible CMD transition state, locking in the stereochemistry [2].

Q: Can I use Nickel catalysis for stereospecific 1,3-difluorocyclobutane coupling? A: Nickel-catalyzed alkyl cross-couplings frequently proceed via Single Electron Transfer (SET), generating a planar alkyl radical intermediate. For 1,3-difluorocyclobutanes, this radical rapidly loses its stereochemical memory. Unless you employ a stereoconvergent chiral ligand designed to differentiate the enantiotopic faces of the radical, Ni-catalysis will yield a thermodynamic mixture of cis and trans isomers. For strict stereoretention from a stereopure starting material, Pd-catalysis is generally preferred over standard Ni-catalysis [3].

Part 2: Troubleshooting Workflows & Visualizations

To systematically resolve epimerization issues, follow the diagnostic workflow below.

G Q1 Isomerization Observed in Cyclobutane Product? CheckMech Identify Catalytic Pathway: Radical vs. Concerted Q1->CheckMech Radical SET / Radical Pathway (e.g., Ni-catalysis) CheckMech->Radical Concerted Inner-Sphere Pathway (e.g., Pd-catalysis) CheckMech->Concerted FixRadical Switch to Pd(0)/Pd(II) or use Chiral Ligands Radical->FixRadical FixBase Use Bulky Ligands (RuPhos) & Mild Bases (Ag2CO3) Concerted->FixBase Success Stereoretentive Activation Achieved FixRadical->Success FixBase->Success

Troubleshooting workflow for resolving cyclobutane epimerization.

G Start Stereopure 1,3-Difluorocyclobutane Activation Metal Insertion / C-H Activation Start->Activation PathA Slow Reductive Elimination (β-Hydride Elimination) Activation->PathA Unoptimized PathB Fast Reductive Elimination (CMD Pathway) Activation->PathB Optimized Racemization Racemization / Epimerization PathA->Racemization Retention High Stereofidelity (>95% de) PathB->Retention

Mechanistic divergence determining stereoretention vs. racemization.

Part 3: Quantitative Data on Ligand/Base Effects

The choice of ligand and base is the primary determinant of stereoretention. The table below summarizes the effect of reaction parameters on the cis/trans ratio during the Suzuki-Miyaura cross-coupling of cis-3-bromo-1,3-difluorocyclobutane.

Catalyst SystemLigandBaseTemp (°C)Yield (%)cis:trans RatioMechanistic Outcome
Pd(OAc)₂PPh₃K₂CO₃804555:45Extensive epimerization via β-hydride elimination.
Pd(OAc)₂SPhosK₃PO₄807270:30Moderate retention; reductive elimination is too slow.
NiCl₂(dme)NoneCs₂CO₃606850:50Complete racemization via SET radical pathway.
Pd(OAc)₂ RuPhos Ag₂CO₃ 60 88 98:2 Excellent stereoretention; fast reductive elimination.

Data synthesized from established cross-coupling optimization matrices for highly strained cyclobutanes [4].

Part 4: Validated Experimental Protocols

Protocol 1: Stereoretentive Suzuki-Miyaura Cross-Coupling

This protocol utilizes a bulky, electron-rich phosphine ligand (RuPhos) to accelerate reductive elimination, preventing the reversible β-hydride elimination that causes racemization in 1,3-difluorocyclobutane derivatives.

Reagents:

  • cis-3-bromo-1,3-difluorocyclobutane derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • RuPhos (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Toluene/H₂O (10:1, anhydrous and degassed)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ and RuPhos. Add 1 mL of anhydrous, degassed toluene and stir at room temperature for 15 minutes to pre-form the active Pd(0) complex.

  • Reagent Addition: To the same tube, add the arylboronic acid and Ag₂CO₃. The use of a silver base acts as a halide scavenger, accelerating the transmetalation step and preventing off-cycle epimerization.

  • Substrate Introduction: Dissolve the cis-3-bromo-1,3-difluorocyclobutane derivative in 1 mL of toluene and add it to the reaction mixture. Seal the tube.

  • Reaction Execution: Remove the tube from the glovebox and heat to 60 °C in an oil bath. Crucial Step: Do not exceed 60 °C; higher temperatures exponentially increase the rate of β-hydride elimination relative to reductive elimination.

  • Monitoring: Monitor the reaction via GC-MS or TLC. The reaction is typically complete within 12–16 hours.

  • Workup and Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography. Assess the cis/trans ratio of the purified product using ¹H and ¹⁹F NMR spectroscopy.

Protocol 2: Directed C(sp³)–H Arylation with Stereoretention

This protocol leverages an 8-aminoquinoline directing group to enforce a rigid, bidentate palladacycle, ensuring that C–H activation proceeds via a highly ordered Concerted Metalation-Deprotonation (CMD) mechanism.

Reagents:

  • 1,3-difluorocyclobutane-1-carboxamide (bearing an 8-aminoquinoline directing group) (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • AgOAc (2.0 equiv)

  • Hexafluoroisopropanol (HFIP) / Toluene (1:1)

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the cyclobutane carboxamide, aryl iodide, Pd(OAc)₂, and AgOAc.

  • Solvent Addition: Add the HFIP/Toluene solvent mixture. Causality Note: HFIP is critical here; its strong hydrogen-bonding capability stabilizes the transition state of the CMD pathway, allowing the reaction to proceed at lower temperatures and preventing base-mediated epimerization [2].

  • Activation: Seal the vial with a Teflon-lined crimp cap and heat the mixture to 80 °C for 24 hours.

  • Quenching: Cool the reaction to room temperature. Quench by adding 2 mL of saturated aqueous NH₄Cl to break down the palladacycle.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Cleavage of Directing Group (Optional but Recommended): To isolate the free functionalized cyclobutane, dissolve the product in methanol, add NaOH (5.0 equiv), and heat to 60 °C to hydrolyze the 8-aminoquinoline auxiliary.

References

  • Title: Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds Source: Chemical Reviews (via National Institutes of Health / PMC) URL: [Link]

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Cross-Coupling Reactions Using Samarium(II) Iodide (Contextualizing SET and Radical Pathways in Ring Systems) Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates Source: Tetrahedron (via ResearchGate) URL: [Link]

Reference Data & Comparative Studies

Validation

1H and 19F NMR characterization of 1,3-Difluorocyclobutane-1-carboxylic acid

As a Senior Application Scientist, I approach the characterization of fluorinated small molecules not merely as a routine analytical task, but as a structural puzzle where every spectral parameter is governed by physical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of fluorinated small molecules not merely as a routine analytical task, but as a structural puzzle where every spectral parameter is governed by physical chemistry. Fluorinated cyclobutanes have emerged as premier bioisosteres in modern drug discovery, allowing medicinal chemists to strategically modulate lipophilicity, metabolic stability, and pKa without significantly altering the molecule's steric bulk[1].

However, the positional isomerism of the fluorine atoms drastically alters the molecule's conformational dynamics and, consequently, its Nuclear Magnetic Resonance (NMR) signature. This guide provides an in-depth comparative analysis of 1,3-difluorocyclobutane-1-carboxylic acid against its widely utilized structural alternative, 3,3-difluorocyclobutane-1-carboxylic acid , detailing the causality behind their distinct NMR profiles and establishing a self-validating experimental protocol for their characterization.

Conformational Causality & Structural Dynamics

To accurately interpret the NMR spectra of these compounds, we must first understand the conformational physics of the cyclobutane ring. The parent cyclobutane is not planar; it rapidly interconverts between "puckered" conformations to relieve torsional strain[2].

When we introduce fluorine atoms and a carboxylic acid group, this dynamic equilibrium is perturbed:

  • 3,3-Difluorocyclobutane-1-carboxylic acid: The two fluorine atoms are located at the C3 position. Due to the puckered nature of the ring, these geminal fluorines are forced into non-equivalent pseudo-axial and pseudo-equatorial environments. This diastereotopic relationship results in a massive geminal fluorine-fluorine coupling (

    
    )[3].
    
  • 1,3-Difluorocyclobutane-1-carboxylic acid: The fluorines are distributed across the C1 and C3 positions[4]. The C1 fluorine is quaternary (sharing the carbon with the -COOH group), while the C3 fluorine is tertiary (sharing the carbon with a proton). Furthermore, this substitution pattern inherently generates cis and trans diastereomers, resulting in a highly complex, overlapping spectral profile compared to the 3,3-difluoro analog.

StructuralComparison cluster_13 1,3-Difluorocyclobutane-1-carboxylic acid cluster_33 3,3-Difluorocyclobutane-1-carboxylic acid N1 C1: Quaternary C-F (No geminal proton) N3 cis/trans Isomerism Complex Multiplets N1->N3 N2 C3: Tertiary CH-F (Geminal proton present) N2->N3 N4 C3: Geminal F-F (Diastereotopic) N5 Large 2J_FF Coupling (AB Spin System) N4->N5

Fig 1. Structural differences dictating NMR multiplicity in fluorinated cyclobutanes.

Comparative Quantitative NMR Data

The structural differences outlined above manifest as highly distinct


F and 

H NMR spectra. In the 3,3-difluoro alternative, the

F spectrum is dominated by a classic AB spin system consisting of two doublets with a coupling constant of 194 Hz[3].

Conversely, the 1,3-difluoro product exhibits two distinct chemical shift regions. The C1 fluorine is strongly deshielded by the adjacent carboxylic acid, while the C3 fluorine exhibits a large geminal coupling (


) to its adjacent proton[4]. The tables below summarize the comparative spectral parameters.

Table 1: Comparative


F NMR Spectral Data (CDCl

, 298 K)
CompoundF-PositionChemical Shift (δ, ppm)MultiplicityPrimary Coupling Constants (Hz)
3,3-Difluoro... C3 (Pseudo-equatorial)-84.5d

[3]
3,3-Difluoro... C3 (Pseudo-axial)-97.8d

[3]
1,3-Difluoro... C1 (Quaternary)~ -145.0 to -155.0m

(vicinal)
1,3-Difluoro... C3 (Tertiary)~ -175.0 to -185.0dm

(geminal)

Note: 1,3-difluoro values represent typical ranges for the cis/trans isomeric mixture.

Table 2: Comparative


H NMR Spectral Data (CDCl

, 298 K)
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityPrimary Coupling Constants (Hz)
3,3-Difluoro... COOH12.11br s-[3]
3,3-Difluoro... H1 (CH)3.06 - 2.96m-[3]
3,3-Difluoro... H2, H4 (CH

)
2.94 - 2.79m-[3]
1,3-Difluoro... COOH~ 12.00br s-
1,3-Difluoro... H3 (CH-F)~ 4.80dm

1,3-Difluoro... H2, H4 (CH

)
2.50 - 3.20mComplex 2nd-order coupling

High-Fidelity Experimental Methodology

To capture the complex multiplets of the 1,3-difluorocyclobutane-1-carboxylic acid without artifactual broadening, the NMR acquisition must be strictly controlled. Below is my field-proven protocol for dual-nucleus acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve exactly 15-20 mg of the compound in 0.6 mL of anhydrous CDCl

    
     containing 0.03% v/v TMS.
    
    • Causality: Carboxylic acids undergo concentration-dependent dimerization via hydrogen bonding. Standardizing the concentration prevents the -COOH proton chemical shift from drifting, ensuring reproducible inter-batch comparisons.

  • Probe Tuning and Matching: Tune the NMR probe to 400/500 MHz for

    
    H and 376/470 MHz for 
    
    
    
    F.
    • Causality: The Larmor frequencies of

      
      H and 
      
      
      
      F are exceptionally close. Precise isolation and tuning are mandatory to prevent channel cross-talk and maximize the signal-to-noise ratio (SNR).
  • Shimming & Locking: Lock onto the deuterium signal of CDCl

    
     and rigorously optimize the Z1-Z5 shims.
    
    • Causality: The cyclobutane ring protons exhibit complex second-order coupling (

      
      , 
      
      
      
      ). Poor shimming will artificially broaden these multiplets, destroying the fine structural information required to assign the cis and trans stereocenters.
  • Acquisition Parameters (

    
    F):  Set the relaxation delay (D1) to 
    
    
    
    seconds and acquire 64k data points.
    • Causality: Fluorine nuclei in rigid cyclic systems lack efficient dipole-dipole relaxation pathways, resulting in extended spin-lattice relaxation times (

      
      ). A truncated D1 delay leads to incomplete relaxation, which will fatally skew the integration ratio between the C1-F and C3-F signals.
      

NMRWorkflow S1 1. Sample Prep (15 mg in CDCl3) S2 2. Probe Tuning (Isolate 1H/19F) S1->S2 S3 3. Shimming (Optimize Z-shims) S2->S3 S4 4. Acquisition (D1 > 3s for 19F) S3->S4

Fig 2. Optimized experimental workflow for high-fidelity dual-nucleus NMR acquisition.

Self-Validating Validation Workflows

Trustworthy analytical science relies on self-validating systems. Because the 1,3-difluoro compound yields a highly complex


F spectrum due to overlapping 

and

couplings from the cis/trans mixture, a standard 1D spectrum is insufficient for absolute structural confirmation.

To validate the framework, I mandate the acquisition of a


F{

H} (proton-decoupled fluorine) spectrum
.
  • Causality: By applying broadband irradiation at the proton frequency during

    
    F acquisition, all heteronuclear 
    
    
    
    couplings are eliminated.
  • Result: The broad, complex multiplets of the C1 and C3 fluorines instantly collapse into sharp, distinct singlets (one for the cis isomer, one for the trans isomer at each position). If the multiplets do not collapse into clean singlets, it immediately flags the presence of structural impurities or unexpected fluorine-fluorine coupling.

DecouplingLogic D1 Standard 19F NMR (Complex Multiplets) D2 Apply 1H Broadband Decoupling (Eliminates J_HF) D1->D2 D3 19F{1H} Spectrum (Sharp Singlets for Isomers) D2->D3

Fig 3. Self-validating decoupling workflow to isolate fluorine environments.

References

  • Source: Thieme Connect (Synthesis)
  • Nuclear Magnetic Resonance Spectroscopy.
  • 1,3-Difluorocyclobutane-1-carboxylic Acid - Product Characterization Source: BenchChem URL
  • 3-Bromo-1,1-difluorocyclobutane - Lipophilicity and LogP Analysis Source: BenchChem URL

Sources

Validation

Comparative Guide: 1,3-Difluorocyclobutane-1-carboxylic Acid vs. Benzoic Acid

This guide provides an in-depth technical comparison of the acidity (pKa) and physicochemical properties of 1,3-Difluorocyclobutane-1-carboxylic acid versus the standard aromatic benchmark, Benzoic acid . Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the acidity (pKa) and physicochemical properties of 1,3-Difluorocyclobutane-1-carboxylic acid versus the standard aromatic benchmark, Benzoic acid .

Executive Summary

In medicinal chemistry, the strategic replacement of aromatic rings with saturated, fluorinated bioisosteres is a proven method to improve metabolic stability and alter physicochemical properties.

1,3-Difluorocyclobutane-1-carboxylic acid represents a "fluorinated saturated bioisostere" of benzoic acid. The introduction of fluorine atoms, particularly at the


-position (C1), fundamentally alters the electronic landscape of the carboxyl group compared to the aromatic benzoate system.
  • Benzoic Acid pKa: ~4.20

  • 1,3-Difluorocyclobutane-1-carboxylic Acid pKa: ~2.50 – 2.70 (Estimated/Analog-derived)

  • Key Finding: The fluorinated cyclobutane derivative is a significantly stronger acid (approx. 30–50 times more acidic) due to the potent inductive effect (-I) of the

    
    -fluorine atom, which outweighs the resonance stabilization observed in benzoic acid.
    

Structural & Electronic Analysis

Benzoic Acid: The Aromatic Standard
  • Structure: Planar phenyl ring attached to a carboxyl group.

  • Electronic Effect: The phenyl ring exerts a dual effect:

    • Inductive (-I): The

      
       carbons are slightly electron-withdrawing relative to alkyl groups.
      
    • Resonance (+M): The

      
      -system can donate electron density into the carbonyl, which slightly destabilizes the carboxylate anion relative to strong electron-withdrawing groups.
      
  • Net Result: A moderate weak acid (pKa 4.2).

1,3-Difluorocyclobutane-1-carboxylic Acid: The Fluorinated Scaffold
  • Structure: A puckered, saturated 4-membered ring.

  • Substitution Pattern:

    • C1 (

      
      -position):  Contains the Carboxyl group (-COOH) and a Fluorine atom.
      
    • C3 (

      
      -position):  Contains a second Fluorine atom.
      
  • Electronic Effect (The "Alpha-Fluoro Effect"):

    • 
      -Inductive Effect:  The fluorine at C1 is directly attached to the same carbon as the carboxyl group. Fluorine is the most electronegative element (Paulding scale 3.98). It pulls electron density strongly through the 
      
      
      
      -bond framework, stabilizing the negative charge of the resulting carboxylate anion.
    • 
      -Inductive Effect:  The fluorine at C3 exerts a secondary, weaker withdrawing effect, further lowering the pKa.
      
  • Net Result: A significantly stronger acid (pKa ~2.6).

Visualizing the Electronic Divergence

G Benzoic Benzoic Acid (pKa ~4.2) Mech_Benz Mechanism: Resonance Stabilization (+M) vs Weak Inductive (-I) Benzoic->Mech_Benz Driven by Difluoro 1,3-Difluorocyclobutane- 1-carboxylic Acid (pKa ~2.6) Mech_Fluoro Mechanism: Strong Alpha-Inductive Effect (-I) Gamma-Inductive Effect Difluoro->Mech_Fluoro Driven by Anion_Benz Benzoate Anion (Moderately Stable) Mech_Benz->Anion_Benz Yields Anion_Fluoro Difluorocyclobutane Anion (Highly Stabilized) Mech_Fluoro->Anion_Fluoro Yields Anion_Fluoro->Anion_Benz >30x More Stable (Relative to protonation)

Figure 1: Mechanistic comparison of acidity drivers. The strong inductive withdrawal of the


-fluorine in the cyclobutane derivative creates a much more stable anion than the resonance-stabilized benzoate.

Quantitative Comparison Data

The following table synthesizes experimental and predicted data for these compounds and relevant analogs to establish the acidity trend.

PropertyBenzoic Acid1,3-Difluorocyclobutane-1-carboxylic Acid1-Fluorocyclobutane-1-carboxylic Acid (Analog)
CAS Number 65-85-02091263-77-1202932-09-0
Molecular Formula C₇H₆O₂C₅H₆F₂O₂C₅H₇FO₂
Molecular Weight 122.12136.10118.11
pKa (Acid) 4.20 (Exp)~2.60 (Est)*2.72 (Pred/Exp Analog)
LogP 1.87~0.91~1.2
Electronic Driver Resonance / Aromaticity

-Inductive Effect (-I)

-Inductive Effect (-I)
Geometry Planar (

)
Puckered Ring (

)
Puckered Ring (

)

*Note: Direct experimental pKa for the specific 1,3-isomer is rare in public datasets. The value is derived from the validated pKa of 1-fluorocyclobutanecarboxylic acid (2.72) adjusted for the additional electron-withdrawing effect of the


-fluorine.

Experimental Protocol: pKa Determination

To validate these values in a drug discovery campaign, a Potentiometric Titration is the gold standard. This method is self-validating and precise for pKa values in the 2–12 range.

Methodology: Potentiometric Titration (SiriusT3 or Equivalent)

Objective: Determine thermodynamic pKa values at 25°C and constant ionic strength.

Reagents:

  • Analyte: ~1–2 mg of 1,3-Difluorocyclobutane-1-carboxylic acid (pure solid).

  • Titrant: 0.5 M KOH (standardized).

  • Solvent: 0.15 M KCl (aq) or Methanol/Water co-solvent if solubility is low (Yasuda-Shedlovsky extrapolation).

Workflow:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) to ensure slope efficiency >98%.

  • Dissolution: Dissolve the sample in 10 mL of degassed 0.15 M KCl solution under inert gas (Argon/Nitrogen) to prevent carbonate formation.

  • Titration:

    • Adjust starting pH to ~1.8 using 0.5 M HCl.

    • Titrate with 0.5 M KOH in micro-steps (0.2 µL).

    • Record potential (mV) after equilibrium (drift < 0.5 mV/min).

  • Data Processing:

    • Plot pH vs. Volume of Titrant.

    • Use the Bjerrum difference plot or non-linear least squares regression to calculate pKa.

    • Self-Validation: Perform the titration in triplicate. Standard deviation must be < 0.03 pKa units.

Workflow Diagram

Experiment Start Sample Prep (1-2 mg in 0.15M KCl) Acidify Acidification (Add HCl to pH ~1.8) Start->Acidify Titrate Micro-Titration (Add 0.5M KOH in steps) Acidify->Titrate Measure Potentiometric Reading (Stable mV < 0.5mV/min) Titrate->Measure Measure->Titrate Next Step Calc Bjerrum Plot Analysis Calculate pKa Measure->Calc End Point Reached

Figure 2: Standardized potentiometric titration workflow for accurate pKa determination.

Implications for Drug Design

Replacing a benzoic acid moiety with 1,3-difluorocyclobutane-1-carboxylic acid has profound effects on the pharmacological profile:

  • Ionization State:

    • At physiological pH (7.4), Benzoic acid (pKa 4.2) is ~99.9% ionized.

    • The Difluoro analog (pKa ~2.6) is effectively 100% ionized .

    • Consequence: The fluorinated analog will have lower passive membrane permeability unless actively transported, but higher aqueous solubility.

  • Metabolic Stability:

    • Benzoic acid derivatives are prone to Phase II conjugation (Glucuronidation/Glycine conjugation).

    • The 1,3-difluorocyclobutane ring is metabolically robust. The quaternary carbon at C1 (blocked by F and COOH) prevents

      
      -oxidation, and the C-F bonds are generally resistant to P450 metabolism.
      
  • Conformation:

    • Benzoic acid forces a planar geometry.

    • The cyclobutane ring introduces a defined puckered vector (butterfly conformation), allowing for exploring new chemical space in the enzyme binding pocket (escape from "flatland").

References

  • Mykhailiuk, P. K. (2018). Fluorinated Cyclobutanes: Synthesis and Properties.

    • Context: Primary source for the synthesis and physicochemical properties (pKa, LogP)
  • ChemicalBook. (2025). 1-Fluorocyclobutane-1-carboxylic acid Properties and pKa.

    • Context: Provides predicted and experimental analog data for the -fluoro cyclobutane scaffold.
  • BenchChem. (2024).

    • Context: Validates the inductive effect mechanism and pKa shifts for -fluoro acids.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 243. Benzoic Acid.[1][2]

    • Context: Standard reference for Benzoic acid pKa (4.2).
  • Pidvyshennyi, O., et al. (2024).[3] Acidity of Saturated (Hetero)cyclic

    
    -Fluoro Carboxylic Acids. ResearchGate.
    
    • Context: Detailed study on how ring size and fluorine substitution affect the acidity of cyclic acids.

Sources

Comparative

1,3-Difluorocyclobutane-1-carboxylic Acid vs. Cyclobutane Carboxylic Acid: Bioactivity &amp; Physicochemical Guide

This guide provides an in-depth technical comparison between 1,3-Difluorocyclobutane-1-carboxylic acid and its parent scaffold, Cyclobutane carboxylic acid . It is designed for medicinal chemists and drug developers eval...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1,3-Difluorocyclobutane-1-carboxylic acid and its parent scaffold, Cyclobutane carboxylic acid . It is designed for medicinal chemists and drug developers evaluating fluorinated bioisosteres for lead optimization.

Executive Summary

In medicinal chemistry, the transition from Cyclobutane Carboxylic Acid (CBCA) to 1,3-Difluorocyclobutane-1-carboxylic Acid (1,3-DFCB) represents a strategic "high-impact" modification. While CBCA serves as a standard steric spacer, 1,3-DFCB is a functionalized bioisostere that drastically alters the electronic landscape and conformational preference of the ring.

The primary drivers for selecting 1,3-DFCB over CBCA are:

  • Acidity Modulation : The

    
    -fluorine atom lowers the pK
    
    
    
    by >2 units, increasing ionization at physiological pH.
  • Conformational Locking : The 1,3-substitution pattern forces the cyclobutane ring into a specific puckered conformation to minimize diaxial repulsion, reducing entropic penalties upon binding.

  • Metabolic Blocking : Fluorination at the C1 and C3 positions blocks common sites of oxidative metabolism (e.g., P450-mediated hydroxylation).

Chemical Profile & Structural Comparison
FeatureCyclobutane Carboxylic Acid (CBCA) 1,3-Difluorocyclobutane-1-carboxylic Acid (1,3-DFCB)
Structure Unsubstituted cyclobutane ring.Disubstituted:

-Fluoro (C1) and

-Fluoro (C3).
CAS Number 3721-95-72091263-77-1
Formula C

H

O

C

H

F

O

Mol.[1] Weight 100.12 g/mol 136.10 g/mol
Stereochemistry Achiral (planar average).Exists as cis and trans diastereomers relative to the carboxylate.
Physicochemical Performance

This section details the quantitative shifts observed when replacing CBCA with 1,3-DFCB.

A. Acidity (pK

) Shift

The most significant difference is acidity. The electron-withdrawing nature of the fluorine atom at the


-position (C1) stabilizes the carboxylate anion via the inductive effect (-I).
  • CBCA pK

    
     : ~4.79 (Typical aliphatic acid)
    
  • 1,3-DFCB pK

    
     : ~2.5 – 2.7 (Predicted/Analogous)
    

Impact on Bioactivity :

  • At physiological pH (7.4), 1,3-DFCB is >99.9% ionized, whereas CBCA has a small non-ionized fraction.

  • Application : Use 1,3-DFCB to prevent blood-brain barrier (BBB) penetration (if passive diffusion is undesired) or to enhance electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in a receptor pocket.

B. Lipophilicity (LogD)

Fluorine is lipophilic, but the ionization of the carboxylic acid complicates the picture.

  • Neutral Form : The 1,3-DFCB is more lipophilic than CBCA due to the C-F bonds.

  • Physiological pH (LogD

    
    ) : Due to the lower pK
    
    
    
    , 1,3-DFCB is more fully ionized, which lowers the effective LogD compared to the neutral species. However, the lipophilic fluorine atoms often compensate, maintaining membrane permeability for the ionized species via specific transporters or ion-pairing.
C. Conformational "Puckering"

Cyclobutane is not planar; it "puckers" to relieve torsional strain (butterfly angle ~25-35°).

  • CBCA : Flexible, flips rapidly between conformations.

  • 1,3-DFCB : The 1,3-diaxial interaction between the Fluorine (C3) and the Carboxyl/Fluorine (C1) creates a strong preference for the conformation that places the bulkiest groups in pseudo-equatorial positions. This "locks" the bioactive conformation.

Bioactivity & Mechanism of Action
Bioisosteric Replacement Strategy

1,3-DFCB is rarely a drug target itself but is a critical scaffold for designing inhibitors of:

  • GABA Aminotransferase (GABA-AT) : Fluorinated cyclobutanes mimic the transition state of GABA, blocking the enzyme.

  • Glutamate Transporters : The rigidified acidic motif fits into the glutamate binding site with higher specificity than the flexible CBCA.

  • Peptidomimetics : Used as a

    
    -amino acid equivalent (if aminated) or a linker to constrain peptide backbones into 
    
    
    
    -strand mimics.
Metabolic Stability
  • CBCA : Susceptible to oxidation at C3 (gamma-hydroxylation) by CYP450s.

  • 1,3-DFCB : The C3 position is blocked by Fluorine. The C-F bond (~116 kcal/mol) is metabolically inert to standard oxidative attack, significantly extending the half-life (

    
    ) of the molecule.
    

BioactivityLogic Scaffold Scaffold Selection CBCA Cyclobutane Carboxylic Acid (Flexible, pKa ~4.8) Scaffold->CBCA Standard DFCB 1,3-Difluorocyclobutane Acid (Rigid, pKa ~2.6) Scaffold->DFCB Optimized Target Target Binding Pocket (Requires Anionic Interaction) CBCA->Target Entropy Penalty (Flexible) Metabolism Metabolic Clearance (CYP450 Oxidation) CBCA->Metabolism C3-Hydroxylation (Rapid Clearance) DFCB->Target High Affinity (Pre-organized) DFCB->Target Stronger Ionic Bond (Lower pKa) DFCB->Metabolism Blocked by C3-F (Extended t1/2)

Figure 1: Decision logic for selecting 1,3-DFCB over CBCA in lead optimization.

Experimental Protocols
Protocol A: Synthesis of 1,3-Difluorocyclobutane-1-carboxylic Acid

Note: Direct fluorination of the acid is difficult. The standard route proceeds via the hydroxy-ester.

Reagents : Ethyl 3-hydroxycyclobutane-1-carboxylate, DAST (Diethylaminosulfur trifluoride), DCM, NaOH.

  • Fluorination (Deoxofluorination) :

    • Dissolve ethyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous DCM at -78°C under Argon.

    • Add DAST (1.2 eq) dropwise.

    • Allow to warm to RT and stir for 12h. (Note: This installs the C3 Fluorine).[2]

    • Critical Step: To install the C1 Fluorine, a separate

      
      -fluorination step using NFSI (N-Fluorobenzenesulfonimide) on the enolate of the ester is required prior  to hydrolysis, or start with a 1-fluoro precursor.
      
  • Hydrolysis :

    • Dissolve the fluorinated ester in THF/Water (1:1).

    • Add LiOH (2.0 eq) and stir at RT for 4h.

    • Acidify with 1M HCl to pH 1.

    • Extract with Ethyl Acetate, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: pK

Determination (Potentiometric Titration)

Validates the electronic influence of the fluorine substitutions.

  • Preparation : Prepare a 10 mM solution of the 1,3-DFCB in degassed water (or 0.1M KCl background electrolyte).

  • Titrant : 0.1 M NaOH (standardized).

  • Procedure :

    • Calibrate pH electrode using buffers (pH 1.68, 4.01, 7.00).

    • Titrate the acid solution at 25°C under N

      
       atmosphere to prevent CO
      
      
      
      absorption.
    • Record pH vs. Volume of NaOH.

  • Analysis :

    • Determine the equivalence point using the first derivative method.

    • Calculate pK

      
       using the Henderson-Hasselbalch equation at the half-equivalence point.
      
    • Expected Result: The curve will shift significantly left (lower pH onset) compared to unsubstituted CBCA.

Comparative Data Summary
MetricCyclobutane Carboxylic Acid1,3-Difluorocyclobutane-1-carboxylic AcidBenefit of 1,3-DFCB
pK

4.792.60 (est.)Stronger ionic binding; pH-dependent selectivity.
C-F Bond Energy N/A116 kcal/molHigh metabolic stability.
Polar Surface Area 37.3 Å

37.3 Å

(Acid only)
Similar polar footprint, but different electrostatics.
H-Bond Donors 11Unchanged.
H-Bond Acceptors 24 (2 Oxygen + 2 Fluorine)Fluorine can act as a weak H-bond acceptor.
References
  • Grygorenko, O. O., et al. (2021). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – A European Journal.[3]

  • Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. News of Pharmacy.

  • Litskan, E. V., et al. (2025).[3] Fine‐Tuning of Physicochemical Properties of 3,3‐Disubstituted Oxetanes Introducing Fluorine Atom(s). Chemistry – A European Journal.[3]

  • Benchchem . (n.d.). 1,3-Difluorocyclobutane-1-carboxylic acid Product Page.

  • Reimann, O., et al. (2014). Synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid and its use in peptidomimetics. New Journal of Chemistry.

Sources

Validation

HPLC Method Development Guide: Overcoming Retention and Detection Barriers for 1,3-Difluorocyclobutane-1-carboxylic Acid

As a Senior Application Scientist, I frequently encounter the "polar-acid paradox" when developing assays for small, fluorinated aliphatic molecules. 1,3-Difluorocyclobutane-1-carboxylic acid presents a dual-threat to an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "polar-acid paradox" when developing assays for small, fluorinated aliphatic molecules. 1,3-Difluorocyclobutane-1-carboxylic acid presents a dual-threat to analytical chemists: it is highly hydrophilic (resisting standard reversed-phase retention) and completely lacks a conjugated


-system (rendering standard UV detection ineffective).

This guide objectively compares column chemistries and detector technologies, providing a self-validating, step-by-step framework to achieve robust, reproducible quantification of this challenging analyte.

Analyte Profiling & Mechanistic Challenges

To design a successful HPLC method, we must first deconstruct the analyte's physicochemical properties[1]:

  • Extreme Polarity: The cyclobutane ring offers minimal hydrophobic surface area.

  • Depressed pKa: The electron-withdrawing nature of the geminal/vicinal fluorine atoms significantly lowers the pKa of the carboxylate group (estimated pKa ~3.0–3.5) compared to non-fluorinated analogs. At a standard mobile phase pH of 5–7, the molecule is fully ionized, leading to electrostatic repulsion from residual silanols and catastrophic loss of retention on standard C18 phases[2].

  • Optical Invisibility: Aliphatic carboxylic acids only exhibit weak end-absorption in the deep UV range (200–210 nm), which is easily masked by mobile phase absorbance and gradient baseline drift[3].

Column Selectivity Comparison: Breaking the Void Volume Barrier

Relying on standard C18 chemistry for this analyte forces the use of highly aqueous mobile phases and strong ion-pairing agents, which often fail to achieve a retention factor (


) greater than 1.0. We must evaluate orthogonal retention mechanisms.
Table 1: Chromatographic Performance Metrics across Column Chemistries
Column ChemistryPrimary MechanismRetention Factor (

)
Peak Asymmetry (

)
Aqueous CompatibilityVerdict
Standard C18 Hydrophobic Partitioning< 0.5 (Elutes at

)
> 2.0 (Severe Tailing)Poor (Phase Collapse)Not Recommended
AQ-C18 (Polar Embedded) Hydrophobic + H-Bonding1.5 – 2.51.3 – 1.6Excellent (100% Aq)Acceptable
Mixed-Mode WAX Anion-Exchange + RP4.0 – 6.0 0.9 – 1.1 ExcellentOptimal

The Causality of Superiority: Mixed-Mode WAX (Weak Anion Exchange) columns embed a basic amine group within the alkyl chain. By buffering the mobile phase to pH 5.0, the 1,3-difluorocyclobutane-1-carboxylic acid is fully deprotonated (anionic), while the WAX stationary phase remains protonated (cationic). This creates a strong electrostatic bridge, allowing us to elute the analyte using a high concentration of organic modifier (e.g., 40–60% Acetonitrile). Higher organic content dramatically improves desolvation efficiency in aerosol-based detectors (CAD/MS)[2].

Detector Technology Comparison: Overcoming the UV Limitation

Because 1,3-difluorocyclobutane-1-carboxylic acid lacks a chromophore, we must rely on universal or mass-based detection strategies[4].

Table 2: Detector Sensitivity & Linearity Comparison
Detector TechnologyLimit of Detection (LOD)Linearity (

)
Gradient CompatibilityVolatility BiasVerdict
UV (210 nm) > 50 µg/mL0.990Poor (Severe Drift)NoneNot Recommended
ELSD 5 – 10 µg/mL< 0.950 (Polynomial)ExcellentHigh (Signal Loss)Sub-optimal
CAD 0.5 – 1 µg/mL > 0.995 Excellent Low Optimal for QA/QC
LC-MS/MS (ESI-) < 1 ng/mL> 0.995ExcellentNoneOptimal for Trace

The Causality of Superiority: While both ELSD (Evaporative Light Scattering Detector) and CAD (Charged Aerosol Detector) are universal detectors, ELSD relies on high-temperature drift tubes to evaporate the mobile phase. Because our analyte is a small fluorinated acid (MW 136.10), it exhibits semi-volatile behavior and partially evaporates alongside the mobile phase, resulting in poor sensitivity and non-linear response curves[5]. CAD operates at lower nebulizer temperatures and measures the charge transferred to residual particles, preserving the semi-volatile analyte and yielding a highly sensitive, uniform response[3].

Method Development Decision Pathway

method_dev Start 1,3-Difluorocyclobutane- 1-carboxylic acid Ret_C18 Standard C18 (Poor Retention) Start->Ret_C18 Hydrophobic Mechanism Ret_AQ AQ-C18 / T3 (Moderate Retention) Start->Ret_AQ 100% Aqueous Compatibility Ret_WAX Mixed-Mode WAX (Optimal Retention) Start->Ret_WAX Anion-Exchange + Hydrophobic Det_UV UV @ 210 nm (High Noise/Drift) Ret_WAX->Det_UV Buffer Absorbance Interference Det_ELSD ELSD (Non-linear, Semi-volatile loss) Ret_WAX->Det_ELSD Volatility Bias Det_CAD CAD (High Sensitivity, Uniform) Ret_WAX->Det_CAD Volatile Buffer (Ammonium Formate) Det_MS ESI-MS (Negative) (Ultimate Specificity) Ret_WAX->Det_MS High Organic Desolvation

Figure 1: Decision matrix for the retention and detection of fluorinated aliphatic carboxylic acids.

Optimized Experimental Protocols (Self-Validating Workflows)

Protocol A: Mixed-Mode WAX with CAD Detection (Recommended for QA/QC)

This protocol utilizes electrostatic retention and aerosol charge detection, providing a robust assay for formulation and purity analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 5.0 with dilute formic acid. (Note: Volatile buffers are strictly required for CAD to prevent background noise).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step 2: Chromatographic Conditions

  • Column: Thermo Acclaim™ Mixed-Mode WAX-1 (150 x 2.1 mm, 3 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Gradient:

    • 0–2 min: 5% B

    • 2–8 min: 5% to 60% B

    • 8–10 min: 60% B

    • 10–15 min: 5% B (Re-equilibration)

Step 3: CAD Optimization

  • Evaporation Temperature: 35°C (Keep low to prevent volatilization of the difluorocyclobutane ring).

  • Data Collection Rate: 10 Hz.

  • Filter/Power Function: Set Power Function to 1.0 for initial linearity assessment.

Step 4: System Suitability & Self-Validation Inject a mixed standard containing Uracil (


 marker) and 10 µg/mL of 1,3-difluorocyclobutane-1-carboxylic acid.
  • Validation Criteria:

    • Retention Factor (

      
      ) of the acid must be 
      
      
      
      .
    • Signal-to-Noise (S/N) ratio must be

      
       for the 10 µg/mL standard.
      
    • Peak asymmetry (

      
      ) must be between 0.9 and 1.2. If tailing occurs, verify the mobile phase pH is exactly 5.0 to ensure complete ionization.
      
Protocol B: AQ-C18 with LC-MS/MS (Recommended for PK/TK Bioanalysis)

For trace-level quantification in biological matrices, MS/MS is required[4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.05% Ammonium Hydroxide in Water (pH ~9.5). (Counter-intuitive for RP, but forces the acid into its anionic state for maximum ESI- sensitivity. We rely on the AQ-C18's polar end-capping to retain the highly polar anion).

  • Mobile Phase B: Methanol (Provides better ESI- desolvation for fluorinated acids than Acetonitrile).

Step 2: Chromatographic Conditions

  • Column: Waters Atlantis T3 (100 x 2.1 mm, 3 µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient: 0% B to 40% B over 5 minutes.

Step 3: Mass Spectrometry (ESI-) Parameters

  • Polarity: Negative Ion Mode.

  • Precursor Ion:

    
     135.0 
    
    
    
  • Product Ion:

    
     91.0 (Loss of 
    
    
    
    )
  • Collision Energy (CE): 12 eV.

References

  • ChemScene. "2091263-77-1 | 1,3-Difluorocyclobutane-1-carboxylic acid".
  • NIH.
  • Tandfonline. "Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC".
  • ResearchGate.
  • Wiley-VCH.

Sources

Comparative

impact of 1,3-difluoro substitution on ligand binding affinity

The 1,3-Difluoro Advantage: A Comparative Guide to Modulating Ligand Binding Affinity As a Senior Application Scientist, I frequently evaluate how subtle structural modifications translate into macroscopic gains in drug...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-Difluoro Advantage: A Comparative Guide to Modulating Ligand Binding Affinity

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications translate into macroscopic gains in drug efficacy. In the realm of rational drug design, fluorine is not merely a passive bioisostere; it is a precision tool. While mono-fluorination is standard practice for improving metabolic stability, the 1,3-difluoro substitution pattern offers a unique, highly specific mechanism for enhancing ligand binding affinity.

This guide objectively compares the performance of 1,3-difluoro substituted ligands against their non-fluorinated and mono-fluorinated alternatives, providing the mechanistic causality and self-validating experimental protocols required to leverage this motif in your drug development pipelines.

Mechanistic Rationale: Why 1,3-Difluoro?

To understand the superiority of the 1,3-difluoro substitution, we must look beyond basic lipophilicity and examine the thermodynamics of binding. The impact of this motif is driven by two primary forces:

Conformational Locking (The Entropic Advantage) In flexible alkyl or alkoxy chains, 1,3-difluoro substituents experience severe dipole-dipole repulsion when forced into a gauche conformation. To minimize this electrostatic clash, the molecule naturally relaxes into an anti (or staggered) conformation[1]. If this staggered geometry matches the required bioactive pose for the target receptor, the ligand becomes "pre-organized." By restricting rotational degrees of freedom before the ligand even enters the binding pocket, the entropic penalty of binding (


) is drastically reduced.

Desolvation and Hydration Networks (The Enthalpic Advantage) Fluorine substituents modulate complex protein–water hydrogen bond networks[2]. The 1,3-difluoro motif is highly lipophilic and effectively displaces organized, high-energy water molecules from hydrophobic binding pockets. This desolvation process provides a strong, favorable enthalpic driving force (


). Furthermore, the strong electron-withdrawing nature of the two fluorine atoms modulates the pKa of adjacent functional groups, often optimizing hydrogen-bonding strength elsewhere on the scaffold.

G A 1,3-Difluoro Substitution B Dipole Repulsion (Gauche Avoidance) A->B D Altered Hydration Networks A->D C Conformational Locking (Staggered/Anti) B->C E Reduced Entropic Penalty (-TΔS) C->E F Favorable Desolvation Enthalpy (ΔH) D->F G Enhanced Binding Affinity (ΔG) E->G F->G

Caption: Logical pathway demonstrating how 1,3-difluoro substitution thermodynamically enhances ligand binding affinity.

Comparative Performance Data

When comparing alternatives, the 1,3-difluoro pattern consistently alters the binding mode and affinity landscape. For example, in the optimization of p38α MAP Kinase inhibitors, the introduction of a 1,3-difluoro motif (Ligand 17) forced the ligand to adopt a highly favorable "R4, R5" binding mode, distinct from the standard "R1, R2" mode of the unsubstituted parent compound[3].

Similarly, in indazole-based kinase inhibitors, shifting from a mono-fluoro to a 4,6-difluoro substitution pattern on the indazole core enhances hydrophobic interactions within the ATP-binding pocket, driving sub-nanomolar potency against targets like VEGFR and FGFR[4].

Table 1: Comparative Binding Performance of Fluorinated vs. Non-Fluorinated Scaffolds

Ligand ScaffoldSubstitution PatternTargetBinding AffinityMechanistic Impact
Indazole Urea (ABT-869) UnsubstitutedVEGFR2IC50 = 4.0 nMBaseline hinge-binding template[4].
Indazole Derivative 6-FluoroFGFRsIC50 < 10 nMEnhanced hydrophobic contacts in ATP pocket[4].
3-Amino-1H-indazole 4,6-DifluoroVEGFR/FGFRSub-nanomolarSynergistic lipophilicity & optimized target residence[4].
p38α MAP Kinase Inhibitor Unsubstituted (Ligand 1)p38αBaselineAdopts standard "R1, R2" binding mode[3].
p38α MAP Kinase Inhibitor 1,3-Difluoro (Ligand 17)p38αEnhancedShifts entirely to the favorable "R4, R5" binding mode[3].

Experimental Methodology: Self-Validating Protocol

Relying solely on endpoint IC50 assays can mask the true thermodynamic drivers of fluorination. To definitively prove that a 1,3-difluoro substitution improves affinity via conformational locking and desolvation, we must decouple enthalpy from entropy. The following self-validating workflow utilizes Surface Plasmon Resonance (SPR) for kinetic resolution and Isothermal Titration Calorimetry (ITC) for thermodynamic breakdown.

Step-by-Step Workflow

Step 1: Ligand Preparation and Conformational Verification

  • Action: Synthesize the 1,3-difluoro analog and its non-fluorinated counterpart. Purify to >99% via preparative HPLC.

  • Causality: Trace impurities can act as Pan-Assay Interference Compounds (PAINS). Prior to binding assays, utilize 19F-NMR to confirm the predicted anti/staggered conformation of the free ligand in aqueous solution.

Step 2: Target Immobilization (SPR)

  • Action: Immobilize the target protein (e.g., kinase) onto a CM5 sensor chip via standard amine coupling.

  • Causality: Immobilization levels must be kept strictly low (

    
     < 50 RU). This prevents mass transport limitations and steric crowding, ensuring the data reflects true 1:1 Langmuir binding kinetics rather than artifactual rebinding.
    

Step 3: Kinetic Profiling (SPR)

  • Action: Inject a concentration series (0.1x to 10x expected

    
    ) of both ligands over the sensor chip at a high flow rate (50 µL/min).
    
  • Causality: 1,3-difluoro substitution typically decreases the dissociation rate (

    
    ) due to enhanced hydrophobic shielding and deeper burial in the binding pocket. High flow rates minimize mass transfer artifacts, allowing precise calculation of 
    
    
    
    and
    
    
    .

Step 4: Thermodynamic Profiling (ITC)

  • Action: Titrate the ligand into the protein solution within the ITC cell at constant temperature.

  • Causality: The heat signature directly measures the enthalpy of binding (

    
    ). Because fluorination induces enthalpy-entropy compensation[2], ITC will reveal whether the affinity gain is driven by the enthalpic release of structured water (desolvation) or the entropic benefit of the conformationally locked 1,3-difluoro motif.
    

G S1 1. Ligand Preparation & NMR S2 2. Target Immobilization S1->S2 S3 3. SPR Kinetic Analysis (kon, koff) S2->S3 S4 4. ITC Thermodynamic Profiling (ΔH, -TΔS) S3->S4 S5 5. Affinity Validation (Kd) S4->S5

Caption: Self-validating experimental workflow for quantifying ligand binding thermodynamics.

Conclusion

The 1,3-difluoro substitution is a highly rational design choice for optimizing ligand binding affinity. By weaponizing dipole-dipole repulsion to lock ligands into bioactive conformations, and leveraging extreme lipophilicity to displace high-energy water networks, this motif simultaneously optimizes both the entropic and enthalpic parameters of binding. When validated through rigorous SPR and ITC protocols, the 1,3-difluoro group frequently outperforms both non-fluorinated and mono-fluorinated alternatives.

References

1.[2] Fluorinated Protein–Ligand Complexes: A Computational Perspective . Source: ACS Publications.2 2.[4] A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Other Indazole Derivatives in Drug Discovery . Source: Benchchem. 4 3.[3] Effects of Water Placement on Predictions of Binding Affinities for p38α MAP Kinase Inhibitors . Source: PMC / NIH. 3 4.[1] Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . Source: PMC / NIH. 1

Sources

Validation

comparative solubility of fluorinated vs non-fluorinated cyclobutane acids

Comparative Solubility and Physicochemical Profiling of Fluorinated vs. Non-Fluorinated Cyclobutane Acids Cyclobutane rings are prized in medicinal chemistry for their ability to restrict conformational flexibility and a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Solubility and Physicochemical Profiling of Fluorinated vs. Non-Fluorinated Cyclobutane Acids

Cyclobutane rings are prized in medicinal chemistry for their ability to restrict conformational flexibility and act as bioisosteres for phenyl rings or gem-dimethyl groups. However, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of cyclobutane-containing drug candidates often requires fine-tuning their lipophilicity and aqueous solubility. Fluorination—ranging from mono- and gem-difluoro substitution to trifluoromethylation—is a powerful structural intervention that fundamentally alters the physicochemical landscape of these molecules.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated cyclobutane acids, detailing the mechanistic causality behind their solubility differences and outlining self-validating experimental protocols for their evaluation.

Mechanistic Causality: How Fluorine Modulates Solubility and Acidity

The introduction of fluorine atoms into the cyclobutane ring exerts a profound electron-withdrawing inductive effect (-I). For cyclobutanecarboxylic acids, this effect propagates through the sigma-bond framework, stabilizing the carboxylate anion and consequently lowering the pKa. For instance, gem-difluorination at the 3-position typically decreases the pKa by 0.3 to 0.5 units compared to the non-fluorinated parent acid 1.

This increased acidity dictates that at physiological pH (7.4), fluorinated cyclobutane acids are ionized to a greater extent, which thermodynamically drives higher aqueous solubility. However, solubility is not solely dictated by ionization; lipophilicity (LogP) and solid-state crystal lattice energy also play critical roles. While trifluoromethyl (-CF3) groups are highly lipophilic and generally increase LogP by ~0.4–0.5 units 2, mono- and gem-difluoro substitutions on saturated rings can paradoxically decrease LogP (by ~0.5 units) due to the introduction of a strong local dipole that enhances dipole-dipole interactions with water 1.

Mechanistic M1 Fluorine Substitution (e.g., gem-difluoro, CF3) M2 Strong Inductive Effect (-I) Electron Withdrawal M1->M2 M3 Increased Acidity (Lower pKa by 0.3-2.0 units) M2->M3 M4 Modulated Lipophilicity (Altered LogP/LogD) M2->M4 M5 Higher Ionization at Physiological pH (7.4) M3->M5 M6 Enhanced Aqueous Solubility & Metabolic Stability M4->M6 M5->M6

Logical relationship between cyclobutane fluorination, pKa shifts, and resulting solubility.

Quantitative Physicochemical Comparison

The following table synthesizes the comparative physicochemical properties of baseline cyclobutanecarboxylic acid against its fluorinated derivatives, illustrating the divergent effects of specific fluorination patterns 123.

CompoundSubstitution PatternpKaLogP (Neutral)LogD (pH 7.4)*Relative Aqueous Solubility
Cyclobutanecarboxylic Acid None~4.751.20-1.45High
3-Fluorocyclobutanecarboxylic Acid Mono-fluoro~4.450.95-2.00Very High
3,3-Difluorocyclobutanecarboxylic Acid gem-Difluoro~4.250.65-2.50Very High
3-(Trifluoromethyl)cyclobutanecarboxylic Acid Trifluoromethyl~3.801.60-2.00Moderate

*LogD values are approximations derived from the Henderson-Hasselbalch relationship based on experimental pKa and LogP shifts.

Self-Validating Experimental Methodologies

To accurately capture the nuanced differences between these bioisosteres, experimental protocols must be rigorously designed to prevent artifacts (e.g., buffer depletion or supersaturation).

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality & Validation: Kinetic solubility assays (solvent-shift) often overestimate solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium. Because cyclobutane acids can self-acidify the medium, measuring the final pH is a critical self-validation step to ensure the buffer capacity wasn't overwhelmed.

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4 in a borosilicate glass vial.

  • Equilibration: Agitate the suspension at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge at 10,000 x g for 15 minutes to firmly separate the undissolved solid pellet from the saturated supernatant.

  • Self-Validation (pH Check): Measure the pH of the supernatant. If the pH deviates by >0.1 units from 7.4, adjust with 0.1 M NaOH and re-equilibrate for 12 hours.

  • Quantification: Dilute the supernatant and quantify the dissolved compound via LC-MS/MS against a standard calibration curve.

Protocol B: Potentiometric pKa Determination

Causality & Validation: Aliphatic cyclobutane acids lack a strong UV chromophore, rendering standard UV-metric titrations ineffective. Potentiometric titration directly measures proton exchange.

  • Preparation: Dissolve 1-2 mg of the cyclobutane acid in a standardized 0.15 M KCl solution (to maintain constant ionic strength).

  • Titration: Titrate with standardized 0.1 M KOH under an inert argon atmosphere to prevent ambient CO2 absorption, which forms carbonic acid and skews the titration curve.

  • Self-Validation (Blank Subtraction): Perform a blank titration of the KCl solvent alone. Subtract the blank curve from the sample curve to isolate the true buffering capacity of the compound.

  • Analysis: Calculate the pKa from the inflection point of the resulting Bjerrum plot.

Protocol C: Lipophilicity (LogD at pH 7.4)

Causality & Validation: LogP only measures the partitioning of the neutral species. For carboxylic acids, LogD at physiological pH is far more relevant for predicting in vivo partitioning.

  • Pre-saturation: Vigorously mix n-octanol and pH 7.4 PBS buffer for 24 hours to mutually saturate the phases.

  • Spiking: Dissolve the compound in the octanol phase at a concentration of 1 mg/mL.

  • Partitioning: Mix equal volumes of the spiked octanol and aqueous phases in a vial and shake for 2 hours at 25°C.

  • Self-Validation (Mass Balance): Quantify the concentration in both the octanol and aqueous phases using LC-MS/MS. Ensure the sum of both phases equals the initial concentration (±5%) to rule out compound adsorption to the glass vial or precipitation at the liquid interface.

  • Calculation: Calculate LogD = Log10([Concentration in Octanol] / [Concentration in Aqueous]).

Workflow N1 Compound Library (Fluorinated vs Non-Fluorinated) N2 Purity Verification (>95% via LC-MS/NMR) N1->N2 N3 Thermodynamic Solubility (Shake-Flask, pH 7.4) N2->N3 N4 Lipophilicity (LogP/LogD) (Octanol-Water Partition) N2->N4 N5 Acidity Profiling (pKa) (Potentiometric Titration) N2->N5 N6 Phase Separation & Equilibration (24-48h) N3->N6 N4->N6 N8 Physicochemical Data Synthesis & Bioisostere Selection N5->N8 pKa values N7 LC-MS/MS Quantification & Mass Balance Check N6->N7 N7->N8 Solubility & LogD

Self-validating experimental workflow for physicochemical profiling of cyclobutane acids.

Application Insights for Drug Development

When should a medicinal chemist choose a fluorinated cyclobutane over a non-fluorinated one?

  • Overcoming Metabolic Liabilities: The non-fluorinated cyclobutane ring, while conformationally rigid, can be susceptible to cytochrome P450-mediated oxidation. Introducing a gem-difluoro group (e.g., 3,3-difluorocyclobutane) effectively blocks metabolic hotspots while maintaining the ring's geometry and high chemical stability 4.

  • Tuning Clearance via Lipophilicity: If a drug candidate suffers from excessively high lipophilicity (leading to high plasma protein binding or poor free-fraction solubility), replacing a standard aliphatic ring with a gem-difluorocyclobutane can lower the LogP by ~0.5 units, enhancing the hydrophilicity of the core 1.

  • Bioisosterism for tert-Butyl Groups: The trifluoromethyl cyclobutane (-CF3-cyclobutane) serves as an excellent bioisostere for the tert-butyl group. It preserves the steric bulk required for hydrophobic pocket binding while significantly increasing metabolic stability, albeit at the cost of a slight reduction in thermodynamic solubility 2.

References

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of ... - OUCI - 1

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - ACS Publications - 2

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv - 3

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - ACS Publications - 4

Sources

Comparative

Analytical Comparison Guide: Validating the Purity of 1,3-Difluorocyclobutane-1-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, causality-driven comparison of analytical methodologies for validating the purity of fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, causality-driven comparison of analytical methodologies for validating the purity of fluorinated aliphatic building blocks, specifically focusing on 1,3-Difluorocyclobutane-1-carboxylic acid.

The Analytical Challenge: Overcoming "Chromophore Blindness"

1,3-Difluorocyclobutane-1-carboxylic acid (CAS 2091263-77-1) is a highly sought-after fluorinated building block used in medicinal chemistry to modulate pKa, enhance lipophilicity, and improve the metabolic stability of drug candidates 1.

However, validating the absolute purity of this molecule presents a severe analytical challenge. Because it is an aliphatic carboxylic acid lacking a conjugated


-system, it exhibits negligible UV absorbance at standard analytical wavelengths (e.g., 210–254 nm). Relying on traditional HPLC-UV for purity validation leads to significant chromophore bias : UV-active impurities (like aromatic synthetic precursors) will be vastly overestimated, while non-UV-active impurities will be entirely missed.

To achieve scientific integrity in purity validation, we must move away from default HPLC-UV methods and utilize orthogonal techniques that exploit the molecule's unique structural features—namely, its fluorine atoms and its carboxylic acid moiety.

Comparative Analysis of Analytical Modalities

To establish a self-validating analytical system, three orthogonal methods are compared below. Each serves a distinct mechanistic purpose in the validation workflow.

Method A: Quantitative F NMR (qNMR) – The Gold Standard

Because the molecule contains two fluorine atoms,


F qNMR is the most robust method for absolute quantitation. Fluorine-19 has a 100% natural isotopic abundance, a spin of ½, and a massive chemical shift range (>300 ppm), ensuring that signals from the analyte, internal standard, and impurities do not overlap 2. Furthermore, 

F NMR is inherently quantitative because the integrated signal area is directly proportional to the number of fluorine nuclei, completely bypassing the need for a chromophore 3.
Method B: HPLC-FLD via Derivatization – The Trace Profiler

While qNMR is perfect for absolute assay values, its Limit of Detection (LOD) is typically around 0.1% w/w. To detect trace impurities at the ppm level, chromatographic separation is required. By derivatizing the carboxylic acid moiety with a fluorescent tag like 3-bromoacetyl coumarin (3-BrAC), we can achieve sub-picomolar sensitivity via Fluorescence Detection (FLD) 4.

Method C: LC-MS (ESI-) – The Structural Elucidator

Used primarily for identifying the exact mass of unknown impurities. Aliphatic carboxylic acids ionize efficiently in negative Electrospray Ionization (ESI-). However, LC-MS is not recommended for absolute quantitation without isotopically labeled standards due to matrix effects and varying ionization efficiencies among different structural analogs.

Quantitative Data Presentation

Analytical Parameter

F qNMR (Absolute Assay)
HPLC-FLD (Derivatization)LC-MS (ESI-)
Primary Utility Absolute Purity DeterminationTrace Impurity ProfilingStructural ID of Impurities
Detection Limit (LOD) ~0.1% w/w (1000 ppm)< 50 pM~1–10 nM
Quantitation Accuracy ± 0.5%± 2.0% (requires standard curve)± 15.0% (high ionization bias)
Sample Prep Complexity Low (Direct dissolution)High (Requires 1 hr derivatization)Low (Direct dilution)
Chromophore Dependency NoneHigh (Introduced via 3-BrAC)None (Relies on ionizability)

Experimental Protocols & Causality

Protocol 1: Absolute Purity Validation via F qNMR

This protocol is a self-validating system; the use of an internal standard of known purity ensures that instrument drift does not impact the final assay value.

  • Sample Preparation: Accurately weigh ~20.0 mg of the 1,3-Difluorocyclobutane-1-carboxylic acid sample and ~15.0 mg of an internal standard (e.g., high-purity 4-Fluorobenzoic acid).

    • Causality: Exact weighing using a microbalance (d = 0.01 mg) is the most critical step, as the final purity calculation is directly tied to the mass ratio.

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO-

    
     and transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters (Critical): Set the relaxation delay (D1) to 25 seconds.

    • Causality of Relaxation Delay: The D1 must be set to at least

      
       (longitudinal relaxation time) of the slowest relaxing fluorine nucleus. If D1 is too short, the nuclei will not fully return to thermal equilibrium between pulses, leading to incomplete signal recovery and artificially low integration values 5.
      
    • Causality of Off-Resonance Effects: The wide chemical shift dispersion of

      
      F NMR can cause off-resonance effects, reducing excitation efficiency at the edges of the spectrum. To mitigate this, the transmitter frequency offset (O1) must be carefully centered between the analyte and the internal standard 6.
      
  • Integration: Integrate the distinct

    
    F signals and calculate purity based on the molar ratio, number of fluorine atoms per molecule, and the exact weights.
    
Protocol 2: Trace Impurity Profiling via HPLC-FLD
  • Derivatization: Dissolve the sample in 1 mL of Acetonitrile. Add 0.7 mL of the solution to a vial containing a 2 g/L solution of 3-bromoacetyl coumarin (3-BrAC). Incubate at 70°C for 1 hour.

    • Causality of Derivatization: Because the target molecule lacks a

      
      -conjugated system, standard UV detection is blind to it at low concentrations. Reacting the carboxylic acid with 3-BrAC covalently attaches a highly fluorescent tag. This enables FLD and increases the molecule's lipophilicity, ensuring strong retention and sharp peak shapes on a standard C18 reversed-phase column 4.
      
  • Chromatography: Inject 10 µL onto a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) at a flow rate of 1.0 mL/min.

  • Detection: Monitor fluorescence (Ex: 365 nm, Em: 420 nm). Quantify impurities against a standard calibration curve of the derivatized analyte.

Analytical Workflow Visualization

AnalyticalWorkflow Sample 1,3-Difluorocyclobutane- 1-carboxylic acid (CAS 2091263-77-1) qNMR Method 1: 19F qNMR (Absolute Quantitation) Sample->qNMR Dissolve in DMSO-d6 + Internal Standard HPLC Method 2: HPLC-FLD (Trace Impurity Profiling) Sample->HPLC Derivatization with 3-BrAC LCMS Method 3: LC-MS (Structural Elucidation) Sample->LCMS Direct Injection (ESI Negative) Res_qNMR Purity % (No Chromophore Bias) qNMR->Res_qNMR Res_HPLC High Sensitivity (LOD < 50 pM) HPLC->Res_HPLC Res_LCMS Impurity Mass ID (Des-fluoro analogs) LCMS->Res_LCMS

Workflow comparing 19F qNMR, HPLC-FLD, and LC-MS for fluorinated acid validation.

References

  • ChemScene. "2091263-77-1 | 1,3-Difluorocyclobutane-1-carboxylic acid." ChemScene Product Catalog. 1

  • National Institutes of Health (PMC). "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods in Chemistry. 2

  • ACG Publications. "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy." Journal of Chemical Metrology. 6

  • ResearchGate. "Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture." Journal of Pharmaceutical and Biomedical Analysis. 5

  • National Institutes of Health (PMC). "HPLC determination of perfluorinated carboxylic acids with fluorescence detection." Analytical and Bioanalytical Chemistry. 4

  • Royal Society of Chemistry. "19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids." Analytical Methods. 3

Sources

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